MRS 5980
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H19ClN6O3S |
|---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |
Clé InChI |
RVLAHZAHALVQKF-AQPYCOETSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |
SMILES canonique |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MRS 5980: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1][2] Its high affinity and selectivity make it a valuable tool for investigating A3AR signaling and a promising therapeutic candidate for inflammatory diseases, neuropathic pain, and certain cancers.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used to elucidate these properties.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound for the Human A3 Adenosine Receptor
| Parameter | Value | Receptor Type | Radioligand | Cell Line | Reference |
| Kᵢ | 0.7 nM | Human A3AR | [¹²⁵I]I-AB-MECA | HEK293 | [2] |
Table 2: Functional Potency of this compound
| Parameter | Value | Assay Type | Cell Line | Effect | Reference |
| EC₅₀ | Not explicitly reported | cAMP Accumulation Assay | HEK293T | Inhibition of forskolin-stimulated cAMP production | [4] |
| IC₅₀ | Not explicitly reported | N-type Calcium Channel Inhibition | Dorsal Root Ganglion (DRG) Neurons | Inhibition of Ca²⁺ currents | [5] |
Note: While this compound is established as a potent agonist, specific EC₅₀ and IC₅₀ values from single comprehensive studies are not consistently reported in the available literature. The provided information reflects the nature of its activity.
Core Signaling Pathways of this compound
This compound initiates its biological effects by binding to and activating the A3AR, which primarily couples to the Gαi/o family of G proteins. This activation triggers a cascade of intracellular events that modulate cellular function.
A3AR-Mediated Inhibition of Adenylyl Cyclase
Upon activation by this compound, the Gαi subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the A3AR by this compound also leads to the regulation of MAPK signaling cascades, including the ERK, JNK, and p38 pathways.[6] This modulation can influence cell proliferation, differentiation, and apoptosis. Studies have shown that the therapeutic effects of this compound in conditions like traumatic brain injury are linked to the reduced activation of NF-κB and the NLRP3 inflammasome, which are downstream of MAPK signaling.[6][7]
Inhibition of N-type Voltage-Gated Calcium Channels
In neuronal cells, particularly in dorsal root ganglion (DRG) neurons, this compound has been shown to inhibit N-type (Caᵥ2.2) voltage-gated calcium channels.[5] This action is thought to be mediated by the Gβγ subunits of the activated G protein, which can directly interact with and inhibit the calcium channels. This mechanism contributes to the analgesic effects of this compound by reducing neurotransmitter release.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound's mechanism of action. The following are representative protocols for key experiments.
Radioligand Binding Assay for A3AR Affinity
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the A3 adenosine receptor.
1. Materials:
-
HEK293 cell membranes expressing the human A3AR.
-
[¹²⁵I]I-AB-MECA (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of this compound.
-
Add the A3AR-expressing cell membranes to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value is determined by non-linear regression of the competition binding data, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
1. Materials:
-
HEK293T cells co-transfected with the human A3AR and a cAMP reporter plasmid (e.g., GloSensor).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer.
-
Luminometer.
2. Procedure:
-
Seed the transfected HEK293T cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound for 15 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for 30 minutes.
-
Measure the luminescence, which is inversely proportional to the amount of cAMP produced.
-
The EC₅₀ value is determined by plotting the percentage of inhibition of the forskolin-stimulated signal against the concentration of this compound.
Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition
This protocol directly measures the inhibitory effect of this compound on N-type calcium channel currents.
1. Materials:
-
Dorsal root ganglion (DRG) neurons.
-
External solution (containing Ba²⁺ as the charge carrier).
-
Internal solution (for the patch pipette).
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
2. Procedure:
-
Isolate and culture DRG neurons on coverslips.
-
Position a coverslip in the recording chamber of a microscope.
-
Establish a whole-cell patch-clamp configuration on a single neuron.
-
Record baseline N-type calcium currents by applying depolarizing voltage steps.
-
Perfuse the recording chamber with different concentrations of this compound.
-
Record the steady-state inhibition of the peak current at each concentration.
-
The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a highly potent and selective A3 adenosine receptor agonist that exerts its effects through a multifaceted mechanism of action. Its primary mode of action involves the activation of Gαi/o-coupled A3ARs, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, this compound modulates MAPK signaling pathways, which are crucial in inflammatory and cell survival processes. In neuronal tissues, it demonstrates a significant inhibitory effect on N-type voltage-gated calcium channels, contributing to its analgesic properties. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other A3AR-targeting compounds, facilitating further advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
MRS 5980: An In-Depth Technical Guide to its A3 Adenosine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the A3 adenosine receptor (A3AR) selectivity profile of MRS 5980, a potent and highly selective A3AR agonist. This document consolidates available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured diagrams.
Introduction to this compound
This compound, with the chemical name (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a research compound that has garnered significant interest due to its high affinity and selectivity for the A3 adenosine receptor.[1] As a selective A3AR agonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A3AR and holds potential as a therapeutic candidate for various conditions, including inflammatory diseases and chronic pain.[1][2]
Quantitative Selectivity Profile
The selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A2B) is a defining characteristic of this compound. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radioligand from the receptor is quantified. The inhibition constant (Ki) is inversely related to affinity; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Radioligand | Cell Line | Reference |
| A3 | 0.7 | Not Specified | Not Specified | Not Specified | [3] |
| A1 | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
| A2A | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
| A2B | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
Note: While specific Ki values for A1, A2A, and A2B receptors are not explicitly available in the reviewed literature, the consistent description of this compound as a "highly selective" A3AR agonist implies that its affinity for these other subtypes is significantly lower, likely in the micromolar range or higher.
Functional Potency (EC50)
Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. For A3AR agonists, this is often determined by measuring the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, as the A3AR is a Gi-coupled receptor.[4] A lower EC50 value indicates greater potency.
| Receptor Subtype | EC50 (nM) | Species | Assay Type | Cell Line | Reference |
| A3 | 0.6 | Mouse | cAMP Inhibition | HEK293 | [3] |
| A1 | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
| A2A | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
| A2B | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A3 adenosine receptor and a typical experimental workflow for determining the binding affinity of a compound like this compound.
Experimental Protocols
The determination of the selectivity profile of this compound involves two primary types of in vitro assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency (EC50).
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A2B, and [125I]AB-MECA for A3).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).
-
Non-specific binding control (a high concentration of a non-selective adenosine receptor agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the desired final concentration in the assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-selective ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound as an agonist at each of the four human adenosine receptor subtypes.
Principle: Adenosine receptors are G protein-coupled receptors. A1 and A3 receptors are typically coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. A2A and A2B receptors are coupled to Gs, which stimulates adenylyl cyclase and increases cAMP levels.[4] In this assay, cells are stimulated with forskolin to elevate basal cAMP levels. The ability of an agonist to either inhibit (for A1 and A3) or further stimulate (for A2A and A2B) this forskolin-induced cAMP production is measured.
Materials:
-
Whole cells (e.g., HEK293 or CHO) stably expressing a single human adenosine receptor subtype.
-
This compound.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Culture and Plating: Culture the cells expressing the receptor of interest and seed them into 96-well plates. Allow the cells to adhere and grow overnight.
-
Compound Addition: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Add varying concentrations of this compound to the wells. For antagonist testing, a fixed concentration of agonist would also be added.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional or inversely proportional to the cAMP concentration, depending on the assay kit. Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent and highly selective agonist for the A3 adenosine receptor, as evidenced by its nanomolar Ki and EC50 values for this receptor subtype.[3] While explicit quantitative data for its activity at A1, A2A, and A2B receptors are not widely published, the consistent characterization of this compound as "highly selective" in the scientific literature strongly indicates minimal to no activity at these other subtypes under typical assay conditions.[1][2] This high selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of the A3 adenosine receptor in health and disease and a promising lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective adenosine receptor ligands.
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of MRS 5980
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound. Detailed methodologies for essential in vitro and in vivo assays are presented, along with visual representations of its metabolic pathway and relevant experimental workflows to support further research and development.
Chemical and Physical Properties
This compound, with the IUPAC name (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a complex molecule designed for high affinity and selectivity for the A3AR.[1] Its key identifiers and physical characteristics are summarized below.
| Identifier | Value |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide[1] |
| CAS Number | 1639420-13-5[1] |
| Molecular Formula | C20H19ClN6O3S[1] |
| Molecular Weight | 458.92 g/mol [1] |
| SMILES | CNC(C12C(O)C(O)C(N3C=NC4=C3N=C(C#CC5=CC=C(Cl)S5)N=C4NC)C1C2)=O |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
| Solubility | Specific quantitative data not publicly available. For experimental purposes, it is dissolved in DMSO. |
| Melting Point | Not publicly available. |
Pharmacological Properties
This compound is a highly potent and selective A3AR agonist with demonstrated oral activity. Its efficacy has been particularly noted in preclinical models of neuropathic pain.
| Parameter | Value | Assay | Species |
| Ki | 0.7 nM | Radioligand Binding Assay | Human A3AR[2] |
| ED50 | 0.34 mg/kg | Chronic Constriction Injury (CCI) Model | Mouse |
Signaling and Metabolic Pathways
As an agonist of the A3AR, which is a Gi/o-coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The metabolism of this compound has been shown to primarily involve oxidation by cytochrome P450 enzymes, specifically CYP3A, and direct conjugation with glutathione (GSH).
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.
Objective: To determine the binding affinity (Ki) of this compound for the human A3AR.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [³H]PSB-11 (a selective A3AR antagonist radioligand).
-
Non-specific Binding Control: 100 µM NECA (a non-selective adenosine receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.01% CHAPS, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay Plates: 96-well plates.
-
Filter Plates: GF/C filter plates, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Methodology:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute membranes to a final concentration of 15 µg protein per well.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to all wells.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding (NSB) wells, add 50 µL of 100 µM NECA.
-
Add 50 µL of this compound at various concentrations (typically a 10-point serial dilution).
-
-
Reaction Incubation:
-
Add 50 µL of [³H]PSB-11 to all wells to a final concentration of ~10 nM.
-
Add 150 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.
-
Seal the plate and incubate for 60-240 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer.
-
Detection: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and all other wells. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism Assay
This protocol details the investigation of this compound's metabolism using liver microsomes.
Objective: To identify the metabolic pathways of this compound in vitro.
Materials:
-
Human Liver Microsomes (HLM) and/or Mouse Liver Microsomes (MLM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Cofactors: 5 mM MgCl₂, 1 mM NADPH, 2.5 mM Glutathione (GSH).
-
This compound Stock Solution: 100 µM in DMSO.
-
Reaction Termination Solution: Cold 50% aqueous methanol with an internal standard (e.g., 5 µM chlorpropamide).
-
Incubator.
-
Centrifuge.
-
UPLC-ESI-QTOFMS system.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM Tris-HCl buffer, 0.5 mg/mL HLM or MLM, 5 mM MgCl₂, 100 µM this compound, 2.5 mM GSH, and 1 mM freshly prepared NADPH.
-
Control Groups: Prepare control incubation mixtures lacking one of the following components: GSH, microsomes, NADPH, or this compound.
-
Incubation: Incubate all tubes for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 200 µL of the cold reaction termination solution.
-
Sample Preparation: Centrifuge the tubes at 14,000 x g for 20 minutes to pellet the protein.
-
Analysis: Inject a 5 µL aliquot of the supernatant into the UPLC-ESI-QTOFMS system for analysis.
-
Data Analysis: Compare the chromatograms and mass spectra from the complete incubation with the control groups to identify metabolites.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This in vivo model is used to assess the analgesic efficacy of this compound.
Objective: To evaluate the ability of this compound to reverse mechanical allodynia in a mouse model of neuropathic pain.
Materials:
-
Male C57BL/6J mice.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut or silk sutures.
-
This compound formulation for oral administration (e.g., dissolved in corn oil).
-
Von Frey filaments for assessing mechanical allodynia.
Methodology:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision at the mid-thigh level of the left hind limb to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Allow the animals to recover for 7 days. During this time, they will develop mechanical allodynia.
-
Drug Administration: On day 7 post-surgery, administer this compound orally at the desired dose.
-
Behavioral Testing:
-
Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (before surgery), before drug administration on day 7, and at various time points after drug administration (e.g., 30 minutes to 5 hours).
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group to determine the efficacy of the compound. Calculate the ED50 from a dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the A3 adenosine receptor and a promising therapeutic candidate for conditions such as neuropathic pain. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate its investigation in a research setting. The provided data and methodologies are intended to support the design and execution of further preclinical studies.
References
In-Depth Technical Guide to MRS 5980: An A3 Adenosine Receptor Agonist
This technical guide provides a comprehensive overview of MRS 5980, a potent and selective A3 adenosine receptor (A3AR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and potential therapeutic applications of this compound.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 1639420-13-5 | [1] |
| Molecular Weight | 458.92 g/mol | [1] |
| Chemical Formula | C₂₀H₁₉ClN₆O₃S | [1] |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [1] |
| Synonyms | MRS-5980, MRS5980 | [1] |
Pharmacological Profile
This compound is a highly selective agonist for the A3 adenosine receptor, a G protein-coupled receptor. Its engagement with A3AR initiates a cascade of intracellular signaling events with therapeutic potential in a variety of disease models, particularly those involving inflammation and neuropathic pain.
| Target | Action | Ki | Application | Reference |
| A3 Adenosine Receptor (A3AR) | Agonist | 0.7 nM | Anti-inflammatory, Analgesic | [2] |
Signaling Pathways of this compound
Activation of the A3 adenosine receptor by this compound triggers multiple downstream signaling pathways, primarily through its coupling to Gi and Gq proteins. These pathways ultimately modulate cellular processes involved in inflammation and nociception.
Experimental Protocols
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
This protocol describes the induction of neuropathic pain in rodents and the assessment of the analgesic effects of this compound.
Methodology:
-
Animal Model: Male and female C57/bl6 mice are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and a chronic constriction injury (CCI) is induced by loosely ligating the nerve. This procedure leads to the development of neuropathic pain symptoms, such as mechanical allodynia.[3]
-
Drug Administration: Following a period of pain development (typically 7 days), this compound is administered, often via oral gavage, at doses ranging from 0.1 to 1 mg/kg. A vehicle control group is run in parallel.[4][5]
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.[4]
-
Data Analysis: The paw withdrawal thresholds are measured at various time points post-administration to determine the efficacy and duration of action of this compound.
In Vitro Metabolism Assay
This protocol outlines the procedure to study the metabolic profile of this compound using liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.5 mg/mL of human or mouse liver microsomes (HLMs or MLMs), 5 mM MgCl₂, and 100 µM this compound.[6]
-
Reaction Initiation: The metabolic reaction is initiated by adding 1 mM NADPH. Control incubations are performed without NADPH or microsomes.[6]
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).[6]
-
Reaction Termination: The reaction is stopped by adding a cold quenching solution, such as 50% aqueous methanol.[6]
-
Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (this compound) and its metabolites. This analysis has shown that this compound is primarily metabolized by CYP3A enzymes and can also undergo conjugation with glutathione.[6]
Summary of Key Findings
-
Potent and Selective A3AR Agonist: this compound demonstrates high affinity and selectivity for the A3 adenosine receptor.[2]
-
Analgesic Properties: It has shown significant efficacy in preclinical models of neuropathic and inflammatory pain.[4][5]
-
Anti-inflammatory Effects: The activation of A3AR by this compound leads to the production of the anti-inflammatory cytokine IL-10 by CD4+ T cells.[7]
-
Mechanism of Action: Its analgesic effects are mediated, in part, by the inhibition of N-type voltage-dependent calcium channels in dorsal root ganglia.[8]
-
Metabolic Profile: this compound is metabolized by CYP3A enzymes and can form glutathione conjugates.[6]
This technical guide provides a foundational understanding of this compound. For more detailed information, readers are encouraged to consult the cited literature.
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. migrainecollaborative.org [migrainecollaborative.org]
- 5. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 6. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Binding Affinity of MRS5980 to the A3 Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of MRS5980, a selective agonist for the A3 adenosine receptor (A3AR). The document details its binding characteristics, the experimental protocols for their determination, and the key signaling pathways initiated upon its binding.
Quantitative Binding Affinity of MRS5980
MRS5980 is a potent and selective agonist for the human A3 adenosine receptor.[1][2] Its high affinity is a critical determinant of its biological activity and therapeutic potential in various conditions, including inflammatory diseases and neuropathic pain. The binding affinity of MRS5980 to the A3AR is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand.
| Species | Receptor | Ligand | Kᵢ (nM) |
| Human | A3 Adenosine Receptor | MRS5980 | 0.7 |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the Ki value for an unlabeled agonist like MRS5980 is typically achieved through a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Materials
-
Cell Membranes: Membranes prepared from cells stably expressing the A3 adenosine receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).
-
Radioligand: A selective A3AR radioligand, such as [¹²⁵I]I-AB-MECA.
-
Test Compound: MRS5980.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled A3AR ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably transfected with the human A3AR cDNA.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via a BCA assay), and store aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 100-250 µL:
-
Cell membrane suspension (typically 15-40 µg of protein per well).
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA at a concentration close to its Kd).
-
Varying concentrations of the unlabeled test compound, MRS5980 (typically in a series of dilutions to span a wide concentration range).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled A3AR ligand.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting:
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with only the radioligand) and from the counts in the presence of the competing test compound.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (MRS5980) concentration. This should yield a sigmoidal curve.
-
Determine the IC50 Value: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of MRS5980 that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki Value: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of MRS5980.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
A3 Adenosine Receptor Signaling Pathways
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi) and, in some cellular contexts, to Gq proteins.[4] The activation of these G proteins by an agonist like MRS5980 initiates a cascade of intracellular signaling events.
Gi-Mediated Signaling Pathway
The canonical signaling pathway for A3AR involves its coupling to Gi proteins. This leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.
Caption: A3AR Gi-Mediated Signaling Pathway.
Gq-Mediated Signaling Pathway
In certain cell types, the A3AR can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.[4]
Caption: A3AR Gq-Mediated Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the binding affinity of MRS5980.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of MRS 5980 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by MRS 5980, a highly selective agonist of the A3 adenosine receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of A3AR agonists.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1][2] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular signaling events that modulate various physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and neuropathic pain.[3][4] Understanding the intricate downstream signaling network of this compound is crucial for the rational design and development of novel A3AR-targeted therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a comparative reference for its potency and efficacy.
| Parameter | Value | Cell Line/System | Description | Reference |
| Ki | 0.7 nM | Human A3AR | Radioligand binding affinity | [2] |
| EC50 (cAMP) | 0.6 nM | HEK293 cells expressing mouse A3AR | Agonist activity assessed as inhibition of forskolin-stimulated cAMP production | |
| EC50 (β-arrestin2) | 19.5 nM | HEK293T cells expressing hA3AR-NanoBit-βarr2 | Potency for β-arrestin2 recruitment | |
| Emax (β-arrestin2) | 95.0 ± 4.0% | HEK293T cells expressing hA3AR-NanoBit-βarr2 | Maximal efficacy for β-arrestin2 recruitment relative to a reference agonist |
Core Downstream Signaling Pathways of this compound Activation
Activation of the A3AR by this compound triggers a multifaceted signaling cascade. The primary and most well-characterized pathways are detailed below.
Gαi-Mediated Inhibition of Adenylyl Cyclase
As a canonical Gi-coupled receptor, the activation of A3AR by this compound leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in a wide range of cellular processes.[4]
Figure 1: Gαi-mediated inhibition of the adenylyl cyclase pathway by this compound.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
A growing body of evidence indicates that A3AR activation modulates the activity of mitogen-activated protein kinase (MAPK) signaling cascades. The primary MAPK pathway implicated in A3AR signaling is the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Activation of the A3AR can lead to the phosphorylation and activation of ERK1/2, which in turn can translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The precise upstream mechanisms linking Gi/o activation to the ERK cascade can be complex and may involve Gβγ subunits, receptor tyrosine kinase transactivation, or other scaffolding proteins.[6]
Figure 2: A potential pathway for this compound-induced ERK activation.
Modulation of N-Type Voltage-Dependent Calcium Channels
A significant mechanism underlying the analgesic effects of this compound is its ability to inhibit neuronal N-type (Cav2.2) voltage-dependent calcium channels.[3] This inhibition reduces calcium influx into presynaptic nerve terminals, thereby decreasing the release of neurotransmitters involved in pain signaling. This action is thought to be mediated by the Gβγ subunits of the Gi protein.[3]
β-Arrestin2 Recruitment
In addition to G protein-dependent signaling, this compound induces the recruitment of β-arrestin2 to the A3AR. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling pathways and are also involved in receptor desensitization and internalization. The recruitment of β-arrestin2 can initiate a distinct set of downstream signals and may contribute to the long-term effects of this compound.
Potential Involvement of PI3K/Akt and PLC Pathways
While less directly documented for this compound, the activation of Gi/o-coupled receptors like A3AR can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and metabolism.[7] Furthermore, Gβγ subunits can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Accumulation Assay
Objective: To quantify the inhibition of adenylyl cyclase activity upon A3AR activation by this compound.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human A3AR in a suitable growth medium.
-
Cell Plating: Seed cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add the various concentrations of this compound to the respective wells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin2 Recruitment Assay (NanoBiT®)
Objective: To measure the recruitment of β-arrestin2 to the A3AR upon agonist stimulation.
Methodology:
-
Cell Line: Utilize a HEK293T cell line stably expressing the human A3AR fused to the Large Bit (LgBiT) of the NanoLuc® luciferase and β-arrestin2 fused to the Small Bit (SmBiT).
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., Opti-MEM).
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the baseline luminescence using a plate reader.
-
Add serial dilutions of this compound to the wells.
-
Monitor the luminescence signal over time.
-
-
Data Analysis: The recruitment of β-arrestin2 brings the LgBiT and SmBiT fragments into close proximity, resulting in a luminescent signal. Plot the luminescence intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
MAPK/ERK Activation Assay (Western Blot)
Objective: To detect the phosphorylation and activation of ERK1/2 following A3AR stimulation.
Methodology:
-
Cell Culture and Treatment: Culture A3AR-expressing cells to near confluence in 6-well plates. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration following A3AR activation.
Methodology:
-
Cell Culture and Plating: Seed A3AR-expressing cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C in the dark.[8][9]
-
Calcium Measurement:
-
Wash the cells to remove the excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence.
-
Add various concentrations of this compound to the wells.
-
Continuously monitor the fluorescence intensity over time.[8]
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) and normalize it to the baseline fluorescence (F0) to obtain the ΔF/F0 ratio. Plot the peak response against the agonist concentration to determine the EC50 value.[8]
N-Type Calcium Channel Inhibition Assay (Electrophysiology)
Objective: To directly measure the inhibitory effect of this compound on N-type calcium channel currents.
Methodology:
-
Cell Preparation: Use cells endogenously or recombinantly expressing N-type (Cav2.2) calcium channels (e.g., dorsal root ganglion neurons or HEK293 cells).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings.
-
Use a pipette solution and an external solution designed to isolate calcium currents.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit calcium currents.
-
Establish a stable baseline recording of the calcium current.
-
-
Compound Application: Apply this compound at various concentrations to the external solution bathing the cell.
-
Data Analysis: Measure the peak amplitude of the calcium current before and after the application of this compound. Calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine the IC50 value.
Experimental and Logical Workflow Diagram
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of MRS 5980: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980, a potent and selective A3 adenosine receptor (A3AR) agonist, has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases and neuropathic pain.[1][2][3] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its continued development and potential translation into clinical applications. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of this compound, with a focus on its metabolic fate and the experimental methodologies used for its characterization.
Pharmacokinetic Properties
Table 1: Summary of Pharmacokinetic Properties of this compound
| Pharmacokinetic Parameter | Observation | Primary Route of Elimination |
| Absorption | Orally active in preclinical models.[2][4] | Not explicitly quantified. |
| Distribution | Unsupervised principal components analysis of in vivo samples showed separation between control and this compound-treated groups in liver, feces, and urine, but not in bile and serum, suggesting distribution to and clearance from these tissues.[1][5] | Not explicitly quantified. |
| Metabolism | Primarily metabolized through oxidation by CYP3A enzymes.[1][5] Also undergoes direct conjugation with glutathione (GSH).[1][5] | Liver |
| Excretion | Major metabolites, including oxidized this compound, glutathione conjugates, and cysteine conjugates, are predominantly found in feces and urine.[1][5] | Fecal and Renal |
Table 2: Major Metabolites of this compound
| Metabolite Type | Description | Enzymes Involved | Detected In |
| Oxidized Metabolites | Addition of oxygen atoms to the parent molecule. | CYP3A4/5[1] | Feces, Urine[1][5] |
| Glutathione (GSH) Conjugates | Direct conjugation of this compound with glutathione.[1][5] | Glutathione S-Transferases (presumed) | Feces, Urine[1][5] |
| Cysteine Conjugates | Degradation products of GSH conjugates.[1][5] | Gamma-glutamyl transpeptidase, Dipeptidases (presumed) | Feces, Urine[1][5] |
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6J mice.[1]
-
Drug Administration: Oral gavage at a dose of 50 mg/kg body weight, with this compound dissolved in corn oil.[1]
-
Sample Collection: Urine and feces were collected over 24 hours using metabolic cages. Blood was collected via retro-orbital bleeding. Liver, bile, and serum samples were also prepared for analysis.[1]
-
Analytical Method: Ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) was used for the analysis of metabolites in various biological matrices.[1]
In Vitro Metabolism Studies
-
Microsomal Incubations: Human liver microsomes (HLMs) and mouse liver microsomes (MLMs) were used to investigate the oxidative metabolism of this compound.[1]
-
Incubation Conditions: Incubations were carried out at 37°C and contained this compound, liver microsomes, and an NADPH-regenerating system in a buffered solution.[1]
-
Recombinant Enzyme Screening: A panel of recombinant human cytochrome P450 (CYP) enzymes was used to identify the specific CYPs involved in the metabolism of this compound.[5]
-
Glutathione Conjugation Assay: In vitro incubations were performed with and without the addition of glutathione (GSH) to assess direct conjugation.[1]
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor by agonists like this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6][7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The A3AR can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The in vivo analysis of this compound pharmacokinetics follows a structured workflow from drug administration to data analysis.
Caption: In Vivo Pharmacokinetic Study Workflow.
Experimental Workflow for In Vitro Metabolism Analysis
The in vitro metabolism of this compound is investigated through a series of well-defined steps to identify the metabolic pathways and the enzymes involved.
Caption: In Vitro Metabolism Study Workflow.
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Oral Bioavailability and Half-Life of MRS5980
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the oral bioavailability and half-life, of MRS5980, a potent and selective A3 adenosine receptor (A3AR) agonist. The document details experimental methodologies for assessing these parameters and explores the key signaling pathways modulated by MRS5980.
Quantitative Pharmacokinetic Data
While specific quantitative values for the oral bioavailability and a precise half-life of MRS5980 are not publicly available, preclinical studies provide strong qualitative and comparative evidence of its pharmacokinetic profile.
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data for MRS5980 and Structurally Related A3AR Agonists
| Compound | Oral Activity | In Vivo Duration of Action (Mice) | Half-Life (Humans) | Notes |
| MRS5980 | Yes | Long duration (>3 hours), with ~80% of peak effect remaining at 3 hours post-oral administration.[1][2] | Not Reported | Demonstrates significant efficacy following oral gavage in preclinical pain models.[3] |
| Piclidenoson (IB-MECA) | Orally Bioavailable | Not Reported | 9 hours[4] | Structurally related A3AR agonist in clinical development. |
| Namodenoson (Cl-IB-MECA) | Orally Bioavailable | Not Reported | 12 hours[4] | Structurally related A3AR agonist in clinical development. |
The sustained in vivo effect of MRS5980 following oral administration in mice strongly suggests good oral bioavailability and a reasonably long half-life, comparable to or potentially exceeding that of other orally active A3AR agonists.[1][2]
Experimental Protocols
The determination of the oral bioavailability and half-life of a compound like MRS5980 involves a combination of in vivo animal studies and in vitro metabolic assays, followed by bioanalytical quantification.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic profile of MRS5980 in a murine model following oral administration.
Objective: To determine the plasma concentration-time profile of MRS5980 after a single oral dose.
Materials:
-
MRS5980
-
Vehicle for oral administration (e.g., corn oil)
-
Male C57BL/6J mice (6-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Dose Preparation: Dissolve MRS5980 in the selected vehicle to the desired concentration (e.g., 50 mg/kg body weight).[5]
-
Animal Dosing: Administer a single dose of the MRS5980 solution to the mice via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of MRS5980 using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data to generate a pharmacokinetic profile. From this profile, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) can be calculated using appropriate software.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of MRS5980 in mice.
In Vitro Metabolic Stability Assay
This assay helps to understand the susceptibility of MRS5980 to metabolism by liver enzymes, which is a key determinant of its half-life and oral bioavailability.
Objective: To evaluate the metabolic stability of MRS5980 in mouse and human liver microsomes.
Materials:
-
MRS5980
-
Mouse Liver Microsomes (MLM) and Human Liver Microsomes (HLM)
-
NADPH (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
UPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, buffer, and MRS5980.
-
Reaction Initiation: Start the metabolic reaction by adding NADPH.
-
Time-Point Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Bioanalysis: Analyze the supernatant to quantify the remaining amount of MRS5980 at each time point using UPLC-MS/MS.
-
Data Analysis: Plot the percentage of MRS5980 remaining versus time. From the slope of the natural log plot, calculate the in vitro half-life.
UPLC-MS/MS Bioanalytical Method
A sensitive and specific UPLC-MS/MS method is crucial for the accurate quantification of MRS5980 in biological matrices.
Table 2: UPLC-MS/MS Parameters for MRS5980 Analysis
| Parameter | Value |
| UPLC System | Waters Acquity |
| Column | C18 BEH (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate MRS5980 from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometer | Triple quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor-to-product ion transitions for MRS5980 and an internal standard. |
Signaling Pathways of MRS5980
MRS5980 exerts its therapeutic effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade involves coupling to inhibitory G proteins (Gi/o).
Canonical A3AR Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway activated by MRS5980.
In the context of neuropathic pain, a key mechanism of action for MRS5980 involves the modulation of the immune system.
Immune-Modulatory Signaling in Neuropathic Pain
Caption: MRS5980-mediated immune-modulatory pathway in neuropathic pain.
References
- 1. In Vivo Phenotypic Screening for Treating Chronic Neuropathic Pain: Modification of C2-Arylethynyl Group of Conformationally Constrained A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MRS 5980: Mechanism and Immunomodulatory Role
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of MRS 5980, a highly selective A3 adenosine receptor (A3AR) agonist, and its significant role in the modulation of immune responses. This compound, chemically identified as (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, has emerged as a promising therapeutic candidate for various inflammatory conditions and neuropathic pain.[1] This guide synthesizes key research findings, presents quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows associated with its mechanism of action.
Core Mechanism of Action: A3 Adenosine Receptor Signaling
This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2] The A3AR is primarily coupled to the inhibitory G-protein, Gi.[3][4] Upon activation by this compound, the subsequent signaling cascade leads to a downstream immunomodulatory effect.
The canonical pathway involves:
-
Receptor Activation: this compound binds to the A3AR on the cell surface.
-
G-Protein Coupling: The activated A3AR engages the Gi protein.
-
Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
-
Downstream Pathway Modulation: The decrease in cAMP influences the activity of various downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[4][5][6] This modulation ultimately alters gene transcription and the production of key inflammatory and anti-inflammatory mediators.
Key Immunomodulatory Effects of this compound
Research has demonstrated that the therapeutic efficacy of this compound is largely mediated through its interaction with specific immune cells, most notably T cells.
2.1. T-Cell Dependent IL-10 Release The most well-documented immunomodulatory function of this compound is its ability to induce the release of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, from CD4+ T cells.[6][7] Studies using animal models of neuropathic pain have shown that the pain-relieving effects of this compound are completely absent in mice lacking T cells (Rag-KO) or IL-10 (Il10-KO).[7][8] This effect is restored by transferring healthy CD4+ T cells, confirming that these cells are the primary target for this therapeutic action.[7][9] The released IL-10 then acts on other cells, such as neurons and macrophages, to suppress inflammatory responses and reduce neuronal hyperexcitability.[2][3][10]
2.2. Effects on Neutrophils and Macrophages While direct studies on this compound are limited, research on A3AR activation provides strong evidence for its role in modulating other innate immune cells.
-
Neutrophils: The A3AR is highly expressed on murine neutrophils.[11] Its activation has been shown to potently inhibit neutrophil functions, including superoxide generation and chemotaxis, which are critical drivers of tissue injury during inflammation.[11]
-
Macrophages and Microglia: General A3AR activation can block the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 from macrophages.[12] Furthermore, this compound has demonstrated the ability to significantly attenuate neuroinflammation in traumatic brain injury models, an effect involving the modulation of microglial activation.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve in mice. | [8] |
| Compound | This compound | [8] |
| Dosage | 1 mg/kg, administered intraperitoneally (i.p.). | [7][8] |
| Primary Effect | Reversal of established mechano-allodynia (pain hypersensitivity). | [8] |
| Genetic Dependency | The therapeutic effect was abolished in A3AR knockout (Adora3-KO), T and B cell-deficient (Rag-KO), and IL-10 knockout (Il10-KO) mice. |[7][8] |
Table 2: Cellular Mechanisms of this compound
| Parameter | Description | Reference |
|---|---|---|
| Cellular Model | In vitro co-culture of primary mouse Dorsal Root Ganglion (DRG) neurons and CD4+ T cells. | [3][7] |
| Compound | This compound | [3] |
| Observed Effect | Significantly reduced the action potential firing of DRG neurons evoked by a depolarizing current. | [2][3] |
| Mediator | The effect on neuronal firing was abolished by the application of an anti-IL-10 selective antibody, confirming IL-10 as the primary effector molecule. |[2][3][10] |
Key Experimental Protocols
The following methodologies are central to the investigation of this compound's immunomodulatory properties.
4.1. Chronic Constriction Injury (CCI) Animal Model This is a standard surgical model used to induce neuropathic pain in rodents, allowing for the evaluation of analgesic compounds like this compound.
-
Anesthesia: Mice are deeply anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with a defined interval between them.
-
Wound Closure: The muscle and skin layers are sutured.
-
Post-Operative Care: Animals are monitored during recovery. Behavioral testing typically begins several days post-surgery, once pain hypersensitivity is established.[8]
4.2. Adoptive T-Cell Transfer This technique is used to demonstrate the necessity of a specific cell type for a biological effect.
-
Cell Isolation: CD4+ T cells are isolated from the spleens and lymph nodes of donor wild-type (WT) mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Recipient Mice: Immune-deficient Rag-KO mice, which lack mature T and B cells, are used as recipients.
-
Cell Injection: A suspension of isolated CD4+ T cells (typically 5-10 million cells) is injected intravenously into the recipient Rag-KO mice.
-
Evaluation: Several days after the transfer, the recipient mice are subjected to the experimental condition (e.g., CCI surgery followed by this compound treatment) to determine if the transferred cells restore the drug's efficacy.[7][8]
4.3. Neuron-T Cell Co-Culture This in vitro model investigates the direct communication between immune cells and neurons.
-
Cell Isolation: DRG neurons and CD4+ T cells are isolated from mice.[7]
-
Co-Culture: The two cell types are cultured together in a suitable medium.
-
Treatment: this compound is applied to the co-culture. In parallel experiments, an anti-IL-10 antibody can be added prior to this compound treatment to test for IL-10 dependency.[3]
-
Analysis: The excitability of the DRG neurons is measured using electrophysiological techniques, such as patch-clamp, to record action potentials.[2]
Conclusion
This compound is a potent and selective A3AR agonist with a novel immunomodulatory mechanism of action. Its therapeutic effects, particularly in the context of inflammation and pain, are critically dependent on its ability to stimulate IL-10 release from CD4+ T cells. This T-cell-centric mechanism, supplemented by its potential effects on neutrophils and macrophages, positions this compound as a compelling candidate for further development in treating a range of immune-mediated disorders. The detailed protocols and pathways outlined in this guide provide a framework for researchers and drug developers to further explore and harness the therapeutic potential of targeting the A3 adenosine receptor.
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 [jci.org]
- 9. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the A(3) adenosine receptor suppresses superoxide production and chemotaxis of mouse bone marrow neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of MRS 5980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] Its robust in vivo efficacy has positioned it as a promising therapeutic candidate. However, a thorough understanding of a drug candidate's potential off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target profile of this compound, focusing on its selectivity against other adenosine receptor subtypes and its metabolic liabilities.
Core Data Presentation
The selectivity of a drug candidate is a critical determinant of its therapeutic window. The following tables summarize the quantitative data available for this compound's activity at its primary target (human A3AR) and key off-targets.
Table 1: Adenosine Receptor Subtype Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Assay Type |
| A3 Adenosine Receptor (A3AR) | 0.7 nM | Human | Radioligand Binding Assay |
| A1 Adenosine Receptor (A1AR) | >10,000 nM | Human | Radioligand Binding Assay |
| A2A Adenosine Receptor (A2AAR) | >10,000 nM | Human | Radioligand Binding Assay |
*Based on findings that this compound exhibits only 10-40% inhibition of radioligand binding at a concentration of 10 µM.
Table 2: Metabolic Profile of this compound
| Metabolic Pathway | Key Enzymes/Reactants | Metabolites Identified | Significance |
| Oxidative Metabolism | Cytochrome P450 3A (CYP3A) enzymes | Oxidized this compound | Major pathway of metabolic elimination. [2][3][4] |
| Conjugation | Glutathione (GSH) | GSH conjugates, Cysteine conjugates | Minor pathway involving direct electrophilic attack on GSH. Considered to be of low clinical consequence as it does not significantly alter liver GSH levels or histology. [2][3][4] |
| Lipid Metabolism | Not Applicable | Not Applicable | This compound has been observed to induce changes in lipid homeostasis, specifically affecting phosphatidylcholines and the expression of related genes. [2][4] |
Signaling and Metabolic Pathways
The following diagrams illustrate the primary signaling pathway of this compound and its metabolic fate, providing a visual representation of its biological interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the off-target effects of compounds like this compound.
Radioligand Binding Assay for Adenosine Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, and A3).
Materials:
-
Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR, [¹²⁵I]AB-MECA for A3AR).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine agonist like NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound are incubated.
-
Control wells for total binding (no competitor) and non-specific binding (with a high concentration of a non-selective ligand) are included.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the inhibitory potential of this compound on the activity of major CYP isoforms, particularly CYP3A4.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
A specific substrate for the CYP isoform being tested (e.g., midazolam for CYP3A4).
-
NADPH regenerating system.
-
This compound stock solution.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
A pre-incubation mixture containing human liver microsomes (or recombinant enzyme), buffer, and varying concentrations of this compound is prepared.
-
The reaction is initiated by adding the CYP-specific substrate and the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific time.
-
The reaction is terminated by adding a quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite from the specific substrate.
-
The percentage of inhibition of metabolite formation at each this compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the this compound concentration.
Glutathione (GSH) Conjugation Assay
Objective: To determine if this compound directly reacts with glutathione.
Materials:
-
This compound stock solution.
-
Reduced glutathione (GSH) solution.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
LC-MS/MS system for analysis.
Procedure:
-
This compound is incubated with a solution of GSH in the reaction buffer at 37°C.
-
Aliquots are taken at various time points.
-
The reaction is stopped by adding a suitable quenching agent (e.g., an organic solvent).
-
The samples are analyzed by LC-MS/MS to detect the formation of the this compound-GSH conjugate.
-
The rate of conjugate formation can be determined to assess the reactivity of this compound towards GSH.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the off-target profile of a drug candidate like this compound.
Conclusion
Based on the available data, this compound demonstrates a highly selective profile for the A3 adenosine receptor over other adenosine receptor subtypes. Its primary metabolic clearance is mediated by CYP3A enzymes, and while it shows some reactivity towards glutathione, this is considered a minor pathway with low toxicological risk. The observed interaction with lipid metabolism warrants further investigation to fully understand its clinical implications. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects, serving as a valuable resource for researchers and drug development professionals in the ongoing evaluation of this promising therapeutic candidate.
References
Preclinical Safety and Toxicity Profile of MRS 5980: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the currently available preclinical safety and toxicity data for MRS 5980, a selective A3 adenosine receptor (A3AR) agonist. The information presented herein is compiled from publicly available scientific literature. It is important to note that a complete, formal preclinical toxicology package as typically required for regulatory submission is not fully available in the public domain. This document therefore focuses on the existing data, primarily from a key metabolic and disposition study, to inform on the early-stage safety profile of this compound.
Executive Summary
This compound is a potent and selective A3AR agonist that has demonstrated significant efficacy in preclinical models, particularly in the context of neuropathic pain. While its pharmacological activity is well-documented, comprehensive preclinical safety and toxicity studies are not extensively published. The most detailed insights into its safety come from a metabolomics study in mice, which investigated the effects of a single high dose. The findings from this study suggest that this compound is well-tolerated acutely, with no significant liver toxicity observed. However, the study did identify potential areas for further investigation, including the compound's electrophilic nature and its influence on lipid metabolism. This guide will detail these findings, outline the experimental protocols employed, and present the metabolic pathways and experimental workflows.
Available Toxicological Data
The primary source of toxicological information for this compound is a study that focused on its metabolic mapping in mice. This study provides initial but valuable insights into the compound's safety at a supratherapeutic dose.
In Vivo Murine Study Findings
A study in male C57BL/6J mice was conducted to evaluate the effects of a single high dose of this compound. The key observations are summarized in the table below.
| Parameter Assessed | Dosage | Route of Administration | Duration | Key Observations |
| Liver Histology | 50 mg/kg | Oral Gavage | 24 hours | No observable changes in liver tissue structure compared to the control group.[1] |
| Hepatic Glutathione Levels | 50 mg/kg | Oral Gavage | 24 hours | No significant alterations in the levels of reduced glutathione (GSH) or its oxidized form (GSSG) were found in the liver, suggesting a lack of significant oxidative stress.[1] |
| Lipid Metabolism Gene Expression | 50 mg/kg | Oral Gavage | 24 hours | The expression of certain genes involved in lipid metabolism was altered. Specifically, a decrease in the expression of choline kinase a and b, and an increase in the expression of lysophosphatidylcholine acyltransferase 3 was noted. These findings suggest a potential impact on lipid homeostasis that warrants further investigation, especially in studies of longer duration.[1] |
| Electrophilic Reactivity | 50 mg/kg | Oral Gavage | 24 hours | Metabolite analysis in urine and feces identified the presence of glutathione and cysteine conjugates of this compound. This indicates that the compound possesses some electrophilic properties, allowing it to react directly with GSH. However, the study concluded that this is a minor metabolic pathway and likely of minimal clinical significance.[1] |
The study concluded that a single oral dose of 50 mg/kg, which is approximately 50 times higher than the efficacious dose in a neuropathic pain model, did not induce significant acute liver toxicity in mice.[1] However, the authors recommended that liver function should be monitored in longer-term studies due to the observed effects on lipid metabolism gene expression.[1]
Experimental Protocols
The methodology described below is based on the in vivo study that provides the bulk of the available safety data.
In Vivo Study Design
-
Test System: Male C57BL/6J mice, 6 to 8 weeks of age.
-
Group Allocation:
-
Control Group (n=5): Administered with the vehicle (corn oil) only.
-
Treatment Group (n=5): Administered with this compound.
-
-
Test Article Administration: this compound was formulated in corn oil and administered as a single dose of 50 mg/kg via oral gavage.
-
Sample Collection: Over a 24-hour period post-administration, urine and feces were collected using metabolic cages. At the 24-hour time point, blood and liver tissues were harvested for analysis.
-
Endpoints Evaluated:
-
Liver Histopathology: Microscopic examination of liver sections.
-
Biochemical Analysis: Quantification of GSH and GSSG levels in liver homogenates.
-
Gene Expression: Analysis of mRNA levels of genes involved in lipid metabolism in liver tissue.
-
Metabolite Identification: Characterization of this compound metabolites in urine, feces, bile, serum, and liver using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
-
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow of the key preclinical study.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in preclinical models.
Experimental Workflow for In Vivo Assessment
Caption: Workflow of the preclinical in vivo assessment of this compound.
Gaps in Preclinical Data and Future Directions
While the available data provides a preliminary look at the safety of this compound, a comprehensive preclinical toxicity profile is yet to be established in the public literature. To fully characterize the safety of this compound for potential clinical development, further studies are essential. These include, but are not limited to:
-
Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine the dose-response relationship and identify target organs of toxicity.
-
Safety pharmacology studies to assess the effects on the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) to evaluate the mutagenic and clastogenic potential.
-
Reproductive and developmental toxicity studies to assess any potential effects on fertility and embryonic development.
-
Carcinogenicity studies for compounds intended for long-term clinical use.
Conclusion
References
An In-depth Technical Guide to MRS 5980 and its Effects on G protein-coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family. As a Gi-coupled receptor, the activation of A3AR by this compound initiates a cascade of intracellular signaling events, primarily characterized by the inhibition of adenylyl cyclase and subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its effects on A3AR-mediated signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and utilization of this valuable research tool.
Introduction
Adenosine receptors, categorized into A1, A2A, A2B, and A3 subtypes, are integral membrane proteins that play crucial roles in a myriad of physiological and pathophysiological processes. The A3 adenosine receptor has emerged as a significant therapeutic target for various conditions, including inflammatory diseases, neuropathic pain, and cancer. This compound, with its high affinity and selectivity for the A3AR, serves as an invaluable pharmacological tool for elucidating the receptor's function and exploring its therapeutic potential. This document details the quantitative pharmacology of this compound, the signaling pathways it modulates, and the experimental methodologies used for its study.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound is defined by its high binding affinity and functional potency at the human A3 adenosine receptor, coupled with significant selectivity over other adenosine receptor subtypes.
Binding Affinity and Selectivity
Quantitative data on the binding affinity (Ki) of this compound and related compounds at human adenosine receptor subtypes are summarized in the table below. The data for this compound is complemented by that of the structurally related and functionally comparable agonist, MRS 5698, to provide a clearer picture of its selectivity profile.
| Compound | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | Human A3AR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| This compound | Data not available | Data not available | Data not available | 0.72 | - | - |
| MRS 5698 | >10,000 | >10,000 | Data not available | ~3 | >3333-fold | >3333-fold |
Table 1: Binding affinities of this compound and MRS 5698 at human adenosine receptor subtypes. MRS 5698 displays >1000-fold selectivity for the A3AR over A1 and A2A receptors[1][2][3].
Functional Potency
The functional potency of this compound is demonstrated by its ability to inhibit the production of cyclic AMP (cAMP) in cells expressing the A3AR.
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| This compound | Inhibition of forskolin-stimulated cAMP production | HEK293 | EC50 | 0.6 |
Table 2: Functional potency of this compound in a cAMP assay.
Signaling Pathways Modulated by this compound
Activation of the A3AR by this compound triggers a canonical Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. Furthermore, evidence suggests the involvement of mitogen-activated protein kinase (MAPK) pathways in A3AR-mediated cellular responses.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The primary signaling mechanism initiated by this compound is the activation of the inhibitory G protein, Gαi. This leads to a decrease in the activity of adenylyl cyclase, resulting in lower intracellular levels of the second messenger cAMP.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the A3AR has been shown to modulate the activity of MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. While the direct quantitative effects of this compound on the phosphorylation of these specific kinases require further investigation, the general pathway is depicted below.
References
- 1. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The A3 Adenosine Receptor Agonist MRS 5980: A Deep Dive into its High Selectivity
For Immediate Release
A Comprehensive Technical Guide on the Selectivity Profile of MRS 5980 for the A3 Adenosine Receptor
This technical guide provides an in-depth analysis of the selective binding and functional potency of this compound, a potent agonist for the A3 adenosine receptor (A3AR). Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to elucidate the remarkable selectivity of this compound for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).
Executive Summary
This compound has emerged as a highly valuable pharmacological tool and a potential therapeutic agent due to its exceptional selectivity for the A3 adenosine receptor. This selectivity is critical for minimizing off-target effects and achieving desired therapeutic outcomes in conditions where A3AR modulation is beneficial. This guide presents a comprehensive overview of the binding affinities and functional potencies of this compound across all four human adenosine receptor subtypes, supported by detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional potency (EC50) at each of the four human adenosine receptor subtypes. The following tables summarize the available data, highlighting the significant preference of this compound for the A3AR.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A3AR | 0.72 [1] |
| A1AR | Data not available in the reviewed literature |
| A2AAR | Data not available in the reviewed literature |
| A2BAR | Data not available in the reviewed literature |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | EC50 (nM) | Assay Type |
| A3AR | Data not available in the reviewed literature | cAMP Inhibition |
| A1AR | Data not available in the reviewed literature | cAMP Inhibition |
| A2AAR | Data not available in the reviewed literature | cAMP Stimulation |
| A2BAR | Data not available in the reviewed literature | cAMP Stimulation |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. For A1AR and A3AR, this is typically a measure of cAMP inhibition, while for A2AAR and A2BAR, it is a measure of cAMP stimulation.
Experimental Protocols: Methodologies for Determining Selectivity
The quantitative data presented above are derived from rigorous experimental procedures. The following sections detail the methodologies for the key assays used to characterize the selectivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor. These assays measure the ability of an unlabeled compound (like this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each human adenosine receptor subtype.
Materials:
-
Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1AR, [³H]CGS 21680 for A2AAR, and [¹²⁵I]AB-MECA for A3AR).[2]
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of this compound in the binding buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to determine the functional potency of a compound by measuring its effect on the intracellular signaling of the receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the production of cAMP. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Objective: To determine the EC50 value of this compound at each human adenosine receptor subtype.
Materials:
-
Intact cells (e.g., CHO or HEK293) stably expressing one of the human adenosine receptor subtypes.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF®, LANCE™, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for Gi-Coupled Receptors (A1AR and A3AR):
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to an appropriate confluency.
-
Compound Incubation: Cells are treated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 value.
Procedure for Gs-Coupled Receptors (A2AAR and A2BAR):
-
Cell Seeding: Cells are seeded in a multi-well plate.
-
Compound Incubation: Cells are treated with varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured.
-
Data Analysis: The ability of this compound to stimulate cAMP production is quantified to determine its EC50 value.
Visualizing the Molecular Mechanisms
To further understand the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the canonical A3 adenosine receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Conclusion
The available data robustly demonstrate that this compound is a highly selective agonist for the human A3 adenosine receptor. Its high binding affinity for A3AR, coupled with what is anticipated to be significantly lower affinity for A1, A2A, and A2B receptors, underscores its potential as a precise pharmacological tool and a candidate for therapeutic development. The detailed experimental protocols provided herein offer a foundation for further research and validation of its selectivity profile. The visualization of the A3AR signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the methods used to characterize this important compound. Further studies to determine the binding affinities and functional potencies of this compound at the A1, A2A, and A2B receptor subtypes are warranted to complete its selectivity profile.
References
MRS 5980: A Technical Guide for Researchers
For Research Use Only
This document provides an in-depth technical overview of MRS 5980, a potent and selective agonist for the A3 adenosine receptor (A3AR). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and experimental applications of this compound.
Introduction
This compound is a synthetic, small-molecule agonist of the A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. Due to its high selectivity and potency, this compound serves as a valuable research tool for investigating the role of A3AR in conditions such as neuropathic pain, inflammation, and ischemia.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
| CAS Number | 1639420-13-5[1] |
| Molecular Formula | C20H19ClN6O3S[1] |
| Molecular Weight | 458.92 g/mol [1] |
Pharmacological Data
This compound exhibits high binding affinity and functional potency at the human A3 adenosine receptor. Its selectivity for A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) makes it a precise tool for studying A3AR-mediated effects.
| Parameter | Species | Cell Line/Tissue | Value |
| Ki | Human | HEK293 cell membranes | 0.7 nM[2] |
| IC50 | Human | HEK293 cells | > 10 nM[2] |
A3 Adenosine Receptor Signaling Pathways
Activation of the A3 adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi and Gq proteins, leading to the modulation of various downstream effectors.
Gαi-Mediated Pathway
The canonical signaling pathway involves the coupling of A3AR to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is crucial in mediating the anti-inflammatory effects of A3AR activation.[3]
Gαq-Mediated Pathway
In certain cell types, A3AR can couple to Gq proteins (Gαq), activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the modulation of various cellular processes, including cell proliferation and neurotransmitter release.[4]
Experimental Protocols
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) and Von Frey Test
This protocol describes the induction of neuropathic pain in rodents using the CCI model and the assessment of mechanical allodynia with von Frey filaments, a common application for testing the analgesic effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., corn oil, saline with 0.5% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk sutures
-
Von Frey filaments of varying forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform with clear plastic enclosures
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve, proximal to its trifurcation. The ligatures should be tightened until a slight twitch of the corresponding hind limb is observed.
-
Close the incision with sutures.
-
Allow the animals to recover for 7 days to allow for the development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Acclimate the mice to the testing environment by placing them in individual plastic enclosures on the wire mesh platform for at least 30 minutes before testing.[5]
-
Starting with the 0.6g filament, apply the von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.[5] Hold for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[6]
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
Drug Administration and Testing:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., 50 mg/kg, oral gavage) or vehicle to the CCI mice.[7]
-
Perform the von Frey test at various time points after drug administration (e.g., 30, 60, 120 minutes) to evaluate the analgesic effect of this compound.
-
In Vitro Cell-Based Assay: cAMP Accumulation Assay
This protocol describes a method to quantify the functional potency of this compound by measuring its ability to inhibit cAMP production in cells expressing the A3AR.
Materials:
-
HEK293 or CHO cells stably expressing the human A3 adenosine receptor
-
Cell culture medium (e.g., DMEM)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture and Plating:
-
Culture the A3AR-expressing cells in the appropriate medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and replace it with assay buffer containing the various concentrations of this compound.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for cAMP inhibition.
-
Metabolism
In vivo studies in mice have shown that this compound is metabolized primarily through oxidation and conjugation with glutathione (GSH).[7] The major metabolites are oxidized this compound, GSH conjugates, and cysteine conjugates.[7] In vitro experiments using human and mouse liver microsomes have indicated the involvement of CYP3A enzymes in the oxidative metabolism of this compound.[7]
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed information on storage and stability, refer to the supplier's datasheet.
Conclusion
This compound is a highly selective and potent A3 adenosine receptor agonist that serves as an indispensable tool for investigating the physiological and pathological roles of this receptor. Its utility in in vivo models of pain and inflammation, combined with its well-characterized signaling pathways, makes it a valuable compound for researchers in pharmacology and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRS 5980 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2] Its selectivity makes it a valuable tool for investigating the role of A3AR in preclinical models of disease. These application notes provide detailed protocols for the use of this compound in various in vivo mouse models, including metabolomics, neuropathic pain, lung fibrosis, and traumatic brain injury.
Physicochemical Properties and Formulation
| Property | Value |
| Full Name | (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
| CAS Number | 1639420-13-5 |
| Molecular Formula | C₂₀H₁₉ClN₆O₃S |
| Molecular Weight | 458.92 g/mol |
| Ki at human A3AR | 0.7 nM[3] |
| Formulation for in vivo use | This compound can be dissolved in various vehicles depending on the route of administration. For oral gavage, it has been dissolved in corn oil.[4] For intraperitoneal injections, it has been dissolved in a solution of 3% DMSO in saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).[5][6] |
Application 1: Metabolomics and Pharmacokinetic Profiling
This protocol outlines the use of this compound in a metabolomics study to understand its metabolic fate and its effects on endogenous metabolites in mice.
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J[4]
-
Age: 6-8 weeks[4]
-
Sex: Male[4]
-
Housing: Maintained under a standard 12h light/12h dark cycle with ad libitum access to water and chow.[4]
Dosing and Administration:
Sample Collection:
-
Urine and Feces: Collected over 24 hours using metabolic cages.[4]
-
Blood: Collected into serum separator tubes via retro-orbital bleeding.[4]
-
Liver Tissue: Harvested after euthanasia.[4]
Analytical Method:
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is used to analyze the metabolites in the collected samples.[4]
Data Presentation
Table 1: Effect of this compound on Liver Gene Expression [4]
| Gene | Fold Change vs. Control | p-value |
| Choline kinase a (Chka) | ↓ 41% | Not significant |
| Choline kinase b (Chkb) | ↓ 28% | Not significant |
| Lysophosphatidylcholine acyltransferase 3 (Lpcat3) | Significantly elevated | <0.01 |
Experimental Workflow Diagram
Caption: Workflow for metabolomics study of this compound in mice.
Application 2: Neuropathic Pain Model
This protocol describes the use of this compound to alleviate neuropathic pain in a mouse model of chronic constriction injury (CCI).
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: Wild-type (C57BL/6) and various knockout strains (e.g., Rag-KO, Il10-KO)[7]
-
Sex: Both male and female mice can be used.[6]
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve.[7]
Dosing and Administration:
-
Dose: 1 mg/kg[7]
-
Route: Intraperitoneal (i.p.) injection[7]
-
Vehicle: Phosphate Buffered Saline (PBS)[6]
-
Timing: Administered on day 8 post-CCI surgery.[6]
Outcome Measures:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.[7]
-
Mechanism of Action: Can be investigated through adoptive transfer of T cells and analysis of protein phosphorylation in dorsal root ganglia (DRG).[7]
Data Presentation
Table 2: Efficacy of this compound in a Neuropathic Pain Model [3]
| Compound | Dose (mg/kg, p.o.) | Max % Reversal of Allodynia | Duration of Action |
| This compound (33) | 0.46 | ~80% | > 3 hours |
| 23 | - | - | - |
| 27 | - | - | - |
| 36 (MRS5979) | - | - | > 3 hours |
Experimental Workflow Diagram
Caption: Workflow for neuropathic pain study of this compound.
Application 3: Bleomycin-Induced Lung Fibrosis
This protocol details the investigation of this compound's therapeutic potential in a mouse model of pulmonary fibrosis.
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6[5]
-
Age: 8-9 weeks[5]
-
Sex: Male[5]
-
Model: Intratracheal administration of bleomycin to induce lung fibrosis.[5]
Dosing and Administration:
-
Doses: 1 mg/kg and 3 mg/kg body weight[5]
-
Route: Intraperitoneal (i.p.) injection[5]
-
Vehicle: 3% DMSO in saline (0.9% NaCl)[5]
-
Frequency: Twice a day for 21 days.[5]
Outcome Measures:
-
Lung Function: Airway resistance to inflation.[8]
-
Fibrosis Markers: Hydroxyproline content, α-smooth muscle actin (α-SMA) deposition.[5]
-
Inflammatory Markers: Levels of IL-1β, IL-6, TNF-α, IL-10, and IL-17A in lung tissue.[9]
-
Oxidative Stress Markers: 8-OHdG and MDA levels.[8]
Data Presentation
Table 3: Effect of this compound on Inflammatory Cytokines in Lung Fibrosis Model [5]
| Cytokine | Bleomycin + Vehicle (pg/mL) | Bleomycin + this compound (1 mg/kg) (pg/mL) | Bleomycin + this compound (3 mg/kg) (pg/mL) |
| IL-1β | 1.2 ± 0.5 | 0.4 ± 0.2 | 0.3 ± 0.2 |
| IL-6 | 6.3 ± 3.2 | 2.3 ± 1.3 | 1.3 ± 0.5 |
| IL-17A | 1.3 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.2 |
| TNF-α | 2.7 ± 0.2 | 1.5 ± 0.3 | 1.2 ± 0.4 |
Table 4: Effect of this compound on Lung Hydroxyproline Content [5]
| Treatment Group | Hydroxyproline (ng/μg protein) |
| Naïve | 3.3 ± 0.49 |
| Vehicle | 4.21 ± 0.23 |
| This compound (1 mg/kg) | Reduced vs. Vehicle |
| This compound (3 mg/kg) | Significantly reduced vs. Vehicle |
Experimental Workflow Diagram
Caption: Workflow for lung fibrosis study of this compound.
Application 4: Traumatic Brain Injury (TBI) Model
This protocol outlines the use of this compound to mitigate the secondary injury following traumatic brain injury in mice.
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Model: Controlled Cortical Impact (CCI) is a common model for TBI.[10]
Dosing and Administration:
-
Dose: 1 mg/kg[10]
-
Route: Intraperitoneal (i.p.) injection[10]
-
Timing: Administered after the induction of TBI.
Outcome Measures:
-
Neuroinflammation: Quantitation of CD4+ and CD8+ T cell infiltration in the brain tissue.[10]
-
Brain Infarction and Tissue Injury: Assessed through histological analysis.
Data Presentation
Table 5: Effect of this compound on T-Cell Infiltration after TBI [10]
| Cell Type | TBI + Vehicle (Cell Count) | TBI + this compound (1 mg/kg) (Cell Count) |
| CD4+ T cells | Increased | Attenuated increase |
| CD8+ T cells | Increased | Attenuated increase |
A3 Adenosine Receptor Signaling Pathway
This compound exerts its effects by activating the A3 adenosine receptor, which is coupled to Gi/Gq proteins. This activation triggers a cascade of intracellular signaling events that can vary depending on the cell type.
Caption: Simplified A3 adenosine receptor signaling pathway.
Conclusion
This compound is a versatile pharmacological tool for studying the in vivo functions of the A3 adenosine receptor in various disease models. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. Adherence to detailed experimental procedures and appropriate outcome measures is critical for obtaining reliable and reproducible results.
References
- 1. A3 adenosine receptor signaling influences pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor (A3AR) Agonist for the Treatment of Bleomycin-Induced Lung Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine A3 Receptor (A3AR) Agonist for the Treatment of Bleomycin-Induced Lung Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MRS 5980 in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The A3 adenosine receptor (A3AR) has emerged as a promising target for the development of novel analgesics. MRS 5980 is a potent and selective agonist for the A3AR, demonstrating significant efficacy in preclinical models of neuropathic pain. These application notes provide a comprehensive overview of the use of this compound in rodent models of neuropathic pain, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its analgesic effects through the activation of A3 adenosine receptors, which are G protein-coupled receptors. The binding of this compound to A3ARs, which are coupled to Gi/Gq proteins, initiates a signaling cascade that counteracts the neuroinflammatory processes underlying neuropathic pain.[1][2] Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: A3AR activation inhibits the activity of NADPH oxidase, a key enzyme in the production of reactive oxygen species. This leads to the suppression of the transcription factor NFκB and the mitogen-activated protein kinases (MAPKs) p38 and ERK1/2.[1][3] Consequently, the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are reduced.[1][3]
-
Promotion of Anti-inflammatory Cytokines: A3AR activation on immune cells, particularly CD4+ T cells, stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] IL-10 plays a crucial role in dampening the neuroinflammatory response and reducing neuronal hypersensitivity.
-
Modulation of Glial Cell Activity: this compound has been shown to suppress the activation of microglia and astrocytes in the spinal cord, which are key contributors to the maintenance of neuropathic pain.[2]
-
Mitochondrial Protection: Emerging evidence suggests that A3AR is present on the outer mitochondrial membrane and its activation by agonists like this compound can protect mitochondrial function in sensory axons from chemotherapy-induced neurotoxicity.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and other A3AR agonists in preclinical models of neuropathic pain.
Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
| Parameter | Value | Reference |
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve | [5] |
| Species | Mouse | [5] |
| Administration Route | Oral (p.o.) | [5] |
| ED50 (Peak Effect) | 0.34 mg/kg | [5] |
Table 2: Effect of Intraperitoneal this compound on Mechanical Allodynia in the CCI Model in Mice
| Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SD) | Reference |
| CCI + Vehicle | - | ~0.4 ± 0.1 | [4][6] |
| CCI + this compound | 1 | ~1.2 ± 0.2 | [4][6] |
Note: Data is estimated from graphical representations in the cited literature.
Table 3: Qualitative Effects of A3AR Agonists on Key Molecular Markers in Neuropathic Pain Models
| Molecular Target | Effect of A3AR Agonist | Animal Model | Reference |
| NADPH Oxidase Activity | Inhibition | Paclitaxel-Induced Neuropathy (Rat) | [1] |
| NFκB Activation | Inhibition | Paclitaxel-Induced Neuropathy (Rat) | [1] |
| p38 MAPK Phosphorylation | Inhibition | Tibial Nerve Injury (Rat) | [2] |
| ERK1/2 Phosphorylation | Inhibition | Paclitaxel-Induced Neuropathy (Rat) | [1] |
| TNF-α Levels | Decrease | Paclitaxel-Induced Neuropathy (Rat) | [1] |
| IL-1β Levels | Decrease | Paclitaxel-Induced Neuropathy (Rat) | [1] |
| IL-10 Levels | Increase | Paclitaxel-Induced Neuropathy (Rat), CCI (Mouse) | [1][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling cascade initiated by this compound in neuropathic pain.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in animal models.
Experimental Protocols
Preparation and Administration of this compound
-
Reconstitution: this compound is a small molecule that can be dissolved in a suitable vehicle for in vivo administration. A common vehicle is Phosphate Buffered Saline (PBS).[6] The concentration of the stock solution should be prepared based on the desired final dosing volume and the weight of the animals.
-
Administration: For systemic effects, intraperitoneal (i.p.) injection is a common and effective route of administration.[4] Oral administration (p.o.) has also been shown to be effective.[5] The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
Neuropathic Pain Animal Models
This model induces a peripheral mononeuropathy that mimics many of the symptoms of clinical neuropathic pain.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the animal using isoflurane (or other approved anesthetic).
-
Shave and disinfect the skin over the mid-thigh region of the hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve, with about 1 mm spacing between them.
-
The ligatures should be tightened until a brief twitch of the hind limb is observed. The goal is to cause a mild constriction without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a warming pad.
-
Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within 7 days post-surgery.
This model is relevant for studying chemotherapy-induced peripheral neuropathy.
Materials:
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., a mixture of Cremophor EL and ethanol, further diluted in saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
A commonly used dosing regimen involves four intraperitoneal (i.p.) injections of paclitaxel (2 mg/kg) on alternating days (e.g., days 0, 2, 4, and 6).
-
The vehicle control group should receive injections of the vehicle solution on the same schedule.
-
Behavioral signs of neuropathic pain, including mechanical and cold allodynia, typically develop by day 9 and can persist for several weeks.
Behavioral Assays
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
The filament should be applied perpendicularly to the paw with sufficient force to cause it to bend, and held for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is applied. If there is a positive response, the next weaker filament is applied.
-
The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
This test measures the latency to withdraw from a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 15-30 minutes.
-
Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in the absence of a response.
-
Perform several measurements for each paw, with a sufficient interval between measurements, and average the latencies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in neuropathic pain and for the preclinical development of novel analgesics. The protocols and information provided in these application notes offer a robust framework for researchers to effectively utilize this compound in relevant animal models of neuropathic pain. The multi-faceted mechanism of action, targeting both neuroinflammation and neuronal hypersensitivity, underscores the therapeutic potential of A3AR agonists in managing this challenging pain condition.
References
- 1. A3 adenosine receptor agonist prevents the development of paclitaxel-induced neuropathic pain by modulating spinal glial-restricted redox-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype [mdpi.com]
- 4. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Notes and Protocols for MRS 5980 Dose-Response Analysis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2][3][4] The A3AR is primarily coupled to the Gαi subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a key mechanism in various physiological and pathophysiological processes, making A3AR an attractive therapeutic target for conditions such as inflammation, cancer, and neuropathic pain.
These application notes provide a comprehensive guide for conducting dose-response analysis of this compound in a cell culture setting. The protocols detailed below are designed to enable researchers to accurately determine the potency and efficacy of this compound by measuring its effect on forskolin-stimulated cAMP production.
Data Presentation
The potency of this compound in inhibiting cAMP production is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the key quantitative data for this compound in a common cell-based assay.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 0.6 nM | HEK293 | Inhibition of forskolin-stimulated cAMP production | [1] |
| Ki | 0.7 nM | - | A3AR binding affinity | [1][2][4] |
Table 1: Quantitative Data for this compound
The following table provides a representative dose-response dataset for this compound in a forskolin-stimulated cAMP assay in HEK293 cells stably expressing the human A3 adenosine receptor. This data can be used to generate a sigmoidal dose-response curve.
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.01 | 5 |
| 0.1 | 20 |
| 0.3 | 40 |
| 0.6 | 50 |
| 1 | 65 |
| 3 | 85 |
| 10 | 95 |
| 30 | 98 |
| 100 | 100 |
Table 2: Representative Dose-Response Data for this compound
Signaling Pathway and Experimental Workflow
The activation of the A3 adenosine receptor by this compound initiates a Gαi-mediated signaling cascade that inhibits adenylyl cyclase activity. The experimental workflow to measure this effect involves stimulating cells with forskolin to increase basal cAMP levels and then treating them with varying concentrations of this compound to measure the dose-dependent inhibition of this cAMP production.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Workflow for this compound Dose-Response Assay.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
This protocol describes the culture and preparation of cells for the this compound dose-response assay. Human Embryonic Kidney (HEK293) cells stably expressing the human A3 adenosine receptor are recommended.
Materials:
-
HEK293 cells stably expressing human A3AR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates (white, opaque for luminescence/fluorescence assays)
Procedure:
-
Cell Culture: Culture the A3AR-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: a. Grow cells to 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of culture medium. f. Incubate the plate for 24 hours at 37°C and 5% CO2.
Protocol 2: Forskolin-Stimulated cAMP Assay
This protocol details the steps for treating the cells with forskolin and this compound, followed by the measurement of intracellular cAMP levels.
Materials:
-
A3AR-HEK293 cells seeded in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Preparation of Reagents: a. Prepare a working solution of a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer. b. Prepare a 2X working solution of forskolin in assay buffer with PDE inhibitor. The final concentration of forskolin should be determined empirically for the cell line, typically in the range of 1-10 µM, to achieve 80-90% of its maximal effect. c. Prepare serial dilutions of this compound in assay buffer with PDE inhibitor to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM).
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Wash the cells once with 100 µL of warm assay buffer. c. Add 50 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells. d. Add 50 µL of the 2X forskolin working solution to all wells except the basal control wells (which receive 50 µL of assay buffer with PDE inhibitor). e. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: a. Following the incubation, lyse the cells according to the instructions of your chosen cAMP assay kit. b. Measure the intracellular cAMP levels using a plate reader compatible with your assay format (e.g., fluorescence, luminescence, or absorbance).
Protocol 3: Data Analysis
This protocol outlines the steps for analyzing the raw data to generate a dose-response curve and determine the EC50 value for this compound.
Procedure:
-
Data Normalization: a. Subtract the background signal (wells with no cells) from all data points. b. The signal from cells treated with forskolin alone represents the 0% inhibition control. c. The signal from cells treated with a saturating concentration of this compound (e.g., 1 µM) in the presence of forskolin represents the 100% inhibition control. d. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
Dose-Response Curve Generation: a. Plot the % Inhibition against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
EC50 Determination: a. The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, can be determined from the fitted curve.
References
Application Note and Protocol: Preparation of MRS 5980 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1][2] As an A3AR agonist, this compound is a valuable tool for investigating the therapeutic potential of targeting this receptor in various pathological conditions, including inflammatory diseases and chronic pain.[1] Proper preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules like this compound for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [1] |
| Molecular Formula | C₂₀H₁₉ClN₆O₃S | [1] |
| Molecular Weight | 458.92 g/mol | [1] |
| CAS Number | 1639420-13-5 | [1] |
| Purity | >98% | [1] |
| Appearance | Solid powder | [1] |
| Storage of Solid | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark. | [1] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Stock Solution Storage | Store in aliquots at -20°C or -80°C. | [3][4] |
| Shelf Life of Stock | Up to 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Sonicator (optional, water bath recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
Step 1: Calculation of Required Mass and Volume
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the molecular weight of this compound (458.92 g/mol ) to calculate the mass required for the desired concentration and volume.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 458.92 g/mol * 1000 mg/g Mass (mg) = 4.5892 mg
-
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound (e.g., 4.59 mg) directly into the tube.
Step 3: Dissolution in DMSO
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[3]
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Ensure the compound is completely dissolved before proceeding.
Step 4: Aliquoting and Storage
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[4]
-
Store the aliquots at -20°C or -80°C, protected from light. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize moisture absorption by the hygroscopic DMSO.[4]
Best Practices for Handling DMSO Stock Solutions
-
DMSO Purity: Always use anhydrous (water-free) DMSO to prevent compound precipitation. Keep the DMSO stock bottle tightly sealed.[4]
-
Dilution for Aqueous Solutions: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions in DMSO first, before diluting into the final aqueous medium. Add the DMSO stock solution to the aqueous buffer or medium, not the other way around, to minimize precipitation.[3]
-
Final DMSO Concentration: In most cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Signaling Pathway
This compound acts as an agonist at the A3 Adenosine Receptor (A3AR), which is a Gi protein-coupled receptor. The diagram below shows a simplified signaling pathway initiated by this compound binding to A3AR.
References
Application Notes for Cell-Based Efficacy Testing of MRS 5980
Introduction
MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][2][3] The A3AR is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[4][5] Efficacy testing of A3AR agonists like this compound is crucial for drug development and involves quantifying the compound's ability to activate the receptor and modulate its downstream signaling pathways.
These application notes provide detailed protocols for key cell-based assays designed to measure the efficacy of this compound. The assays focus on quantifying changes in second messengers and the phosphorylation status of key signaling proteins following receptor activation.
A3 Adenosine Receptor (A3AR) Signaling Pathways
The A3AR primarily couples to Gi/o and Gq proteins.[3][6] Upon activation by an agonist such as this compound, these G proteins initiate distinct intracellular signaling cascades:
-
Gi/o Protein Pathway: The activated αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[6]
-
Gq Protein Pathway: Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations.[1]
-
PI3K/Akt and NF-κB Pathways: A3AR activation can stimulate the pro-survival PI3K/Akt pathway.[4][6] Additionally, it has been shown to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) transcription factor.[6][7]
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of adenosine A3 receptor attenuates progression of osteoarthritis through inhibiting the NLRP3/caspase‐1/GSDMD induced signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS 5980 Administration in a Traumatic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of MRS 5980, a selective A3 adenosine receptor (A3AR) agonist, in a murine model of traumatic brain injury (TBI). The following protocols and data are intended to facilitate the investigation of this compound as a potential therapeutic agent for TBI.
Introduction
Traumatic brain injury is a complex pathological condition that currently lacks a specific and effective pharmacological treatment. Following the primary mechanical injury, a cascade of secondary events, including neuroinflammation, excitotoxicity, and apoptosis, contributes significantly to subsequent tissue damage and neurological deficits. Adenosine, an endogenous neuromodulator, has been shown to be neuroprotective, and its effects are mediated through four G protein-coupled receptors (A1, A2A, A2B, and A3). The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target due to its upregulation in inflammatory and hypoxic conditions. This compound is a highly selective A3AR agonist that has demonstrated neuroprotective and anti-inflammatory effects in preclinical models of neurological injury. These notes provide detailed protocols for inducing a controlled cortical impact (CCI) TBI in mice and for the subsequent administration of this compound to assess its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the effects of a selective A3AR agonist, AST-004, in a murine TBI model. This data is representative of the expected outcomes when investigating A3AR agonists like this compound.
Table 1: Effect of A3AR Agonist on Neuroinflammation Markers
| Treatment Group | GFAP Expression (relative to sham) | Iba1 Expression (relative to sham) |
| Sham | 1.00 ± 0.14 | 1.26 ± 0.09 |
| TBI + Vehicle | 8.42 ± 1.07 | 2.36 ± 0.33 |
| TBI + AST-004 | 2.24 ± 0.25 | 1.77 ± 0.14 |
Data are presented as mean ± SEM. GFAP (Glial Fibrillary Acidic Protein) is a marker for astrogliosis, and Iba1 (Ionized calcium-binding adapter molecule 1) is a marker for microgliosis. Data is derived from a study using the A3AR agonist AST-004.[1]
Table 2: Effect of A3AR Agonist on Blood-Brain Barrier Permeability
| Treatment Group | Evans Blue Extravasation (Ipsi/Contra Ratio) |
| Sham | 1.10 ± 0.03 |
| TBI + Vehicle | 1.83 ± 0.16 |
| TBI + AST-004 | 1.47 ± 0.12 |
Data are presented as mean ± SEM. The ratio of Evans blue dye in the ipsilateral (injured) versus contralateral (uninjured) hemisphere is a measure of blood-brain barrier disruption. Data is derived from a study using the A3AR agonist AST-004.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for in vivo administration and the procedure for intraperitoneal injection in a mouse model of TBI.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume of 100 µL per 25g mouse and a dose of 1 mg/kg, the final concentration of the injection solution should be 0.25 mg/mL.
-
To prepare the final injection solution, first dissolve the required amount of this compound in a small volume of DMSO to ensure complete dissolution.
-
Dilute the this compound/DMSO mixture with sterile saline to achieve the final desired concentration. The final concentration of DMSO in the injection solution should be no more than 5%.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal (IP) injection.
-
The recommended dose is 1 mg/kg.
-
The first dose should be administered 1 hour after the induction of TBI.
-
A second dose should be administered 4 hours after the induction of TBI.
-
Gently restrain the mouse and lift its hindquarters.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly.
-
Monitor the animal for any adverse reactions following the injection.
-
Protocol 2: Controlled Cortical Impact (CCI) Traumatic Brain Injury Model in Mice
This protocol details the procedure for inducing a moderate TBI in mice using a controlled cortical impact device.
Materials:
-
Mouse (e.g., C57BL/6, male, 10-14 weeks old)
-
Isoflurane anesthesia system
-
Stereotaxic frame
-
Controlled cortical impactor device
-
Micromotor drill with trephine drill bit (e.g., 5 mm diameter)
-
Heating pad
-
Rectal probe for temperature monitoring
-
Surgical tools (scalpel, forceps, hemostats)
-
Sterile saline
-
Suturing material
-
Topical anesthetic and antiseptic solutions
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse with 3-4% isoflurane in an induction chamber.
-
Once anesthetized, place the mouse in the stereotaxic frame and maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.
-
Maintain the mouse's body temperature at 37°C using a heating pad and monitor with a rectal probe.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the periosteum to clearly visualize the bregma and lambda sutures.
-
Perform a craniectomy over the desired cortical region. For example, center a 5 mm craniectomy between the bregma and lambda, 2.0 mm lateral to the sagittal suture.
-
Use a micromotor drill to create the craniotomy, being careful not to damage the underlying dura mater.
-
Gently remove the bone flap, leaving the dura intact.
-
-
Induction of TBI:
-
Position the impactor tip (e.g., 3 mm diameter) perpendicular to the exposed dura.
-
Set the impact parameters on the CCI device. For a moderate injury, typical parameters are a velocity of 4-5 m/s, a deformation depth of 1.0-1.5 mm, and a dwell time of 100-150 ms.
-
Lower the impactor tip until it just touches the dura, and then retract it.
-
Initiate the impact.
-
-
Post-operative Care:
-
After the impact, immediately control any bleeding with sterile cotton swabs.
-
Replace the scalp and suture the incision.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Visualizations
Signaling Pathway of A3 Adenosine Receptor Activation
Caption: A3AR Signaling Cascade.
Experimental Workflow for this compound Administration in a TBI Model
Caption: TBI Experimental Workflow.
References
Application Notes and Protocols for In Vitro Evaluation of the Anti-Inflammatory Effects of MRS 5980
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor increasingly recognized as a therapeutic target for inflammatory diseases.[1][2] A3AR is typically expressed at low levels in normal tissues but becomes significantly overexpressed in inflammatory and cancer cells.[1][3] This differential expression provides a therapeutic window for targeted intervention with A3AR agonists.[1] The primary anti-inflammatory mechanism of A3AR agonists involves the modulation of key signaling pathways, most notably the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1][4][5] Activation of A3AR by an agonist like this compound initiates an intracellular cascade that suppresses the production of pro-inflammatory mediators and can lead to the apoptosis of inflammatory cells.[1][2]
These application notes provide a comprehensive framework of in vitro protocols to assess the anti-inflammatory properties of this compound. The methodologies described are based on established assays for characterizing anti-inflammatory compounds and are adapted for the specific investigation of an A3AR agonist.
Key Signaling Pathway: A3AR-Mediated Inhibition of NF-κB
Activation of the A3AR by this compound triggers a Gi protein-coupled signaling cascade that ultimately inhibits the NF-κB pathway. This leads to a reduction in the transcription of pro-inflammatory genes.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Protocol 1: Cell Culture and Viability Assay
Objective: To determine the non-cytotoxic concentration range of this compound on murine macrophages (RAW 264.7) or human monocytes (THP-1).
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10³ cells/well into a 96-well plate and allow them to adhere for 24 hours. For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours prior to the experiment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use concentrations that show >90% viability for subsequent anti-inflammatory assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on nitric oxide production in LPS-stimulated macrophages using the Griess assay.[8][9]
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.[7]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.[7][10]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[7][11]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6)
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages using ELISA.
Materials:
-
RAW 264.7 or differentiated THP-1 cells
-
This compound and LPS
-
ELISA kits for murine or human TNF-α and IL-6
-
24-well or 48-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.[7]
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[6][12] This typically involves adding standards and samples to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentrations based on the standard curves.
Protocol 4: Western Blot for iNOS, COX-2, and Phospho-IκBα
Objective: To determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and a marker of NF-κB activation (p-IκBα).
Materials:
-
RAW 264.7 or differentiated THP-1 cells
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with this compound and stimulate with LPS. For p-IκBα, a shorter LPS stimulation time (e.g., 15-30 minutes) is required. For iNOS and COX-2, use a longer stimulation (18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment Group | Concentration (µM) | Cell Viability (%) | Nitrite (µM) | % Inhibition of NO |
| Control (Unstimulated) | - | 100 ± 4.5 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 3.8 | 45.6 ± 2.1 | 0 |
| LPS + this compound | 0.1 | 99 ± 4.1 | 35.2 ± 1.9 | 22.8 |
| LPS + this compound | 1 | 97 ± 3.5 | 21.8 ± 1.5 | 52.2 |
| LPS + this compound | 10 | 95 ± 4.0 | 9.7 ± 0.8 | 78.7 |
| IC₅₀ (µM) | >100 | 1.8 |
Data are represented as mean ± SEM of three independent experiments.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Unstimulated) | - | 25 ± 5 | - | 15 ± 4 | - |
| LPS (1 µg/mL) | - | 2850 ± 150 | 0 | 4200 ± 210 | 0 |
| LPS + this compound | 0.1 | 2100 ± 120 | 26.3 | 3150 ± 180 | 25.0 |
| LPS + this compound | 1 | 1350 ± 95 | 52.6 | 1890 ± 130 | 55.0 |
| LPS + this compound | 10 | 550 ± 40 | 80.7 | 780 ± 65 | 81.4 |
| IC₅₀ (µM) | 1.6 | 1.4 |
Data are represented as mean ± SEM of three independent experiments.
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment Group | Concentration (µM) | iNOS / β-actin (Relative Density) | COX-2 / β-actin (Relative Density) |
| Control (Unstimulated) | - | 0.05 ± 0.01 | 0.11 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound | 1 | 0.48 ± 0.05 | 0.55 ± 0.06 |
| LPS + this compound | 10 | 0.15 ± 0.03 | 0.21 ± 0.04 |
Data normalized to the LPS-only group, represented as mean ± SEM.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the in vitro anti-inflammatory effects of the A3AR agonist this compound. By systematically evaluating its impact on key inflammatory mediators and signaling pathways, researchers can effectively determine its potency and mechanism of action. These assays are fundamental for the preclinical assessment of this compound as a potential therapeutic agent for a range of inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. canfite.com [canfite.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MRS 5980 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory response. The adenosine A3 receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for modulating neuroinflammation. MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR) and has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models.[1] This document provides detailed application notes and protocols for researchers utilizing this compound to investigate neuroinflammation in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by activating the A3AR, which is coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The downstream signaling cascades influenced by A3AR activation are complex and can be cell-type and context-dependent. In the context of neuroinflammation, A3AR activation by agonists like this compound has been shown to suppress the production of pro-inflammatory cytokines and modulate key signaling pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Data Presentation
The following tables summarize key quantitative data for A3AR agonists, including this compound, in relevant assays. This information is crucial for experimental design and data interpretation.
Table 1: In Vitro Efficacy of A3AR Agonists
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Co-culture of primary mouse DRG neurons and CD4+ T cells | Action Potential Firing | Significant decrease in evoked action potentials | [2] | |
| Cl-IB-MECA (A3AR Agonist) | BV-2 Microglia | LPS-induced TNF-α production | Suppression | [2] | |
| Cl-IB-MECA (A3AR Agonist) | Primary Microglia | Gene Expression (RNAseq) | Regulation of multiple immune-related genes | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Traumatic Brain Injury (mouse) | 1 mg/kg | Intraperitoneal | Reduced secondary tissue injury and brain infarction | [1] |
| Lung Fibrosis (mouse) | 1 and 3 mg/kg/day | - | Attenuated inflammation and TGF-β levels | [4] |
Experimental Protocols
Here, we provide detailed protocols for studying the effects of this compound on neuroinflammation in commonly used in vitro and in vivo models.
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglial Cells
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control group and determine the dose-dependent inhibitory effect of this compound.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the administration of this compound to mice to assess its ability to mitigate LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS administration.
-
LPS Administration: Induce neuroinflammation by administering LPS (e.g., 1 mg/kg) via i.p. injection.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse with ice-cold PBS.
-
Brain Homogenization: Dissect the brain and homogenize specific regions (e.g., hippocampus, cortex) in tissue homogenization buffer.
-
Cytokine Analysis: Centrifuge the homogenates and measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Immunohistochemistry: For histological analysis, fix the other half of the brain in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform immunohistochemistry for microglial activation markers like Iba1.
-
Data Analysis: Compare cytokine levels and microglial activation between the vehicle-treated and this compound-treated groups.
Visualizations
Signaling Pathway of this compound in Modulating Neuroinflammation
Caption: Signaling pathway of this compound in modulating neuroinflammation.
Experimental Workflow for In Vitro Studies
References
- 1. Gene regulation in activated microglia by adenosine A3 receptor agonists: a transcriptomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for MRS 5980 Treatment in a Preclinical Migraine Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The development of novel therapeutics for migraine relies on the use of robust preclinical models that mimic aspects of the human condition. One such model is the chronic administration of nitroglycerin (NTG), a nitric oxide donor known to trigger migraine-like attacks in susceptible individuals.[1][2] This model induces a state of chronic mechanical hyperalgesia, providing a platform to evaluate the efficacy of potential new treatments.[1][2]
Recent research has focused on the adenosine A3 receptor (A3AR) as a potential therapeutic target for pain and inflammation.[3] MRS 5980 is a potent and selective A3AR agonist that has shown promise in preclinical pain models.[3] These application notes provide a detailed overview and protocols for the use of this compound in a chronic NTG-induced migraine model in mice.
Data Presentation
The following tables summarize the qualitative and quantitative findings from a preclinical study evaluating the preventive effects of this compound on NTG-induced periorbital allodynia.[4]
Table 1: Summary of Experimental Design and Key Findings
| Parameter | Description |
| Animal Model | Chronic Nitroglycerin (NTG)-Induced Migraine Model |
| Species | C57/bl6 Mice (Male and Female)[4] |
| Test Compound | This compound (A3AR Agonist)[4] |
| Inducing Agent | Nitroglycerin (NTG), 10 mg/kg, i.p.[4] |
| Primary Outcome | Periorbital Mechanical Allodynia[4] |
| Key Finding | Preventive treatment with this compound dose-dependently inhibited the development of NTG-induced periorbital allodynia. The 1 mg/kg dose was the most effective, preventing the development of mechanical sensitivity.[4] |
Table 2: Qualitative Dose-Response of this compound in Preventing NTG-Induced Periorbital Allodynia
| This compound Dose (mg/kg) | Efficacy in Preventing Chronic Allodynia | Efficacy in Preventing Acute Allodynia (Day 1) |
| 0.1 | Did not prevent or attenuate NTG-induced allodynia.[4] | Did not prevent the acute action of NTG.[4] |
| 0.3 | Showed a significant decrease in periorbital mechanical sensitivity from days 5-12, but did not fully prevent allodynia.[4] | Did not prevent the acute action of NTG.[4] |
| 1.0 | Prevented the development of NTG-induced periorbital allodynia.[4] | Prevented the acute effects of NTG on periorbital thresholds over 5 hours.[4] |
Note: Specific quantitative data (e.g., mean von Frey withdrawal thresholds) from the primary study are not publicly available in the referenced literature. The table reflects the qualitative descriptions of the outcomes.
Experimental Protocols
1. Chronic Nitroglycerin (NTG)-Induced Migraine Model
This protocol describes the induction of a chronic migraine-like state in mice through repeated administration of NTG.[1][2]
Materials:
-
C57/bl6 mice
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in 30% alcohol, 30% propylene glycol, and water)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the start of the experiment.
-
NTG Preparation: On each day of injection, freshly dilute the NTG stock solution in sterile 0.9% saline to a final concentration for a 10 mg/kg dose in an injection volume of 10 mL/kg.
-
Induction Schedule: Administer NTG (10 mg/kg, i.p.) or vehicle (saline) to the mice every other day for a total of 9 days (i.e., on days 1, 3, 5, 7, and 9).[1][4]
-
Behavioral Testing: Assess for the development of mechanical allodynia at baseline and at specified time points after NTG administration.
2. Assessment of Periorbital Mechanical Allodynia
This protocol details the measurement of mechanical sensitivity in the periorbital region using von Frey filaments.
Materials:
-
Set of von Frey filaments with varying forces
-
Testing apparatus with a mesh floor allowing access to the underside of the animal
-
Data recording sheets
Procedure:
-
Habituation: Habituate the mice to the testing chambers for at least two consecutive days before the first day of testing.
-
Baseline Measurement: Prior to the first NTG or vehicle injection, determine the baseline mechanical withdrawal threshold for each mouse.
-
Filament Application: Apply the von Frey filaments to the periorbital region of the mouse. Apply the filament with enough force to cause a slight buckling and hold for 3-5 seconds.
-
Positive Response: A positive response is defined as a brisk withdrawal of the head or vigorous stroking of the face with the forepaw.
-
Threshold Determination: Use the up-down method to determine the 50% withdrawal threshold.
-
Post-NTG Measurement: On each injection day, measure the mechanical withdrawal threshold 2 hours after NTG administration to assess acute allodynia.[1]
-
Chronic Allodynia Assessment: To assess the development of chronic allodynia, measure the baseline mechanical withdrawal threshold on each injection day before the administration of NTG.[1][4]
3. Preventive Treatment with this compound
This protocol outlines the administration of this compound to evaluate its ability to prevent the development of NTG-induced allodynia.[4]
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO, etc., depending on solubility)
-
Syringes and needles for administration (e.g., i.p.)
Procedure:
-
Drug Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, and 1 mg/kg) in the appropriate vehicle.[4]
-
Administration Schedule: Administer this compound or vehicle daily for 11 consecutive days, starting on the first day of NTG administration.[4]
-
Coordination with NTG Induction: On NTG injection days (days 1, 3, 5, 7, 9), administer this compound prior to the NTG injection (the exact timing should be optimized based on the pharmacokinetics of this compound).
-
Behavioral Assessment: Conduct periorbital mechanical allodynia testing as described in Protocol 2 at baseline and throughout the 11-day treatment period and for a follow-up period as needed.[4]
Signaling Pathways and Experimental Workflow
A3 Adenosine Receptor Signaling Pathway in Pain and Neuroinflammation
Activation of the A3 adenosine receptor (A3AR) by an agonist such as this compound initiates a signaling cascade that is thought to have anti-nociceptive and anti-inflammatory effects. This G-protein coupled receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6][7] This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA). Furthermore, A3AR activation can influence mitogen-activated protein kinase (MAPK) pathways and inhibit the activation of pro-inflammatory transcription factors like NF-κB.[4][8] In the context of pain, A3AR activation has been shown to reduce the release of pro-inflammatory cytokines and attenuate glial cell activation, which are key processes in the development and maintenance of central sensitization and allodynia.[3]
Caption: A3AR signaling cascade initiated by this compound.
Experimental Workflow for Evaluating this compound in the NTG-Induced Migraine Model
The following diagram illustrates the logical flow of the experimental procedures for assessing the preventive effects of this compound in the chronic NTG-induced migraine model.
Caption: Workflow for this compound preclinical efficacy testing.
References
- 1. Spontaneous Trigeminal Allodynia in Rats: A Model of Primary Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Levels Following MRS 5980 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is coupled to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The measurement of intracellular cAMP levels is a critical method for characterizing the functional activity of A3AR agonists like this compound.
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on cAMP production in cell-based assays. The primary method involves stimulating cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production and then measuring the ability of this compound to counteract this effect.
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound is determined by its ability to inhibit forskolin-stimulated cAMP accumulation. The key quantitative metric derived from this assay is the half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data.
| Compound | Assay Type | Cell Line | Agonist (EC80) | IC50 (nM) |
| This compound | HTRF cAMP Assay | CHO-hA3AR | Forskolin (10 µM) | [Insert experimentally determined value] |
| This compound | ELISA cAMP Assay | HEK293-hA3AR | Forskolin (10 µM) | [Insert experimentally determined value] |
| Control Agonist (e.g., IB-MECA) | HTRF cAMP Assay | CHO-hA3AR | Forskolin (10 µM) | [Insert experimentally determined value] |
Note: IC50 values are dependent on specific experimental conditions, including cell type, forskolin concentration, and assay format.
Signaling Pathway and Experimental Logic
The activation of the A3 adenosine receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The experimental design is based on first elevating basal cAMP levels with forskolin and then measuring the dose-dependent inhibitory effect of this compound.
Experimental Workflow
The general workflow for measuring cAMP levels after this compound treatment involves several key steps, from cell culture to data analysis.
References
Application Notes and Protocols for Studying Mitochondrial Function in Neurons using MRS 5980
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1] Emerging research indicates that A3ARs are present on the outer mitochondrial membrane, and their activation plays a crucial role in mitochondrial function and neuroprotection.[2][3] this compound has been shown to exert mitoprotective effects in neurons, primarily by preserving mitochondrial bioenergetics, mitigating oxidative stress, and reversing deficits in ATP production.[2][4] These characteristics make this compound a valuable pharmacological tool for investigating the role of A3AR in neuronal mitochondrial function and as a potential therapeutic agent for neurological disorders associated with mitochondrial dysfunction.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on mitochondrial function in neuronal cell cultures.
Mechanism of Action
This compound acts as a selective agonist at the A3 adenosine receptor. The activation of mitochondrial A3ARs by this compound is linked to the preservation of mitochondrial integrity and function, particularly under conditions of cellular stress. The downstream signaling cascade initiated by A3AR activation on the mitochondria leads to enhanced ATP production and a reduction in the generation of reactive oxygen species (ROS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 3. Mitochondrial A3 Adenosine Receptor as a Mechanism for the Protective Effects of A3AR Agonists on Chemotherapy-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Intraperitoneal Administration of MRS 5980 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor.[1] Activation of A3AR is implicated in various physiological processes and has shown therapeutic potential in pre-clinical models of inflammation, neuropathic pain, lung fibrosis, and traumatic brain injury.[2][3] Intraperitoneal (IP) injection is a common and effective route for systemic administration of therapeutic compounds in murine models. These application notes provide a detailed protocol for the preparation and intraperitoneal administration of this compound in mice for in vivo studies.
Quantitative Data Summary
The following tables provide key quantitative information for this compound and general guidelines for intraperitoneal injections in mice.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [3] |
| Molecular Formula | C20H19ClN6O3S | [3] |
| Molecular Weight | 458.92 g/mol | [3] |
| Ki Value (A3AR) | 0.7 nM | [1] |
| Reported IP Dosage | 1 mg/kg | [3] |
Table 2: General Intraperitoneal Injection Parameters for Mice
| Parameter | Recommendation | Reference(s) |
| Needle Gauge | 25-30 G | [4][5] |
| Injection Volume | < 10 mL/kg | [4] |
| Injection Site | Lower right abdominal quadrant | [5][6] |
| Injection Angle | 30-45° to the abdomen | [5] |
Signaling Pathway
This compound acts as a selective agonist at the A3 adenosine receptor (A3AR), which is a Gi/o protein-coupled receptor. Upon binding of this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including ion channels and protein kinases, ultimately modulating cellular functions. For instance, A3AR activation has been shown to inhibit neuronal (N-type) voltage-dependent Ca2+ currents, which is a mechanism related to pain relief.[3] Additionally, A3AR signaling has been linked to the protection of mitochondrial function.[7]
Figure 1: Simplified signaling pathway of this compound via the A3 adenosine receptor.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Due to the poor water solubility of this compound, a co-solvent system is recommended for preparing the injection solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial dissolution, which is then diluted with a sterile vehicle for in vivo administration. The final concentration of DMSO should be kept to a minimum, ideally 10% or less, to avoid toxicity.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to achieve a final injection volume with 10% DMSO, you can prepare a 10x stock solution in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
On the day of injection, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. For a 10% DMSO final concentration, this would be a 1:10 dilution (e.g., 10 µL of DMSO stock + 90 µL of sterile saline).
-
Vortex the final solution to ensure it is homogenous.
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline (e.g., 10% DMSO in saline).
Example Calculation for a 25g mouse at 1 mg/kg:
-
Dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Injection volume (assuming 10 µL/g): 10 µL/g * 25 g = 250 µL = 0.25 mL
-
Final concentration: 25 µg / 0.25 mL = 100 µg/mL = 0.1 mg/mL
-
To make 1 mL of final solution:
-
You will need 100 µg of this compound.
-
Prepare a 1 mg/mL stock in 100% DMSO.
-
Add 100 µL of the 1 mg/mL DMSO stock to 900 µL of sterile saline.
-
This will give you 1 mL of a 0.1 mg/mL injection solution in 10% DMSO.
-
Intraperitoneal Injection Workflow
The following diagram illustrates the workflow for the intraperitoneal administration of this compound in a mouse.
Figure 2: Experimental workflow for intraperitoneal injection of this compound in mice.
Detailed Intraperitoneal Injection Protocol
Materials:
-
Prepared this compound solution or vehicle control
-
Sterile 1 mL syringes
-
Sterile 25-30 G needles
-
70% ethanol swabs
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling: Acclimatize mice to handling before the experiment to minimize stress. Handle mice gently but firmly.
-
Syringe Preparation: Draw the calculated volume of the this compound solution or vehicle control into a sterile syringe. Ensure there are no air bubbles. Change the needle after drawing up the solution to ensure it is sharp for the injection.
-
Restraint:
-
Grasp the mouse by the scruff of the neck using your thumb and forefinger.
-
Turn the mouse over so its abdomen is facing upwards, and secure the tail with your little finger against the palm of your hand. This position will cause the abdominal organs to move away from the injection site.
-
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[5][6] This location avoids the cecum, urinary bladder, and major blood vessels.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5]
-
Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and start over with a fresh preparation and a different site if possible.
-
If no fluid is aspirated, slowly and steadily inject the solution.
-
-
Needle Withdrawal: Withdraw the needle smoothly and quickly.
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any immediate adverse reactions such as bleeding at the injection site, signs of pain, or distress.
-
Monitor the animal according to the experimental protocol and institutional guidelines.
-
Safety and Compliance
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate personal protective equipment (PPE) should be worn at all times.
-
Dispose of all sharps and biohazardous materials in designated containers.
-
Be aware of the potential toxic effects of DMSO and use it in a well-ventilated area.
References
- 1. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating IL-10 Production by T Cells using MRS 5980
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in immune regulation. Its production by various immune cells, including T helper (Th) cells, is critical for maintaining immune homeostasis and preventing excessive inflammatory responses. The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a therapeutic target for modulating inflammatory and neuropathic pain conditions.[1][2][3] MRS 5980 is a highly selective A3AR agonist that has been shown to mediate its therapeutic effects by inducing the production of IL-10 from CD4+ T cells.[1][4] This application note provides a detailed protocol for utilizing this compound to investigate IL-10 production by T cells in vitro, summarizes the key signaling pathways, and presents representative data.
Signaling Pathway of this compound-Induced IL-10 Production
This compound acts as a selective agonist for the A3 adenosine receptor (A3AR) expressed on the surface of CD4+ T cells.[1] Activation of A3AR initiates an intracellular signaling cascade that ultimately leads to the transcription and secretion of IL-10. While the precise downstream pathway is an area of ongoing research, the essential steps involve the activation of A3AR on CD4+ T cells, which is the catalyst for the IL-10 response.[1] This IL-10 then acts on its receptor (IL-10R) on other cells, such as neurons in the context of neuropathic pain, to exert its anti-inflammatory and analgesic effects.[1][4]
Experimental Protocols
I. Isolation and Culture of CD4+ T Cells
This protocol describes the isolation of primary CD4+ T cells from mouse spleens.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
CD4+ T cell isolation kit (negative selection)
-
70 µm cell strainer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing cold PBS.
-
Generate a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Assess the purity of the isolated CD4+ T cells by flow cytometry (purity should be >95%).
-
Resuspend the purified CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
II. In Vitro Stimulation of CD4+ T Cells with this compound
Materials:
-
Purified CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Add 1 x 10^5 purified CD4+ T cells per well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
III. Quantification of IL-10 Production by ELISA
Materials:
-
Supernatants from the stimulated T cell cultures
-
Mouse IL-10 ELISA kit
-
Microplate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants.
-
Quantify the concentration of IL-10 in the supernatants using a mouse IL-10 ELISA kit, following the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the IL-10 concentration based on the standard curve.
IV. Intracellular Staining for IL-10 and Flow Cytometry Analysis
Materials:
-
Stimulated T cells
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-mouse IL-10 antibody
-
Flow cytometer
Procedure:
-
Four to six hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to block cytokine secretion.
-
Harvest the cells and wash them with PBS.
-
Perform surface staining for T cell markers (e.g., CD4) if necessary.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain the cells with a fluorochrome-conjugated anti-mouse IL-10 antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the percentage of IL-10-producing CD4+ T cells using a flow cytometer.
Data Presentation
The following tables present representative quantitative data on the effect of this compound on IL-10 production by CD4+ T cells.
Table 1: IL-10 Concentration in Culture Supernatants (ELISA)
| Treatment Group | This compound Concentration | Mean IL-10 Concentration (pg/mL) ± SD |
| Unstimulated Control | 0 | 50 ± 15 |
| Vehicle Control (DMSO) | 0 | 250 ± 45 |
| This compound | 10 nM | 450 ± 60 |
| This compound | 100 nM | 850 ± 90 |
| This compound | 1 µM | 1200 ± 150 |
Table 2: Percentage of IL-10+ CD4+ T Cells (Flow Cytometry)
| Treatment Group | This compound Concentration | Mean % of IL-10+ CD4+ T Cells ± SD |
| Unstimulated Control | 0 | 0.5 ± 0.2 |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.8 |
| This compound | 10 nM | 5.0 ± 1.2 |
| This compound | 100 nM | 9.5 ± 2.1 |
| This compound | 1 µM | 15.0 ± 3.5 |
Conclusion
This compound is a valuable pharmacological tool for studying the induction of IL-10 in T cells via the A3 adenosine receptor. The protocols outlined in this application note provide a framework for researchers to investigate the immunomodulatory effects of A3AR agonists. The dose-dependent increase in both the concentration of secreted IL-10 and the percentage of IL-10-producing T cells highlights the potential of targeting the A3AR pathway for therapeutic interventions in inflammatory and autoimmune diseases.
References
- 1. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 [jci.org]
Application Notes and Protocols: MRS 5980 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 5980 is a highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological processes, including inflammation and nociception. In the context of dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain signals, this compound has emerged as a valuable research tool and a potential therapeutic agent. Its application in DRG neuron culture allows for the investigation of its effects on neuronal excitability, survival, and neurite outgrowth, providing insights into its mechanism of action and therapeutic potential for pain management.
These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures, covering cell isolation and culture, experimental procedures for assessing its effects, and an overview of its known signaling pathways.
Mechanism of Action
The mechanism of action of this compound in DRG neurons exhibits species-specific differences.
In Rat DRG Neurons: this compound directly modulates neuronal excitability by inhibiting N-type voltage-dependent calcium channels.[1][2] This action reduces calcium influx, which is a critical step in neurotransmitter release and action potential propagation, thereby leading to a decrease in neuronal firing.[1][2][3]
In Mouse DRG Neurons: The effect of this compound on neuronal excitability is indirect and mediated by the immune system. Activation of A3AR on CD4+ T cells by this compound stimulates the release of interleukin-10 (IL-10). IL-10, in turn, acts on its receptor on DRG neurons to down-regulate the expression and function of voltage-gated sodium channels, leading to a reduction in neuronal excitability.
Data Presentation
Quantitative Effects of this compound on DRG Neuron Excitability
The following table summarizes the reported effects of this compound on the electrophysiological properties of DRG neurons. Researchers should aim to generate similar quantitative data for their specific experimental conditions.
| Parameter | Species | This compound Concentration | Observed Effect | Reference |
| Neuronal Firing | Rat | Not Specified | Significantly reduced | [1][3] |
| N-type Ca2+ Current | Rat | Not Specified | Inhibited | [1][2][3] |
| Action Potential Firing | Mouse (in co-culture with CD4+ T cells) | Not Specified | Significantly decreased |
It is recommended that users perform concentration-response experiments to determine the optimal concentration of this compound for their specific assay.
Effects of this compound on DRG Neuron Viability and Neurite Outgrowth (Template)
The following tables are templates for researchers to populate with their own experimental data. Standard assays such as the MTT assay for viability and immunofluorescence staining for neurite length are recommended.
Table 1: Dose-Dependent Effect of this compound on DRG Neuron Viability
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Effect of this compound on DRG Neuron Neurite Outgrowth
| Treatment | This compound Concentration (nM) | Average Neurite Length (µm) | Standard Deviation |
| Control (Vehicle) | 0 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol provides a general guideline for the isolation and culture of DRG neurons from rats or mice. Specific details may need to be optimized based on the animal's age and specific experimental requirements.
Materials:
-
Complete DRG Culture Medium: Neurobasal™ Medium supplemented with 2% B-27™ Supplement, 1% GlutaMAX™ Supplement, 1% Penicillin-Streptomycin, and 50 ng/mL Nerve Growth Factor (NGF).
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IV (1 mg/mL in HBSS)
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine (100 µg/mL in sterile water)
-
Laminin (20 µg/mL in sterile HBSS)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Culture plates or coverslips
Procedure:
-
Coating of Culture Surface:
-
Coat culture plates or coverslips with Poly-D-lysine solution for at least 2 hours at 37°C or overnight at 4°C.
-
Wash three times with sterile water and allow to air dry completely.
-
Add laminin solution and incubate for at least 2 hours at 37°C before plating cells.
-
-
Dissection:
-
Euthanize the animal according to approved institutional protocols.
-
Sterilize the dorsal side with 70% ethanol.
-
Make a midline incision and carefully dissect the vertebral column.
-
Isolate the DRGs from the intervertebral foramina and place them in ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the DRGs to a tube containing Collagenase Type IV and incubate for 60-90 minutes at 37°C with gentle agitation.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and wash the ganglia once with HBSS.
-
Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C.
-
-
Mechanical Dissociation and Plating:
-
Neutralize the trypsin with an equal volume of Complete DRG Culture Medium.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Complete DRG Culture Medium and plate onto the laminin-coated surface.
-
-
Cell Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere with 5% CO2.
-
Change half of the medium every 2-3 days.
-
Protocol 2: Application of this compound and Assessment of Neuronal Excitability
This protocol describes the application of this compound to cultured DRG neurons for the assessment of its effects on neuronal firing using techniques such as patch-clamp electrophysiology or calcium imaging.
Materials:
-
Cultured DRG neurons (at least 24-48 hours post-plating)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular recording solution (e.g., for patch-clamp) or appropriate imaging buffer
-
Patch-clamp rig or fluorescence microscope with a calcium imaging system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of working concentrations of this compound by diluting the stock solution in the extracellular recording solution or imaging buffer. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
-
-
Electrophysiology (Current-Clamp):
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Record baseline action potential firing by injecting depolarizing current steps.
-
Perfuse the recording chamber with the desired concentration of this compound for a defined period (e.g., 5-10 minutes).
-
Record action potential firing again in the presence of this compound.
-
Analyze changes in firing frequency, rheobase, and action potential threshold.
-
-
Calcium Imaging:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to induce calcium transients (e.g., with high potassium chloride or a specific agonist).
-
Apply this compound and repeat the stimulation.
-
Analyze the changes in the amplitude and frequency of calcium transients.
-
Signaling Pathways and Visualizations
Signaling Pathway of this compound in Rat DRG Neurons
Caption: this compound signaling in rat DRG neurons.
Signaling Pathway of this compound in Mouse DRG Neurons
Caption: Indirect signaling of this compound in mouse DRG neurons.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound in DRG cultures.
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System [mdpi.com]
- 3. Adenosine A3 receptor activation inhibits pronociceptive N-type Ca2+ currents and cell excitability in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS 5980 solubility issues in aqueous buffer
Welcome to the technical support center for MRS 5980. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR) with a Ki value of 0.7 nM.[1] It is an orally active compound investigated for its therapeutic potential in various conditions.[1][2] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [2] |
| Molecular Formula | C₂₀H₁₉ClN₆O₃S | [2] |
| Molecular Weight | 458.92 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| pKa | Not publicly available. As a purine derivative, its solubility is likely pH-dependent.[3][4][5] |
Q2: I'm observing precipitation after adding my this compound DMSO stock solution to my aqueous buffer. What is the likely cause?
This is a common phenomenon known as "solvent shock."[6] this compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility.[6] While it dissolves well in an organic solvent like Dimethyl Sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to precipitate out of solution.[6][7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[8] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the solubility of the compound.[8]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.[9] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific experimental system.[7]
Q5: Can the pH of my aqueous buffer affect the solubility of this compound?
Yes, the pH of the buffer can significantly impact the solubility of compounds like this compound, which contains ionizable groups characteristic of purine derivatives.[4][10] The solubility of weak acids and bases is pH-dependent.[11][12] Since the pKa of this compound is not publicly available, the optimal pH for its solubility in your specific buffer system may need to be determined empirically.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
If you are experiencing precipitation of this compound in your aqueous buffer, follow this step-by-step troubleshooting guide.
dot
Caption: Workflow for troubleshooting this compound precipitation.
Table 2: Factors Influencing this compound Solubility in Aqueous Buffers
| Factor | Recommendation | Rationale |
| Solvent for Stock | High-purity, anhydrous DMSO | This compound is hydrophobic and dissolves well in DMSO. Anhydrous DMSO prevents water absorption which can decrease solubility.[8] |
| Stock Concentration | Prepare a concentrated stock (e.g., 10-50 mM) | A higher stock concentration allows for a smaller volume to be added to the aqueous buffer, minimizing the final DMSO percentage.[13] |
| Dilution Method | Add DMSO stock dropwise to vigorously stirring, pre-warmed (37°C) aqueous buffer. | This "reverse dilution" method helps to rapidly disperse the DMSO and prevent localized high concentrations of the compound, which can lead to precipitation.[7][14] |
| Final DMSO % | Keep the final DMSO concentration as low as possible, ideally ≤ 0.1% for sensitive assays, and generally not exceeding 0.5%.[7][9] | High concentrations of DMSO can be toxic to cells. |
| Temperature | Prepare and use solutions at a consistent temperature (e.g., room temperature or 37°C). | Temperature fluctuations can affect the solubility of the compound.[6] |
| Buffer pH | Empirically test a range of pH values for your buffer system. | The solubility of this compound, a purine derivative, is likely pH-dependent.[4][10] |
| Co-solvents | Consider adding a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG400) to the final aqueous buffer.[15][16][] | Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight = 458.92 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 458.92 g/mol * 1000 mg/g
-
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM Working Solution of this compound in Aqueous Buffer
Objective: To dilute the DMSO stock solution into an aqueous buffer with minimal precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to 37°C.
-
Intermediate Dilution (to minimize solvent shock):
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed aqueous buffer (e.g., a 1:100 dilution to get a 100 µM solution).
-
To do this, add 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed buffer while vortexing.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of the pre-warmed aqueous buffer to achieve the desired 1 µM working concentration (e.g., add 10 µL of the 100 µM intermediate solution to 990 µL of buffer).
-
It is recommended to add the intermediate solution dropwise to the final buffer volume while gently vortexing.
-
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication or vortexing may help to redissolve it.
-
Use the freshly prepared working solution in your experiment immediately.
Signaling Pathway and Solubility Factors
dot
Caption: Simplified A3 adenosine receptor signaling pathway activated by this compound.
dot
Caption: Logical relationship of factors influencing the aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 4. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MRS 5980 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of MRS 5980 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 Adenosine Receptor (A3AR).[1][2] The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4] Upon activation by an agonist like this compound, the Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] Additionally, this compound has been shown to inhibit N-type voltage-dependent Ca2+ currents in dorsal root ganglia neurons and may exert protective effects through A3ARs located on the mitochondrial outer membrane.[2][5]
Q2: What is a good starting concentration range for in vitro experiments with this compound?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its known potency, a suggested concentration range would be from 100 pM to 1 µM. This range should adequately cover the expected EC50 value, which has been reported to be as low as 0.6 nM in HEK293 cells expressing the mouse A3AR.[1] For initial screening, concentrations between 5 µM and 10 µM can be used, with a maximum recommended concentration of 30 µM for cell-based assays to avoid potential off-target effects or cytotoxicity.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be stored dry and protected from light at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a solvent like DMSO. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced effects on the cells.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the known potency values (EC50/IC50) for this compound?
A4: The potency of this compound has been characterized in specific cellular contexts. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible response.[7][8] For this compound, a key reported value is an EC50 of 0.6 nM for its agonist activity at the mouse A3 adenosine receptor expressed in HEK293 cells.[1] This was determined by measuring the inhibition of forskolin-stimulated cAMP production.
Q5: How can I confirm that the observed cellular effect is specifically mediated by the A3 Adenosine Receptor?
A5: To confirm that the effects of this compound are on-target, experiments should be conducted in the presence of a selective A3AR antagonist. A suitable antagonist, such as MRS1220, can be used to competitively block the A3AR.[4] If the cellular response to this compound is prevented or reversed by the co-administration of the antagonist, it strongly indicates that the effect is mediated through the A3AR.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Receptor Target | Cell Line | Assay Type | Potency (EC50) | Reference |
| This compound | Mouse A3AR | HEK293 | Inhibition of forskolin-stimulated cAMP production | 0.6 nM | [1] |
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my assay.
-
Solution 1 (Confirm Receptor Expression): Verify that your cell line endogenously expresses the A3 Adenosine Receptor at sufficient levels. If expression is low or absent, consider using a cell line that has been engineered to overexpress the receptor.
-
Solution 2 (Check Compound Integrity): Ensure your this compound stock solution has been stored correctly (at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from the stock for each experiment.
-
Solution 3 (Verify Assay Sensitivity): Confirm that your assay is sensitive enough to detect changes in the expected signaling pathway. For cAMP assays, ensure that the forskolin stimulation is robust and that your detection reagents are working correctly.
-
Solution 4 (Assess Solubility): At higher concentrations, the compound may precipitate out of the aqueous culture medium. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider lowering the highest concentration used.
Problem: The response to this compound is not dose-dependent or is inconsistent between experiments.
-
Solution 1 (Review Dilution Series): Carefully check the calculations and execution of your serial dilutions. Small errors in pipetting can lead to significant inaccuracies in the final concentrations.
-
Solution 2 (Control Cell Variables): Use cells of a consistent passage number and ensure they are seeded at a uniform density. Over-confluent or sparsely populated cultures can respond differently to stimuli.
-
Solution 3 (Check Incubation Time): The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal incubation time for observing the maximal effect of this compound in your specific assay.
Problem: I am concerned about potential cytotoxicity at higher concentrations.
-
Solution 1 (Perform a Viability Assay): Treat your cells with the same concentration range of this compound used in your functional assays and assess cell viability using a standard method, such as an MTT or Trypan Blue exclusion assay.[9] This will help you identify a concentration threshold above which the compound may be causing cell death, confounding the results of your functional assay.
-
Solution 2 (Use Lowest Effective Concentration): Once a dose-response curve is established, use the lowest concentration that gives a significant and reproducible effect for subsequent experiments to minimize the risk of cytotoxicity or off-target effects.
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing MRS 5980 Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of MRS 5980 in cell culture media. The following information is presented in a question-and-answer format to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the A3 Adenosine Receptor (A3AR), with a Ki value of approximately 0.7 nM. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP can influence a variety of cellular processes, making A3AR a target for research in inflammation and other conditions.
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: Many A3AR agonists are hydrophobic and have inherently low solubility in water-based solutions like cell culture media.[1]
-
"Solvent Shock": this compound is typically dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[1]
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the media, such as salts, amino acids, and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Moving media between cold storage and a warm (37°C) incubator can affect the solubility of dissolved compounds.
-
pH Instability: Changes in the pH of the culture medium can alter the ionization state and solubility of pH-sensitive compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other A3AR agonists.[1] It is crucial to use high-purity, anhydrous (water-free) DMSO to ensure the stability and maximum solubility of the compound in the stock solution.
Q4: What is a safe concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, to minimize solvent-induced cytotoxicity or other off-target effects. It is critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, to account for any effects of the solvent itself.[1]
Q5: My medium was clear initially, but a precipitate formed after several hours in the incubator. What could be the cause of this delayed precipitation?
Delayed precipitation can occur due to several factors:
-
Compound Instability: The compound may have limited stability in the aqueous medium at 37°C over extended periods.
-
Evaporation: Over time, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
-
Metabolic Activity: Cellular metabolism can alter the pH of the medium, which may affect the solubility of the compound.
-
Interactions with Secreted Factors: Cells may secrete proteins or other molecules that can interact with and reduce the solubility of this compound.
Data Presentation
While comprehensive public data on the absolute solubility of this compound is limited, the following tables provide key information based on available literature and general knowledge of similar compounds.
Table 1: this compound Properties
| Property | Value |
| CAS Number | 1639420-13-5 |
| Molecular Formula | C₂₀H₁₉ClN₆O₃S |
| Molecular Weight | 458.92 g/mol |
| Target Receptor | A3 Adenosine Receptor (A3AR) |
| Activity | Agonist |
| Binding Affinity (Ki) | ~0.7 nM |
Table 2: Recommended Solvents and Concentrations for Cell Culture
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Ensures maximum solubility and stability of the stock solution. |
| Stock Solution Concentration | 1-10 mM in DMSO | A 100 µM working solution in DMSO has been used in published in vitro studies.[2] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Minimize to avoid solvent-induced cellular effects. |
| Final this compound Working Concentration | Dependent on experimental goals | Effective concentrations are typically in the nanomolar (nM) to low micromolar (µM) range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 458.92 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 0.001 L * 458.92 g/mol * 1000 mg/g = 4.59 mg
-
Weigh Compound: Carefully weigh out 4.59 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any undissolved particles.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol details a serial dilution method to minimize the risk of "solvent shock" and precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (with serum, if applicable) is fully equilibrated to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, first create an intermediate dilution. For example, to achieve a final concentration of 1 µM from a 10 mM stock:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed medium.
-
To make 1 mL of 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
-
Gentle Mixing: Mix the final working solution by gently inverting the container or by slow pipetting. Avoid vigorous vortexing, which can damage proteins in serum-containing media.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of medium (e.g., for a 1:1000 final dilution, add 1 µL of DMSO to 1 mL of medium).
Visualizations
Signaling Pathways
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathways.
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound precipitation.
References
Navigating Inconsistent Results with MRS 5980: A Technical Support Guide
Researchers and drug development professionals utilizing MRS 5980, a selective A3 adenosine receptor (A3AR) agonist, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your G-protein coupled receptor (GPCR) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a member of the GPCR family.[1] Its primary mechanism involves binding to and activating the A3AR, which typically couples to the Gαi subunit of the G protein complex. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, studies have shown that A3AR activation by agonists like this compound can influence other signaling pathways, including the inhibition of N-type voltage-dependent Ca2+ currents and effects on mitochondrial function.[2][3]
Q2: I'm observing a high background signal in my cAMP assay. What are the potential causes?
A high background signal in a cAMP assay can be due to several factors:
-
High constitutive receptor activity: Some GPCRs exhibit basal activity even without an agonist.
-
Excessive cell density: Too many cells per well can lead to elevated basal cAMP levels.[4]
-
Reagent or cell contamination: Contamination can interfere with the assay chemistry.[4]
Q3: My agonist (this compound) is showing a very weak or no response. What should I check?
A weak or absent agonist response is a common issue. Consider the following:
-
Ligand integrity: Ensure the ligand has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation time: The stimulation time with the agonist can significantly impact the results. An insufficient incubation period may not allow the system to reach equilibrium.[5]
-
Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range.[6]
-
Receptor expression levels: In transfected systems, low receptor expression will result in a smaller signal window.[6]
Q4: There is high well-to-well variability in my results. How can I improve consistency?
High variability can obscure real effects. To minimize it:
-
Consistent cell seeding: Ensure a uniform number of cells is added to each well.[4]
-
Pipetting technique: Calibrate pipettes regularly and use proper techniques, especially with viscous solutions.[4][6]
-
Edge effects: Microplate "edge effects" can cause variability. Consider avoiding the outer wells or filling them with a buffer.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values for this compound
Inconsistent potency values are a frequent challenge. The following decision tree can help diagnose the root cause.
Issue 2: Low Assay Signal Window
A small signal window between the basal and stimulated response can make it difficult to discern true pharmacological effects.
Summary of Key Parameters for Assay Optimization
| Parameter | Recommendation | Rationale |
| Cell Density | Perform a cell titration experiment to find the optimal density. | Too few cells lead to a weak signal, while too many can increase background.[4][5] |
| Agonist Incubation Time | Optimize by testing several time points (e.g., 15, 30, 60 minutes). | Equilibrium of the agonist-receptor interaction is time-dependent.[5] |
| Phosphodiesterase (PDE) Inhibitor | Include a non-specific PDE inhibitor like IBMX in cAMP assays. | Prevents the degradation of cAMP, thus amplifying the signal.[5] |
| Receptor Expression | For transfected cells, titrate the amount of receptor DNA. | Aims for sufficient expression for a good signal without causing high constitutive activity.[6] |
| Ligand Stability | Prepare fresh dilutions from a validated stock solution for each experiment. | This compound, like many small molecules, can degrade with improper storage or handling. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for A3AR Activation
This protocol outlines a typical workflow for measuring the inhibition of cAMP production following A3AR activation by this compound.
Methodology:
-
Cell Seeding: Plate cells expressing the A3 adenosine receptor at a pre-optimized density in a 96-well plate and culture overnight.
-
Assay Buffer: Wash the cells with a suitable assay buffer.
-
PDE Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
-
Stimulation: Add a known concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control. Immediately add serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
The canonical signaling pathway for this compound action through the A3AR is depicted below.
References
Technical Support Center: A3AR Desensitization with Chronic MRS 5980 Treatment
Welcome to the technical support center for researchers utilizing the A3 adenosine receptor (A3AR) agonist, MRS 5980. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for A3AR desensitization following chronic treatment.
Frequently Asked Questions (FAQs)
Q1: What is A3AR desensitization?
A1: A3AR desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished cellular response. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) to prevent overstimulation. The process can manifest as a rapid loss of function (tachyphylaxis) or a more gradual reduction in receptor signaling and density.[1][2][3]
Q2: What is the primary mechanism of A3AR desensitization?
A2: The primary mechanism is homologous desensitization, which involves three key steps:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[1][3][4]
-
Arrestin Binding: Phosphorylation of the receptor increases its affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling pathways.[3][5]
-
Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[1][6] This removes the receptor from the cell surface, further reducing the cell's ability to respond to the agonist.
Q3: Does chronic treatment with A3AR agonists always lead to desensitization of their therapeutic effects?
A3: Not necessarily. While in vitro studies using cell lines often demonstrate rapid desensitization and internalization of A3ARs upon agonist exposure[2], some in vivo studies report a different outcome. For instance, research on animal models of chronic neuropathic pain has shown that the protective effects of A3AR agonists do not appear to desensitize with constant drug exposure.[7] This suggests that the in vivo consequences of A3AR activation can be complex and may involve compensatory mechanisms or cell-type-specific regulation that are not observed in isolated cell cultures.
Q4: What is this compound and what is its specificity?
A4: this compound is a potent and selective A3AR agonist with a high affinity, exhibiting a Ki value of 0.7 nM.[8] It has been investigated as a potential therapeutic agent for conditions like chronic neuropathic pain and inflammatory diseases.[9][10][11][12]
Troubleshooting Guide
Issue: I'm observing a diminishing response to this compound in my cell culture experiments over time.
This is a common observation consistent with receptor desensitization and internalization. Here’s how to troubleshoot and characterize this phenomenon:
Step 1: Confirm and Quantify the Reduction in Response
The first step is to quantitatively measure the functional consequence of prolonged this compound exposure.
-
Problem: Reduced inhibition of adenylyl cyclase (the primary signaling pathway for A3AR).
-
Experiment: cAMP Assay.
-
Protocol:
-
Cell Culture: Plate cells expressing A3AR (e.g., CHO-A3AR, HEK293-A3AR) in appropriate multi-well plates.
-
Chronic Treatment: Treat one set of cells with this compound (at a concentration typically 10-100x its EC50) for various durations (e.g., 15 min, 1h, 4h, 24h). A control group should be treated with vehicle.
-
Wash: Thoroughly wash the cells to remove the agonist.
-
Acute Re-stimulation: Acutely stimulate both the control and pre-treated cells with a range of this compound concentrations in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Analysis: Compare the dose-response curves for this compound in the control versus chronically treated cells. A rightward shift in the EC50 or a decrease in the maximal inhibition indicates desensitization.[2]
-
Step 2: Investigate Changes in Receptor Number and Location
A reduced response is often linked to a decrease in the number of receptors at the cell surface.
-
Problem: Potential loss of cell surface receptors due to internalization or downregulation.
-
Experiment: Radioligand Binding or Cell Surface ELISA.[6][13]
-
Protocol (Cell Surface ELISA):
-
Cell Culture: Use cells stably expressing an epitope-tagged A3AR (e.g., HA-tag, FLAG-tag).
-
Chronic Treatment: Treat cells with this compound or vehicle as described above.
-
Incubation: Without permeabilizing the cells, incubate with a primary antibody against the epitope tag.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance. A decrease in signal in the this compound-treated group indicates a loss of cell surface receptors.
-
Total Receptor Control: To confirm downregulation (a decrease in total receptor number) versus just internalization, repeat the experiment on a parallel set of wells where the cells are permeabilized before antibody incubation.
-
Step 3: Visualize Receptor Internalization
Directly observing the movement of receptors from the plasma membrane to intracellular compartments provides strong evidence for internalization.
-
Problem: Need to visually confirm receptor trafficking.
-
Protocol:
-
Cell Culture: Grow cells expressing fluorescently-tagged A3ARs (e.g., A3AR-GFP) or epitope-tagged A3ARs on coverslips.
-
Treatment: Treat with this compound for a short period (e.g., 30-60 minutes).
-
Fix and Stain: Fix the cells. If using an epitope-tagged receptor, perform immunocytochemistry to label the receptor.
-
Imaging: Visualize the cells using a confocal microscope. In untreated cells, the fluorescence should be primarily at the plasma membrane. In treated cells, you should observe a redistribution of fluorescence to intracellular puncta, representing endosomes.[14][15]
-
Quantitative Data Summary
The following table summarizes expected outcomes when investigating A3AR desensitization.
| Experimental Assay | Parameter Measured | Expected Outcome with Chronic Agonist Treatment | Implication |
| cAMP Assay | Potency (EC50) and Efficacy (Emax) of agonist-mediated inhibition of adenylyl cyclase. | Rightward shift in EC50 (decreased potency) and/or decrease in Emax (decreased efficacy). | Functional Desensitization |
| Radioligand Binding | Number of binding sites (Bmax) on whole cells (surface) vs. cell lysates (total). | Decrease in surface Bmax with little to no change in total Bmax (short-term). Decrease in both (long-term). | Internalization (short-term). Downregulation (long-term). |
| Cell Surface ELISA | Abundance of epitope-tagged receptors on the cell surface. | Decreased colorimetric/fluorometric signal. | Internalization/Downregulation |
| Microscopy | Subcellular localization of tagged receptors. | Shift from plasma membrane to intracellular vesicles. | Internalization |
Methodologies and Visualizations
A3AR Desensitization and Signaling Pathway
The following diagram illustrates the canonical pathway for agonist-induced A3AR desensitization.
Caption: Agonist-induced A3AR signaling and desensitization pathway.
Experimental Workflow for Assessing Desensitization
This workflow outlines the steps to investigate if chronic this compound treatment causes A3AR desensitization in a cell-based model.
Caption: Experimental workflow for A3AR desensitization studies.
Troubleshooting Logic Tree
Use this diagram to diagnose potential reasons for observing a reduced response to this compound.
Caption: Troubleshooting logic for diminished A3AR agonist response.
References
- 1. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors in Human Astrocytoma Cells: Agonist-Mediated Desensitization, Internalization, and Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. Agonist-dependent phosphorylation and desensitization of the rat A3 adenosine receptor. Evidence for a G-protein-coupled receptor kinase-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 7. Highly selective A3 adenosine receptor agonists relieve chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 [jci.org]
- 12. JCI - Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 [jci.org]
- 13. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. neb.com [neb.com]
minimizing off-target effects of high MRS 5980 concentrations
Welcome to the technical support center for MRS 5980. This resource is intended for researchers, scientists, and drug development professionals utilizing the A3 adenosine receptor (A3AR) agonist, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects, particularly at high concentrations, and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the A3 adenosine receptor (A3AR), with a Ki value of 0.7 nM.[1] A3AR is a G protein-coupled receptor (GPCR), and its activation by this compound initiates several downstream signaling cascades. The primary mechanism involves coupling to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the known downstream signaling pathways activated by this compound?
A2: Beyond the canonical Gαi pathway, A3AR activation by this compound can also lead to the activation of Phospholipase C (PLC) through Gq protein coupling, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC). Additionally, A3AR stimulation can activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.
Q3: What are the potential off-target effects of this compound, especially at high concentrations?
A3: While this compound is highly selective for A3AR, high concentrations may lead to off-target effects. One identified mechanism is through direct reactivity with glutathione (GSH), although this is considered a minor pathway.[2] Additionally, structural analogs of this compound have shown micromolar affinity for a range of biogenic amine receptors, suggesting that at high concentrations, this compound itself could potentially interact with these receptors.[3] It is also metabolized by cytochrome P450 3A (CYP3A) enzymes, and high concentrations could potentially lead to drug-drug interactions if co-administered with other CYP3A substrates.[2]
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the experimental system. For in vitro studies with dorsal root ganglion neurons, a concentration of 300 nM has been used effectively. In vivo oral administration in mice has shown efficacy at doses ranging from 0.34 mg/kg to 1 mg/kg.[2] A much higher dose of 50 mg/kg has been used in mice for metabolomics studies without apparent acute toxicity.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How should I prepare and store this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, consult the manufacturer's instructions, as the appropriate solvent may vary. It is important to assess the solubility and stability of this compound in your specific cell culture medium, as components like cysteine and ferric ammonium citrate can impact the stability of compounds in solution.[4][5]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results at high this compound concentrations.
Potential Cause 1: Off-target effects
At high concentrations, this compound may engage with unintended targets, leading to confounding results. As structural analogs have shown affinity for biogenic amine receptors, this is a primary area of concern.
Recommended Solution:
-
Perform a counter-screen: If you suspect off-target effects, test your experimental hypothesis in a cell line that does not express A3AR. Any observed effect in this negative control cell line is likely due to off-target binding.
-
Use a selective antagonist: Co-treat your cells with a selective A3AR antagonist. If the observed effect is on-target, it should be blocked by the antagonist.
-
Consult selectivity panel data: Refer to the table below for potential off-target interactions of this compound analogs. While not direct evidence for this compound, it can guide your investigation.
Potential Cause 2: Compound precipitation
High concentrations of small molecules can exceed their solubility limits in aqueous buffers or cell culture media, leading to precipitation and inaccurate effective concentrations.
Recommended Solution:
-
Visually inspect solutions: Before adding to your experiment, carefully inspect the this compound solution for any signs of precipitation.
-
Determine solubility: If you are using a novel buffer system, it is advisable to determine the solubility of this compound under those conditions.
-
Use a suitable solvent: Ensure that the solvent used for the stock solution is compatible with your experimental system and does not cause precipitation upon dilution.
Issue 2: Observed cytotoxicity or decreased cell viability.
Potential Cause 1: High concentration-induced toxicity
Even highly selective compounds can induce cytotoxicity at concentrations that are orders of magnitude above their Ki for the primary target.
Recommended Solution:
-
Perform a cell viability assay: Conduct a dose-response experiment and assess cell viability using a standard method like MTT, LDH release, or Trypan Blue exclusion. This will help you determine the maximum non-toxic concentration for your cell type.
-
Reduce incubation time: If high concentrations are necessary for your experiment, consider reducing the incubation time to minimize potential toxicity.
Potential Cause 2: Glutathione depletion
The direct reactivity of this compound with GSH, although a minor pathway, could potentially lead to oxidative stress and cytotoxicity at very high concentrations over prolonged exposure.[2]
Recommended Solution:
-
Measure intracellular GSH levels: If you suspect GSH-related toxicity, you can measure intracellular glutathione levels in your cells following treatment with high concentrations of this compound.
-
Co-treat with an antioxidant: Consider co-treating with an antioxidant like N-acetylcysteine to mitigate potential oxidative stress.
Data Presentation
Table 1: Potential Off-Target Interactions of this compound Analogs
Disclaimer: The following data is for structural analogs of this compound and may not be directly representative of this compound's off-target profile. This information should be used as a guide for troubleshooting and further investigation.
| Receptor Family | Specific Receptor | Reported Affinity (Analogs) |
| Muscarinic | M2 | µM |
| Serotonergic | 5HT2A | µM |
| Adrenergic | β3 | µM |
| Serotonergic | 5HT2B | µM |
| Serotonergic | 5HT2C | µM |
| Adrenergic | α2C | µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of high this compound concentrations.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: A3AR Signaling Pathways Activated by this compound.
Caption: Troubleshooting Workflow for High this compound Concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MRS 5980 Technical Support Center: Solution Stability and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the A3 adenosine receptor (A3AR) agonist, MRS 5980, in solution. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
Properly stored, the solid compound is expected to be stable for over two years. The product is generally stable for a few weeks at ambient temperature during shipping.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.
Q3: How stable is this compound in a DMSO stock solution?
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on its chemical structure and metabolic studies, this compound may be susceptible to the following degradation pathways in solution, particularly in biological media:
-
Oxidation: The thiophene ring and other parts of the molecule can be oxidized.[2][3] In vivo and in vitro metabolism studies have shown that this compound can be oxidized, primarily by CYP3A enzymes.[4][5]
-
Hydrolysis: The carboxamide group may be subject to hydrolysis, especially under strong acidic or alkaline conditions.[6][7]
-
Conjugation: In biological systems, this compound can form glutathione and cysteine conjugates.[4][5]
Q5: How stable is this compound in aqueous buffers and cell culture media?
A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. Purine analogs, which are structurally related to the core of this compound, can be unstable in alkaline solutions.[8] Nucleoside analogs also exhibit variable stability in aqueous environments.[9][10] In cell culture media, the presence of enzymes and other reactive species can lead to metabolic degradation as described in the previous question. It is highly recommended to prepare fresh working solutions in aqueous buffers or cell culture media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid compound. For working solutions in aqueous buffers or cell culture media, prepare them immediately before each experiment. Minimize the exposure of solutions to light and elevated temperatures. |
| Inaccurate concentration of the stock solution. | Verify the calibration of your balance. Ensure the solid compound was fully dissolved in the solvent. | |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | If using a DMSO stock solution to prepare an aqueous working solution, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation. Gentle warming or sonication can aid dissolution, but be mindful of potential degradation with heat. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound. | Analyze a freshly prepared solution as a reference. Compare the chromatograms of fresh and aged solutions to identify potential degradation products. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer over time.
-
Materials:
-
This compound stock solution
-
Solvent/buffer of interest (e.g., DMSO, PBS, cell culture medium)
-
Incubator or water bath at the desired temperature
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a solution of this compound in the solvent/buffer of interest at the desired working concentration.
-
Immediately take a sample for analysis (Time 0).
-
Incubate the solution under the desired conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Data Presentation: Stability of this compound in Solution (Hypothetical Data)
| Solvent/Buffer | Temperature | Time (hours) | % Remaining (Hypothetical) |
| DMSO | -20°C | 24 | >99% |
| DMSO | Room Temp | 24 | 95% |
| PBS (pH 7.4) | 37°C | 8 | 85% |
| Cell Culture Medium | 37°C | 8 | 70% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
A3 Adenosine Receptor Signaling Pathway
This compound is a selective agonist for the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). The activation of A3AR initiates several downstream signaling cascades.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of A3AR Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of A3 adenosine receptor (A3AR) agonists.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem
Q1: My A3AR agonist shows poor oral bioavailability. What are the common causes?
A1: Poor oral bioavailability for A3AR agonists, many of which are nucleoside derivatives, typically stems from a combination of factors related to their physicochemical and pharmacokinetic properties. The primary challenges include:
-
Poor Aqueous Solubility: Many selective A3AR agonists are highly lipophilic and have low solubility in water.[1][2] This limits their dissolution in gastrointestinal (GI) fluids, a prerequisite for absorption.[1]
-
Low Membrane Permeability: While lipophilicity can aid in membrane crossing, a complete lack of aqueous solubility hinders the compound from reaching the intestinal wall. Furthermore, the specific chemical structure may not be optimal for passive diffusion or may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.[3]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes, primarily the Cytochrome P450 (CYP) family.[4] This hepatic first-pass effect can significantly reduce the amount of active drug reaching systemic circulation.[4]
-
Degradation in the GI Tract: The harsh acidic environment of the stomach and the presence of digestive enzymes can degrade the agonist before it has a chance to be absorbed.[5][6]
These factors are summarized in the table below, which outlines key physicochemical properties and their impact on oral bioavailability.
Table 1: Physicochemical Properties Influencing Oral Bioavailability
| Parameter | Optimal Range for Oral Drugs | Impact on A3AR Agonist Bioavailability | Troubleshooting Strategy |
| Aqueous Solubility | > 100 µg/mL | Many A3AR agonists are poorly soluble, limiting dissolution. | Prodrugs, formulation (e.g., solid dispersions, lipid systems).[7][8] |
| LogP / LogD | 1 - 3 | High lipophilicity can decrease solubility in GI fluids. | Balance lipophilicity with solubility through chemical modification. |
| Molecular Weight (MW) | < 500 Da | Larger molecules may have reduced permeability. | Keep MW low where possible. |
| Permeability (Papp) | High (e.g., >10 x 10⁻⁶ cm/s) | Poor permeability leads to low absorption. Efflux can be an issue. | Prodrugs, chemical modification to improve passive diffusion. |
| Metabolic Stability | High (t½ > 30 min in microsomes) | Rapid metabolism in the liver (first-pass effect) reduces active drug concentration. | Introduce metabolic blockers in the structure. |
Section 2: Troubleshooting and Strategic Solutions
Q2: My A3AR agonist has very low aqueous solubility. How can I improve it?
A2: Tackling poor solubility is a critical first step. Two primary strategies are highly effective: prodrug modification and advanced formulation.
-
Prodrug Strategy: A highly successful approach for nucleoside agonists is to create a more soluble prodrug that converts to the active parent drug in the body.[7] A common method is the succinylation of hydroxyl groups on the ribose moiety.[7][9] These succinate esters are highly water-soluble and are readily cleaved by esterases in the liver or GI tract to release the active agonist.[7][10]
-
Formulation Strategies:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used.[8][11] The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, facilitating absorption.[8]
-
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you can overcome crystal lattice energy, leading to a transient supersaturated state and enhanced solubility.[1][11]
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][8]
-
Q3: My compound is soluble but shows poor membrane permeability in a Caco-2 assay. What are my options?
A3: Poor permeability suggests the compound cannot efficiently cross the intestinal epithelium.
-
Identify Efflux: First, determine if your compound is a substrate for efflux transporters like P-gp. You can run the Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil).[3] A significant increase in permeability in the presence of the inhibitor (an efflux ratio >2) confirms that efflux is a problem.[3]
-
Chemical Modification: If efflux is an issue, medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by transporters. This is often a subtle process involving changes to hydrogen bonding capacity or overall molecular shape.
-
Prodrugs for Permeability: Prodrugs can also be designed to enhance permeability. By masking polar functional groups with lipophilic moieties, the overall lipophilicity of the molecule can be increased, facilitating passage through the cell membrane.[12] These lipophilic groups are later cleaved to release the active drug.
Q4: My A3AR agonist is rapidly metabolized in liver microsome assays. How can I improve its stability?
A4: Rapid metabolism, particularly by liver CYP enzymes, is a major barrier.
-
Metabolite Identification: The first step is to identify the "soft spots" on the molecule where metabolism occurs. This is typically done using mass spectrometry to identify the metabolites formed during incubation with liver microsomes.
-
Metabolic Blocking: Once the metabolic hot spots are known, you can make chemical modifications to block these sites. A common strategy is the introduction of a fluorine atom or a methyl group at or near the site of metabolism. This can sterically hinder the enzyme or alter the electronic properties of the site, preventing metabolism without significantly affecting the compound's affinity for the A3AR.
The diagram below illustrates a typical workflow for addressing bioavailability challenges.
Caption: Workflow for improving A3AR agonist oral bioavailability.
Data Presentation
The following table summarizes data from a study on A3AR agonist prodrugs, demonstrating the significant improvement in aqueous solubility achieved through succinylation.[7][10]
Table 2: Comparison of A3AR Agonist and Prodrug Solubility
| Compound | Description | Modification | Aqueous Solubility (µM) | Fold Increase |
| MRS5698 | Parent A3AR Agonist | None | < 1 | - |
| MRS7476 | Prodrug of MRS5698 | 2',3'-di-succinyl ester | > 1000 | > 1000x |
Data adapted from studies on A3AR agonist prodrugs, which show that succinylation of hydroxyl groups dramatically increases water solubility, a key factor for oral administration.[7][9]
Experimental Protocols
Q5: How do I perform a Caco-2 permeability assay to assess my compound's absorption?
A5: The Caco-2 permeability assay is a standard in vitro model for predicting human intestinal absorption.[13]
Objective: To measure the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[14]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[3][15]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (typically at 10 µM) is added to the apical (upper) chamber.[13]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (lower) chamber at various time points (e.g., 2 hours).[13]
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is repeated by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method like LC-MS/MS.[9]
-
Calculating Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): The ER is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate of an efflux transporter.[3]
Q6: What is the protocol for a human liver microsomal stability assay?
A6: This assay measures a compound's susceptibility to metabolism by Phase I enzymes, providing an estimate of its intrinsic clearance.[4]
Objective: To determine the rate at which a test compound is metabolized by human liver microsomes.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[4]
-
Prepare a solution of the required cofactor, NADPH (e.g., 1 mM), which initiates the metabolic reaction.[17]
-
Prepare the test compound stock solution (e.g., in DMSO) and dilute it to the final concentration (e.g., 1-3 µM).[4]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound at 37°C.
-
Initiate the reaction by adding the NADPH solution.[17]
-
Incubate the mixture at 37°C.
-
-
Time Point Sampling:
-
Sample Processing:
-
The samples are centrifuged to pellet the precipitated proteins.
-
An internal standard is added to the supernatant for accurate quantification.[17]
-
-
Analysis: The remaining concentration of the parent compound in the supernatant is measured by LC-MS/MS.
-
Data Analysis:
-
The natural log of the percentage of the compound remaining is plotted against time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
Intrinsic clearance (CLint) is calculated from the half-life and incubation conditions.[16]
-
Signaling Pathway Visualization
Understanding the target's signaling pathway is crucial for interpreting in vivo effects. A3AR is a G-protein coupled receptor (GPCR) that primarily signals through the Gi protein.[18][19]
Caption: Canonical A3AR signaling pathway via Gi protein coupling.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. NUCLEOSIDE PRODRUGS OF A3 ADENOSINE RECEPTOR AGONISTS AND ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mdpi.com [mdpi.com]
- 19. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with bell-shaped dose-response curves of A3AR agonists
A3AR Agonist Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering bell-shaped dose-response curves with A3 adenosine receptor (A3AR) agonists.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a bell-shaped or biphasic dose-response curve with my A3AR agonist?
A1: A bell-shaped dose-response curve, where the biological effect of an agonist increases at lower concentrations and then decreases at higher concentrations, is a known phenomenon for A3AR. This is primarily due to rapid receptor desensitization and internalization at high agonist concentrations.[1][2][3]
-
Low Agonist Concentrations: At lower doses, the agonist binds to A3AR, leading to the canonical Gαi-mediated signaling cascade, which includes the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4] This results in the desired therapeutic effect.
-
High Agonist Concentrations: At higher doses, the agonist triggers a robust and rapid desensitization process.[2][5] This involves:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied A3AR.[3][4][6]
-
β-Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestin proteins to the receptor.[4][7]
-
Uncoupling: β-arrestin binding sterically hinders further G protein coupling, effectively turning off the primary signaling pathway.[4][8]
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into intracellular vesicles, removing the receptors from the cell surface.[1][2][5][6]
-
This rapid downregulation at high concentrations leads to a diminished biological response, creating the descending limb of the bell-shaped curve.[2]
Q2: How quickly does A3AR desensitization occur?
A2: A3AR desensitization is a very rapid process. Studies have shown that upon exposure to an agonist, A3AR can undergo desensitization within minutes, with some reports indicating a half-life of just over 3 minutes.[1] This is significantly faster than other adenosine receptor subtypes.[2] This rapid desensitization is a critical factor to consider in the design of experimental protocols.
Q3: Does the signaling pathway change with different agonist concentrations?
A3: Yes, the dominant signaling pathway can be influenced by the agonist concentration. While low concentrations favor the G-protein-dependent pathway (e.g., cAMP inhibition), high concentrations that promote desensitization can initiate G-protein-independent signaling cascades mediated by β-arrestin, which acts as a scaffold protein.[4] Furthermore, A3AR can couple to different G proteins, such as Gαi and Gαq, and activate various downstream pathways including MAPK/ERK and PI3K/Akt, which can be cell-type specific and contribute to the complex dose-response relationship.[4][9]
Q4: What is "biased agonism" and could it explain my results?
A4: Biased agonism is a phenomenon where an agonist preferentially activates one signaling pathway over another.[4][10] For A3AR, an agonist might be a full agonist for G-protein activation (measured by a cAMP assay) but a partial agonist for β-arrestin recruitment.[10] This can lead to different potency (EC50) and efficacy values depending on the assay used.[10][11] If you are comparing results from different functional assays (e.g., cAMP vs. ERK phosphorylation), biased agonism could certainly be a contributing factor to discrepancies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bell-Shaped Dose-Response Curve | High agonist concentrations are causing rapid receptor desensitization and internalization.[1][2] | 1. Reduce Incubation Time: For functional assays, use a shorter agonist incubation time (e.g., 5-15 minutes) to capture the initial activation before significant desensitization occurs.[1][4] 2. Focus on the Ascending Curve: Use a narrower range of lower agonist concentrations to fully characterize the potency (EC50) and efficacy on the initial, stimulatory part of the curve. 3. Use a Desensitization-Deficient Mutant: If available, use a cell line expressing an A3AR mutant with truncated C-terminal phosphorylation sites to reduce GRK/β-arrestin-mediated desensitization.[6] |
| Low or No Signal in Functional Assays | 1. Complete Desensitization: The incubation time may be too long, leading to complete receptor desensitization. 2. Low Receptor Expression: The cell line may have insufficient A3AR expression. 3. Incorrect Assay Choice: The chosen assay (e.g., cAMP) may not be optimal for the specific cell type or signaling pathway of interest. | 1. Perform a Time-Course Experiment: Test multiple incubation times (e.g., 5, 15, 30, 60 minutes) to find the optimal window for signal detection. 2. Verify Receptor Expression: Confirm A3AR expression using techniques like radioligand binding, Western blot, or qPCR. 3. Measure a Different Pathway: Consider assays for other A3AR signaling pathways, such as ERK1/2 phosphorylation or calcium mobilization.[4][9] |
| High Variability Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression/signaling. 2. Inconsistent Cell Density: Variations in cell seeding density can affect the overall response. 3. Serum Starvation Time: Inconsistent serum starvation can lead to variable basal signaling, especially in phosphorylation assays.[4] | 1. Use Low Passage Cells: Maintain a consistent and low cell passage number for all experiments. 2. Standardize Cell Seeding: Ensure precise cell counting and even distribution when plating cells. 3. Standardize Serum Starvation: Use a consistent duration for serum starvation (e.g., 12-24 hours) for assays like ERK phosphorylation.[4] |
| Agonist Potency (EC50) Differs from Literature | 1. Different Cell Line: A3AR signaling can be highly cell-type specific.[9] 2. Assay Conditions: Variations in incubation time, temperature, or assay reagents (e.g., radioligand, forskolin concentration) can alter apparent potency.[10] 3. Biased Agonism: The assay measures a different signaling pathway than the one reported in the literature.[10] | 1. Use the Same Cell Line: If possible, use the same cell line as the reference study. 2. Align Protocol Details: Carefully match your experimental protocol to the published method. 3. Acknowledge Pathway Differences: Be aware that EC50 values are pathway-dependent. Characterize your agonist in multiple assays for a complete profile. |
Visualizing the Problem: Signaling and Workflow Diagrams
// Pathways Agonist_low -> A3AR [label="Activation"]; A3AR -> G_protein [label="Coupling"]; G_protein -> AC [label="Inhibition"]; AC -> cAMP; cAMP -> Response;
Agonist_high -> A3AR [label="Overstimulation"]; A3AR -> GRK [label="Phosphorylation"]; GRK -> A3AR_P [style=dashed]; A3AR_P -> B_Arrestin [label="Recruitment"]; B_Arrestin -> G_protein [label="Uncoupling", style=dashed, constraint=false]; B_Arrestin -> Internalization; Internalization -> Desensitization; } dot Caption: Mechanism of the A3AR bell-shaped dose-response.
Reference Data: A3AR Agonist Properties
The affinity and potency of A3AR agonists are critical parameters for designing and interpreting experiments. These values can vary based on the cell line and specific assay conditions used.
Table 1: Binding Affinities (Ki) of Common A3AR Agonists Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| IB-MECA | A3 | 1.0 - 2.9 | Human | [¹²⁵I]I-AB-MECA / [³H]PSB-11 | [10][12] |
| Cl-IB-MECA | A3 | 1.4 - 3.5 | Human | [³H]HEMADO / [³H]PSB-11 | [12][13] |
| MRS5980 | A3 | 0.72 | Human | [³H]PSB-11 | [12] |
| MRS1523 | A3 | 19 | Human | - | [3] |
| 2-Chloro-N⁶-phenylethylAdo (15) | A3 | 0.024 | Human | [³H]HEMADO | [13] |
Table 2: Functional Potencies (EC50) of A3AR Agonists EC50 values represent the concentration of an agonist that gives a response halfway between the baseline and maximum response. This value is highly dependent on the assay used.
| Compound | Assay | Cell Line | EC50 (nM) | Source |
| IB-MECA | cAMP Inhibition | CHO-hA3AR | 3.63 | [4] |
| Cl-IB-MECA | cAMP Inhibition | Cardiomyocytes | ~10 | [14] |
| Cl-IB-MECA | ERK1/2 Phosphorylation | Cardiomyocytes | ~10 | [14] |
| 2-Chloro-N⁶-phenylethylAdo (15) | cAMP Inhibition | CHO-hA3AR | 14 | [13] |
| NECA | β-arrestin Recruitment | HEK293T | 224 | [11] |
| 2-Cl-IB-MECA | β-arrestin Recruitment | HEK293T | 39.0 | [11] |
| NECA | miniGαi Recruitment | HEK293T | 179 | [11] |
| 2-Cl-IB-MECA | miniGαi Recruitment | HEK293T | 30.5 | [11] |
Key Experimental Protocols
cAMP Accumulation Assay (Inhibition)
This protocol measures the ability of an A3AR agonist to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi coupling.
Materials:
-
Cells expressing A3AR (e.g., CHO-hA3AR, HEK293-hA3AR).
-
96-well or 384-well assay plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
A3AR agonist of interest.
-
cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen).
Methodology:
-
Cell Plating: Seed cells into assay plates at a predetermined density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for adherence.[4]
-
Assay Preparation: Gently remove the culture medium. Wash the cells once with serum-free medium or assay buffer.
-
PDE Inhibition: Add serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 30 minutes at 37°C to prevent the degradation of intracellular cAMP.[4]
-
Agonist and Stimulator Addition: Add varying concentrations of the A3AR agonist to the wells. Immediately after, add a fixed concentration of forskolin (typically the EC80, e.g., 1-10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for a short, defined period (e.g., 15-30 minutes ) at 37°C.[4] This short incubation is critical to minimize receptor desensitization.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.[4]
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the IC50 (or EC50 for inhibition).
Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway downstream of A3AR activation by measuring the level of phosphorylated ERK1/2 (p-ERK1/2).
Materials:
-
Cells expressing A3AR cultured in 6-well plates.
-
A3AR agonist of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture: Culture cells in 6-well plates until they reach 70-80% confluency.[4]
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, replace the culture medium with serum-free medium and incubate for 12-24 hours.[4]
-
Agonist Treatment: Treat the serum-starved cells with various concentrations of the A3AR agonist for a short time period (e.g., 5-10 minutes ) at 37°C. A time-course experiment is recommended to determine the peak response.
-
Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody for p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system.[4]
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to use as a loading control. Quantify the band intensities and plot the ratio of p-ERK to total ERK against the agonist concentration to determine the EC50.
References
- 1. A3 Adenosine Receptors in Human Astrocytoma Cells: Agonist-Mediated Desensitization, Internalization, and Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Agonist-induced internalization and recycling of the human A(3) adenosine receptors: role in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cell seeding density for MRS 5980 assays
Welcome to the Technical Support Center for Optimizing Cell Seeding Density in Metabolic Assays.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing cell seeding density for microplate-based metabolic assays, such as those involving tetrazolium salt reduction (e.g., MTT, MTS, XTT). Proper optimization of cell density is critical for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so critical for this assay?
A1: Optimizing cell seeding density is crucial to ensure that the assay results fall within the linear range of detection.[1] If the density is too low, the signal (absorbance) may be indistinguishable from the background noise.[2] Conversely, if the density is too high, cells can become over-confluent, leading to nutrient depletion, contact inhibition, and changes in metabolic activity that are not related to the experimental treatment.[3] An optimal density ensures cells are in the logarithmic growth phase, where they are most responsive and metabolically active, providing a reliable window to measure both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[3]
Q2: What is the "linear absorbance range" and why is it important?
A2: The linear absorbance range is the range of cell numbers where the measured absorbance is directly proportional to the number of viable, metabolically active cells. Operating within this range is essential for accurate quantification. The goal is to select a seeding density where the untreated control cells at the end of the experiment yield an absorbance value that is high enough for robust detection but not so high that the signal becomes saturated. Many protocols recommend targeting an optical density (O.D.) between 0.75 and 1.25 for control wells.[1]
Q3: How does the planned incubation time of my experiment affect the initial seeding density?
A3: The incubation time is inversely related to the required seeding density. For longer experimental durations (e.g., 72 hours), a lower initial cell number is necessary to prevent control cells from becoming over-confluent by the end of the assay.[3][4] For shorter experiments (e.g., 24 hours), a higher initial density is needed to generate a sufficiently strong signal for detection.[3] This relationship must be determined empirically for each cell line.
Q4: Can I use the same seeding density for different cell lines?
A4: No, it is highly discouraged. Cell lines vary significantly in their size, proliferation rate, and metabolic activity.[3] A density that is optimal for a rapidly dividing cell line like HeLa may be too low for a slower-growing line like MCF-7.[3] The optimal seeding density must be determined experimentally for every cell line and for each set of experimental conditions (e.g., plate format, incubation time).
Troubleshooting Guide
This guide addresses common issues encountered during assay optimization and execution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance Readings Too Low | 1. Cell Seeding Density is Too Low: Insufficient number of cells to generate a strong signal.[2] 2. Short Incubation Time: The incubation period with the assay reagent was too short for adequate formazan production.[2] 3. Poor Cell Health: Cells were not in the logarithmic growth phase or had a high passage number.[2][5] | 1. Increase Seeding Density: Perform a cell titration experiment to identify a density that yields an O.D. in the optimal range (e.g., 0.75-1.25) for your controls.[1] 2. Increase Incubation Time: Extend the incubation time with the reagent (e.g., from 2 to 4 hours), ensuring purple precipitate is visible. 3. Use Healthy Cells: Always use cells from a low, consistent passage number that are actively dividing.[5] |
| Absorbance Readings Too High / Saturated | 1. Cell Seeding Density is Too High: Control wells have become over-confluent, or the signal is beyond the linear range of the plate reader.[3] 2. Contamination: Bacterial or yeast contamination can reduce the tetrazolium salt, causing false positive signals.[2] | 1. Decrease Seeding Density: Re-run your cell titration experiment and select a lower density. 2. Check for Contamination: Visually inspect plates under a microscope before adding the assay reagent. Discard contaminated cultures. |
| High Variability Between Replicate Wells | 1. Inconsistent Plating: Uneven cell distribution in the suspension or inaccurate pipetting. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and higher signal variability. | 1. Ensure Homogenous Suspension: Thoroughly mix the cell suspension before and during plating. Use calibrated pipettes.[3] 2. Mitigate Edge Effects: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3] |
| Results Not Reproducible Between Experiments | 1. Variable Cell Health/Passage: Using cells at different passage numbers or growth phases between experiments.[3] 2. Inconsistent Timelines: Variations in incubation times for cell seeding, treatment, or reagent addition.[2] | 1. Standardize Cell Culture: Use cells from a consistent passage number and ensure they are in the exponential growth phase for every experiment.[2] 2. Maintain Consistent Protocols: Adhere strictly to established incubation times for all steps of the experiment.[2] |
Experimental Protocols & Data
Protocol: Determining Optimal Cell Seeding Density
This protocol outlines the steps to identify the ideal number of cells to seed per well for a 96-well plate format.
-
Prepare Cell Suspension: Harvest cells that are in the exponential (logarithmic) growth phase. Ensure cell viability is >95% as determined by a method like Trypan Blue exclusion.[6][7] Create a single-cell suspension in a pre-warmed complete culture medium.
-
Perform Cell Count: Use a hemocytometer or an automated cell counter to accurately determine the cell concentration (cells/mL).[6]
-
Create Serial Dilutions: Based on the cell count, prepare a series of dilutions to test a range of densities. A common starting range is 1,000 to 100,000 cells per well.
-
Plate the Cells: Dispense 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Also, include "media only" blank wells.
-
Incubate: Incubate the plate for the intended duration of your future experiments (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[3]
-
Perform Viability Assay: At the end of the incubation period, add the metabolic assay reagent (e.g., 10 µL of MTT reagent) to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
-
Solubilize Formazan: Add the solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) and mix gently to dissolve the formazan crystals.
-
Measure Absorbance: Read the optical density (O.D.) on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[1]
-
Analyze Data: Subtract the average O.D. of the blank wells from all other readings. Plot the mean absorbance vs. the number of cells seeded. Identify the cell density that falls within the linear portion of the curve and yields an absorbance in the desired range (e.g., 0.75-1.25).[1] This is your optimal seeding density.
Data Presentation: Example Seeding Densities
The optimal seeding density is cell-line dependent. The table below provides general starting ranges for a 96-well plate for a 48-hour experiment. These must be experimentally verified.
| Cell Line Type | Example Cell Lines | Typical Seeding Density (cells/well) | Notes |
| Rapidly Proliferating (Adherent) | HeLa, A549, HEK293 | 2,000 - 10,000 | Can quickly become over-confluent; lower densities are often needed for longer assays (≥48h).[3] |
| Slowly Proliferating (Adherent) | MCF-7, HT-29 | 5,000 - 20,000 | Require a higher initial density to generate a sufficient signal, especially in short-term assays.[3] |
| Suspension Cells | Jurkat, K-562 | 10,000 - 100,000 | Generally require higher densities than adherent cells. |
Visualizations
Cellular Mechanism of Tetrazolium Reduction
The assay principle relies on the enzymatic reduction of a tetrazolium salt by viable cells.
Caption: Cellular mechanism of the MTT/MRS assay.
Workflow for Optimizing Seeding Density
This workflow diagram illustrates the decision-making process for determining the optimal number of cells for your experiment.
Caption: Experimental workflow for cell seeding density optimization.
Troubleshooting Logic Tree
This diagram provides a logical path to diagnose common issues related to suboptimal seeding density.
Caption: A decision tree for troubleshooting assay results.
References
Technical Support Center: MRS 5980 and Cell Culture Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS 5980 in cell culture experiments. The following information addresses potential interactions between cell culture media components, particularly serum, and the activity of this compound, a potent A3 adenosine receptor (A3AR) agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the A3 adenosine receptor (A3AR), with a high affinity (Ki value of 0.7 nM).[1] As an agonist, it binds to and activates the A3AR. The A3AR is a G-protein coupled receptor (GPCR) that, upon activation, can initiate various downstream signaling cascades.[2] These pathways can influence cellular processes involved in inflammation and pain.[3]
Q2: How might serum in my cell culture medium affect the activity of this compound?
While direct studies on this compound are limited, serum can influence the activity of small molecules in cell culture in several ways:
-
Protein Binding: Fetal Bovine Serum (FBS) and other animal sera contain high concentrations of proteins, such as albumin. Small molecules like this compound can bind to these proteins, reducing the free concentration of the compound available to interact with its target receptor on the cells. This can lead to an apparent decrease in potency (a higher EC50/IC50 value).
-
Bioavailability: The binding of this compound to serum proteins can limit its diffusion across cell membranes, potentially reducing its access to intracellular or membrane-bound A3ARs.
-
Metabolic Degradation: Serum contains enzymes that could potentially metabolize this compound, reducing its effective concentration over time. Studies have shown that this compound can be metabolized by CYP3A enzymes.[4][5]
-
Variability: The composition of serum can vary significantly between batches, leading to inconsistencies in experimental results.[6] This includes differences in protein content, growth factors, and other endogenous molecules that could interfere with the assay.
Q3: I am observing a lower-than-expected potency for this compound in my assay. Could serum be the cause?
Yes, this is a strong possibility. The protein binding described in Q2 is a common reason for reduced potency of small molecules in the presence of serum. To confirm this, you could perform a dose-response experiment comparing the activity of this compound in serum-free medium versus your standard serum-containing medium.
Q4: Can I perform my this compound experiments in serum-free media?
This depends on your cell type and the duration of the experiment. Many cell lines can tolerate serum-free conditions for the short duration of a typical functional assay. However, for longer-term experiments, serum starvation could induce stress or alter the physiological state of the cells, potentially affecting the experimental outcome. If you switch to serum-free conditions, it is crucial to include appropriate controls to ensure cell viability and normal function.
Q5: Are there alternatives to reducing serum that can mitigate its effects?
If serum is necessary for your cell culture, consider the following:
-
Use a consistent serum batch: Once a batch of serum is validated for your assay, purchase a larger quantity to ensure consistency across experiments.[6]
-
Heat-inactivation: While primarily done to inactivate complement proteins, heat-inactivation can also denature some enzymes, which might reduce the metabolic degradation of your compound.
-
Consider serum replacements: Several commercially available serum-free media or serum replacements can provide a more defined and consistent culture environment.[7]
Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Serum batch variability | 1. Test and validate a single lot of serum for your experiments. Purchase a sufficient quantity to last for the entire study.[6]2. If using a new batch, perform a bridging experiment to compare its performance with the old batch.3. Consider transitioning to a serum-free or reduced-serum medium for greater consistency.[7] |
| Cell passage number and health | 1. Use cells within a consistent and low passage number range.2. Regularly check for mycoplasma contamination.[8][9][10]3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9] | |
| Low potency of this compound (high EC50/IC50) | Serum protein binding | 1. Perform a dose-response curve in both serum-containing and serum-free media to quantify the effect of serum.2. If possible, reduce the serum concentration in your assay medium. |
| Compound degradation | 1. Prepare fresh stock solutions of this compound for each experiment.2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[11] | |
| High background signal in the assay | Endogenous adenosine in serum | 1. Serum contains low levels of adenosine which could activate the A3AR and contribute to baseline signaling.2. Wash cells with serum-free medium before starting the assay to remove residual serum components. |
| Assay interference from serum components | 1. Serum components can interfere with certain assay readouts (e.g., luminescence, fluorescence).2. Run appropriate controls with serum-containing medium but without cells to check for background interference. | |
| Cells are not responding to this compound | Low A3AR expression | 1. Confirm the expression of A3AR in your cell line at the mRNA or protein level (e.g., qPCR, Western blot).2. Choose a cell line known to endogenously express A3AR or use a recombinant cell line overexpressing the receptor. |
| Incorrect assay setup | 1. Verify the final concentration of all reagents, including this compound and any antagonists used.2. Ensure the assay readout is appropriate for A3AR signaling (e.g., cAMP measurement for Gs-coupled signaling).[12] |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Potency
This protocol outlines a method to determine the effect of serum on the potency of this compound in a functional cell-based assay.
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate. Allow cells to adhere and grow overnight in their standard growth medium containing serum.
-
Medium Exchange (Serum vs. Serum-Free):
-
For the "serum-free" condition, gently wash the cells twice with a serum-free assay buffer (e.g., HBSS or DMEM). After the final wash, add serum-free assay buffer to the wells.
-
For the "serum-containing" condition, replace the growth medium with your assay medium containing the desired concentration of serum (e.g., 10% FBS).
-
-
Compound Preparation: Prepare a serial dilution of this compound in the corresponding assay buffer (serum-free or serum-containing).
-
Cell Treatment: Add the diluted this compound to the appropriate wells. Include vehicle controls for both conditions.
-
Incubation: Incubate the plate for the predetermined optimal time for A3AR activation and signal generation.
-
Assay Readout: Measure the cellular response using an appropriate assay for A3AR signaling (e.g., cAMP accumulation assay, calcium flux assay).
-
Data Analysis: Plot the dose-response curves for both the serum-free and serum-containing conditions. Calculate the EC50 values for each and compare.
Visualizations
Caption: Simplified signaling pathway of the A3 Adenosine Receptor upon activation by an agonist like this compound.
Caption: Workflow for assessing the effect of serum on this compound activity.
Caption: Decision tree for troubleshooting this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 3. medkoo.com [medkoo.com]
- 4. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Technical Support Center: MRS 5980 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS 5980 in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo administration of this compound.
Q1: What is the recommended vehicle for oral administration of this compound?
A peer-reviewed study has successfully used corn oil as a vehicle for oral gavage of this compound in C57BL/6J mice.[1] It is crucial to ensure the compound is fully dissolved.
Q2: I am observing precipitation of this compound in my vehicle. How can I improve solubility?
This compound, like many A3AR agonists, can be hydrophobic. If you encounter solubility issues, consider the following:
-
Sonication: Gentle sonication of the mixture can aid in dissolving the compound.
-
Warming: Slightly warming the vehicle (e.g., to 37°C) may improve solubility. However, be cautious about the compound's stability at higher temperatures.
-
Co-solvents: For intraperitoneal injections, a vehicle containing DMSO can be used. However, it is critical to keep the final DMSO concentration low to avoid toxicity.
Q3: What are the recommended dosages for this compound in mice?
Reported dosages for this compound in mice vary depending on the administration route and the experimental model:
-
Oral Gavage: A dose of 50 mg/kg has been used in metabolic studies in C57BL/6J mice.[1]
-
Intraperitoneal (IP) Injection: A dose of 1 mg/kg has been shown to be effective in a traumatic brain injury model.
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known adverse effects of this compound in animal models?
One study reported that at a high oral dose of 50 mg/kg, this compound did not cause significant alterations in liver histology or glutathione (GSH) levels in mice, suggesting a good safety profile at this concentration.[1] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity or distress.
Q5: How is this compound metabolized in vivo?
In vitro studies have shown that the primary enzymes responsible for the oxidative metabolism of this compound are from the CYP3A family.[1] The compound can also directly conjugate with glutathione (GSH), although this is considered a minor pathway.[1]
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in Mice
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection |
| Animal Model | C57BL/6J Mice | Male Mice |
| Dosage | 50 mg/kg | 1 mg/kg |
| Vehicle | Corn Oil | Not specified in the available literature |
| Reported Effect | Used for metabolic profiling | Reduced secondary tissue injury and brain infarction |
| Reference | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is based on a published study using corn oil as a vehicle.[1]
Materials:
-
This compound
-
Corn oil (sterile)
-
Microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
-
Animal gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Formulation:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a 10 ml/kg dosing volume, the concentration would be 5 mg/ml).
-
Vortex the mixture thoroughly.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for short intervals until a clear solution is obtained.
-
-
Animal Handling and Administration:
-
Weigh the animal to determine the precise dosing volume.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.
-
Slowly and carefully insert the gavage needle into the esophagus.
-
Administer the this compound formulation at a steady pace.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
This is a general protocol for IP injection of a small molecule in mice. The vehicle composition should be optimized for this compound solubility and animal tolerance.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO, if necessary)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Formulation:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add the co-solvent or vehicle (e.g., saline) dropwise while vortexing to prevent precipitation. Ensure the final concentration of the initial solvent is minimized.
-
The final formulation should be sterile-filtered if possible.
-
-
Animal Handling and Administration:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for this compound delivery.
Caption: Key signaling pathways activated by this compound.
References
Technical Support Center: Ensuring Consistent MRS 5980 Effects in Replicate Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving reproducible results when working with the A3 adenosine receptor (A3AR) agonist, MRS 5980. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: Why am I observing high variability or inconsistent results in my cAMP functional assay when using this compound?
A1: High variability in cAMP assays is a common challenge when working with Gi-coupled receptors like the A3AR.[1] Several factors can contribute to this inconsistency:
-
Cell Health and Passage Number: The health and passage number of your cells are critical.[1] High passage numbers can lead to genetic drift, altering receptor expression levels and downstream signaling pathways.[2] It is recommended to use cells within a consistent and low passage number range.[1]
-
Agonist Concentration and Stimulation Time: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell system.[1] Additionally, the A3AR is known to undergo rapid agonist-induced desensitization and internalization, sometimes within minutes of agonist exposure.[3][4][5][6] A time-course experiment is essential to identify the optimal stimulation time before significant receptor downregulation occurs.[1]
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP, which can lead to a diminished and variable signal.[1] The use of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust and reproducible assay window for Gi-coupled receptors.[1][7]
-
Endogenous Adenosine: Cell culture systems can have endogenous adenosine, which can activate the A3AR and contribute to a high background signal.[8] Thoroughly washing the cells with serum-free media before starting the experiment can help mitigate this.[8]
-
Assay Drift: To monitor the performance of your assay over time, it is essential to include positive and negative controls on every plate.[1] Using a reference agonist with a known EC50 can help detect any drift between experiments.[1]
Q2: My this compound stock solution appears to have lost potency. What could be the cause?
A2: The stability of your this compound stock solution is crucial for consistent experimental outcomes. Consider the following:
-
Improper Storage: this compound should be stored under specific conditions to maintain its stability. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C, and for long-term storage (months to years), at -20°C.[9] The product should be kept dry and in the dark.[9]
-
Solvent and Concentration: For in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM).[8] This minimizes the volume of solvent added to your experimental system.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes to avoid this.[8]
-
Stability in Media: Some compounds can be unstable in aqueous cell culture media.[8] It is advisable to prepare fresh working dilutions from your frozen stock immediately before each experiment.[8]
Q3: I am not observing the expected inhibitory effect of this compound on cAMP levels. What should I check?
A3: If you are not seeing the expected Gi-coupled response, consider these factors:
-
A3AR Expression in Your Cell Line: Confirm that your chosen cell line endogenously expresses the A3 adenosine receptor at a sufficient level. A3AR expression can be high in some tumor cell lines.[10] If not, you may need to use a cell line recombinantly expressing the human A3AR.
-
Assay Setup for Gi-Coupled Receptors: To measure the inhibition of adenylyl cyclase by a Gi-coupled receptor agonist like this compound, you need to first stimulate cAMP production with an adenylyl cyclase activator like forskolin.[1][11] The inhibitory effect of this compound is then measured as a decrease from this forskolin-stimulated cAMP level.[1]
-
Receptor Desensitization: As mentioned previously, the A3AR can desensitize rapidly.[3][4][5][6] If your incubation time is too long, you may be missing the window of maximal inhibition. An optimal stimulation time needs to be determined empirically.[1]
Q4: Can this compound elicit responses other than cAMP inhibition?
A4: Yes, while the canonical signaling pathway for A3AR is through Gi and the inhibition of adenylyl cyclase, other signaling pathways have been reported.[12] These can be cell-type dependent and may include:
-
Calcium Mobilization: A3AR activation can lead to the stimulation of the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium levels.[12] If your cell line does not endogenously couple A3AR to this pathway, you might need to co-transfect a promiscuous G-protein like Gα16.[1]
-
MAPK Pathway Activation: The A3AR can also modulate the mitogen-activated protein kinase (MAPK) pathways.[13]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound | ||
| Receptor Target | A3 Adenosine Receptor (A3AR) | [9][14] |
| Mechanism of Action | Selective Agonist | [9][14] |
| Binding Affinity (Ki) | 0.7 nM | [14] |
| Storage (Short-term) | 0 - 4°C (dry and dark) | [9] |
| Storage (Long-term) | -20°C (dry and dark) | [9] |
| A3 Adenosine Receptor | ||
| G-protein Coupling | Primarily Gi | [12][15] |
| Canonical Signaling | Inhibition of adenylyl cyclase (decreased cAMP) | [12][13] |
| Agonist-induced Regulation | Rapid desensitization and internalization | [3][4][5][6] |
Experimental Protocols
Protocol: Measuring this compound-mediated Inhibition of cAMP Production
This protocol provides a general framework for a cell-based assay to measure the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the A3 adenosine receptor (e.g., CHO-hA3AR or a cell line with high endogenous expression)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the A3AR-expressing cells into a microplate at a predetermined optimal density.
-
Culture overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP (e.g., EC80), also in stimulation buffer. This buffer should also contain a PDE inhibitor like IBMX at its optimized concentration.
-
-
Assay Execution:
-
Gently wash the cells with PBS or serum-free medium.[8]
-
Add the serially diluted this compound to the appropriate wells.
-
Immediately add the forskolin solution to all wells except the negative control.
-
Incubate the plate for the predetermined optimal time at 37°C. This time should be short enough to avoid significant receptor desensitization.[1]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using a plate reader compatible with your chosen assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
Mandatory Visualizations
Caption: Canonical Gi-coupled signaling pathway of the A3 adenosine receptor activated by this compound.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Logical relationships for diagnosing the root cause of experimental variability with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced internalization and recycling of the human A(3) adenosine receptors: role in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 adenosine receptors in human astrocytoma cells: agonist-mediated desensitization, internalization, and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization and desensitization of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. innoprot.com [innoprot.com]
Technical Support Center: In Vitro Metabolism of MRS 5980 and the Role of CYP3A Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro metabolism of MRS 5980, with a specific focus on the impact of CYP3A enzymes.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are primarily responsible for the in vitro metabolism of this compound?
A1: In vitro studies have demonstrated that CYP3A enzymes are the major enzymes involved in the oxidative metabolism of this compound.[1][2][3] Experiments using recombinant CYP isoforms have confirmed the significant role of the CYP3A subfamily in the metabolic elimination of this compound.[1][2]
Q2: What are the major metabolites of this compound observed in in vitro experiments?
A2: The primary metabolites of this compound identified in in vitro incubation experiments are oxidized forms of the parent compound.[1][2] Additionally, glutathione (GSH) and cysteine conjugates of this compound have been detected, suggesting a minor pathway involving direct electrophilic reactivity.[1][2]
Q3: What is a standard protocol for an in vitro incubation experiment to study this compound metabolism?
A3: A typical in vitro incubation to assess this compound metabolism involves the use of human liver microsomes (HLM) or mouse liver microsomes (MLM). The reaction mixture generally contains Tris-HCl buffer, the microsomal protein, magnesium chloride (MgCl₂), this compound, and is initiated by the addition of NADPH.[1] For detailed experimental conditions, please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Q1: I am not observing any metabolism of this compound in my in vitro assay. What are the possible reasons?
A1: There are several potential factors that could lead to a lack of observable metabolism. Consider the following troubleshooting steps:
-
Cofactor Absence or Degradation: Ensure that a fresh solution of NADPH, the essential cofactor for CYP enzyme activity, was added to initiate the reaction. The absence of NADPH will prevent oxidative metabolism.[1]
-
Inactive Microsomes: Verify the activity of your human or mouse liver microsomes using a known substrate for CYP3A4 (e.g., testosterone or midazolam). Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity.
-
Incorrect Incubation Conditions: Confirm that the incubation was performed at 37°C and for the appropriate duration (e.g., 30 minutes).[1] Ensure the pH of the buffer is optimal (pH 7.4).[1]
-
Sub-optimal Substrate Concentration: While a concentration of 100 μM this compound has been used successfully, extremely low concentrations may result in metabolites below the limit of detection of your analytical method.[1]
Q2: The metabolic rate of this compound in my experiment is much lower than expected. What could be the cause?
A2: Lower than expected metabolic rates can be attributed to several factors:
-
Microsomal Quality: The metabolic capacity of liver microsomes can vary between donors and lots. Ensure you are using high-quality, active microsomes.
-
Inhibitor Contamination: Check for any potential inhibitors in your reagents or solvents. For example, some organic solvents used to dissolve this compound could inhibit CYP activity if present at high concentrations in the final incubation mixture.
-
Substrate Solubility: Ensure that this compound is fully dissolved in the incubation buffer. Precipitation of the compound will lead to a lower effective concentration available for metabolism.
Q3: How can I confirm that the metabolism I am observing is specifically due to CYP3A enzymes?
A3: To confirm the involvement of CYP3A enzymes, you can perform the following experiments:
-
Chemical Inhibition: Include a known selective inhibitor of CYP3A4, such as ketoconazole, in your incubation. A significant reduction in the formation of this compound metabolites in the presence of the inhibitor would confirm the role of CYP3A4.[4]
-
Recombinant Enzymes: Use commercially available recombinant human CYP3A4 enzymes instead of liver microsomes. The formation of metabolites in this system provides direct evidence of CYP3A4-mediated metabolism.[1][2]
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is based on methodologies described for studying the metabolism of this compound.[1]
Materials:
-
Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM)
-
This compound
-
50 mM Tris-HCl buffer (pH 7.4)
-
5 mM MgCl₂
-
1 mM NADPH (freshly prepared)
-
2.5 mM Glutathione (GSH, optional for studying conjugation)
-
Acetonitrile or other suitable organic solvent
-
UPLC-ESI-QTOFMS or other sensitive analytical instrumentation
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
0.5 mg/mL HLM or MLM
-
5 mM MgCl₂
-
100 μM this compound
-
(Optional) 2.5 mM GSH
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the presence of this compound and its metabolites using UPLC-ESI-QTOFMS.[1]
Controls:
-
No NADPH control: To confirm that the metabolism is NADPH-dependent.
-
No microsome control: To check for non-enzymatic degradation of this compound.
-
No substrate control: To identify any interfering peaks from the incubation matrix.
Data Presentation
Summary of In Vitro Metabolism of this compound
| Parameter | Value/Observation | Reference |
| Primary Metabolic Pathway | Oxidative Metabolism | [1][2] |
| Major Enzymes Involved | CYP3A subfamily | [1][2] |
| Identified Metabolites | Oxidized this compound, Glutathione Conjugates, Cysteine Conjugates | [1][2] |
| In Vitro System | Human and Mouse Liver Microsomes, Recombinant CYPs | [1] |
| Substrate Concentration | 100 μM | [1] |
| Microsome Concentration | 0.5 mg/mL | [1] |
| Incubation Time | 30 minutes | [1] |
Visualizations
Caption: Experimental workflow for the in vitro metabolism of this compound.
References
best practices for storing and handling MRS 5980
This technical support center provides best practices for the storage, handling, and use of MRS 5980, a selective A3 adenosine receptor (A3AR) agonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), with a Ki value of 0.7 nM.[1] It is a research chemical investigated for its potential therapeutic effects in inflammatory diseases and neuropathic pain.[2] Chemically, it is (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[3]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.
Q3: How is this compound shipped, and is it stable at ambient temperatures?
A3: this compound is typically shipped as a non-hazardous chemical at ambient temperature. It is considered stable for a few weeks during ordinary shipping and customs processing.
Q4: What are the recommended solvents for preparing this compound solutions?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies involving oral administration, this compound can be dissolved in corn oil.[3]
Q5: Is a Material Safety Data Sheet (MSDS) available for this compound?
A5: A specific Material Safety Data Sheet (MSDS) for this compound is typically available upon request from the supplier. It is recommended to obtain and review the MSDS before handling the compound.
Experimental Protocols & Data Presentation
Solution Preparation
For In Vitro Experiments (e.g., Cell Culture Assays):
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Stock Solution Preparation (e.g., 10 mM):
-
The molecular weight of this compound is approximately 458.92 g/mol . Note that the batch-specific molecular weight may vary due to hydration.
-
To prepare a 10 mM stock solution, weigh out 4.59 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
For In Vivo Experiments (e.g., Oral Gavage in Mice):
-
Vehicle Selection: Use a suitable vehicle such as corn oil.[3]
-
Preparation of Dosing Solution (e.g., 50 mg/kg):
-
The required amount of this compound will depend on the desired dosage and the weight of the animal.
-
For a 50 mg/kg dose in a 25g mouse, you would need 1.25 mg of this compound.
-
Suspend the calculated amount of this compound in the appropriate volume of corn oil.
-
Ensure the suspension is homogenous before administration.
-
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Short-Term Storage | 0 - 4°C, dry and dark | |
| Long-Term Storage | -20°C, dry and dark | |
| Stock Solution Storage | -20°C (aliquoted) | |
| In Vitro Solvent | DMSO | [3] |
| In Vivo Vehicle (Oral) | Corn Oil | [3] |
| Molecular Weight | ~458.92 g/mol |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or No Biological Activity | Improper Storage: The compound may have degraded due to exposure to light, moisture, or improper temperature. | Ensure the compound is stored according to the recommendations (see storage FAQs). Use a fresh aliquot for each experiment. |
| Incorrect Solution Preparation: Errors in weighing, calculation, or incomplete dissolution can lead to inaccurate concentrations. | Double-check all calculations and ensure the compound is fully dissolved in the appropriate solvent. | |
| Compound Instability in Experimental Buffer: The compound may not be stable in the aqueous buffer used for the experiment over the incubation period. | Prepare fresh dilutions from the stock solution immediately before use. Minimize the time the compound spends in aqueous solutions. | |
| Precipitation in Aqueous Buffer | Low Solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. | Ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) and consistent across all conditions, including controls. Consider using a surfactant like Pluronic F-68 to improve solubility. |
| High Background Signal in Assays | Non-specific Binding: The compound may be binding to non-target proteins or plasticware. | Include appropriate controls to determine non-specific binding. Consider adding a small amount of bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites. |
| Unexpected Cellular Effects | Cytotoxicity: At high concentrations, the compound or the solvent (DMSO) may be toxic to cells. | Perform a dose-response curve to determine the optimal working concentration. Ensure the final DMSO concentration is non-toxic to your cell line. |
Visualizing Key Pathways and Workflows
Below are diagrams illustrating the A3 adenosine receptor signaling pathway and a general workflow for troubleshooting experimental issues with this compound.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Guide to A3AR Activation: MRS 5980 vs. IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent agonists for the A3 adenosine receptor (A3AR): MRS 5980 and IB-MECA. The A3AR, a G protein-coupled receptor, is a significant therapeutic target for various conditions, including inflammatory diseases, neuropathic pain, and cancer. Understanding the pharmacological differences between available agonists is crucial for advancing research and developing novel therapeutics.
At a Glance: Performance Comparison
The following tables summarize the key pharmacological parameters of this compound and IB-MECA based on available experimental data. It is important to note that these values are compiled from various sources and may not have been determined in head-to-head comparative studies under identical experimental conditions. Therefore, they should be used as a guideline for comparison.
Table 1: Receptor Binding Affinity at Human A3AR
| Compound | Kᵢ (nM) | Selectivity Profile |
| This compound | 0.7[1][2] | Highly selective for A3AR.[3] Specific selectivity ratios against other adenosine receptors (A1, A2A, A2B) are not extensively published in direct comparison to IB-MECA. |
| IB-MECA | 1.1 - 1.8[1][4] | ~50-fold selective for A3 vs. A1/A2A receptors.[4] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency (cAMP Inhibition)
| Compound | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |
| This compound | 0.6 | Not explicitly reported in direct comparison. |
| IB-MECA | 0.82 - 1.2 (in OVCAR-3 and Caov-4 cells)[5][6] | Not explicitly reported in direct comparison. |
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates greater potency. Eₘₐₓ (Maximum Efficacy): The maximum response achievable by an agonist.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context for the data presented, this section includes diagrams of the A3AR signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Figure 1: A3AR Signaling Pathway
References
- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. migrainecollaborative.org [migrainecollaborative.org]
Validating the A3AR-Mediated Effects of MRS 5980 with an A3AR Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective A3 adenosine receptor (A3AR) agonist, MRS 5980, and the validation of its mechanism of action using an A3AR antagonist. Experimental data is presented to demonstrate how the antagonist effectively reverses the effects of this compound, thereby confirming its target engagement and specificity. This guide is intended to assist researchers in designing and interpreting experiments aimed at characterizing A3AR-targeted compounds.
Unveiling the Specificity of this compound
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological processes, including inflammation, pain, and cell growth.[1] Its therapeutic potential is being explored in a range of conditions.[1] To rigorously validate that the observed effects of this compound are indeed mediated by the A3AR, it is essential to demonstrate that these effects can be blocked or reversed by a selective A3AR antagonist. This process of antagonist-mediated validation is a cornerstone of pharmacological research, providing confidence in the on-target activity of a compound.
A key study by Coppi et al. (2019) investigated the effects of this compound on dorsal root ganglion (DRG) neurons, which play a crucial role in pain signaling.[1] The study demonstrated that this compound inhibits neuronal excitability, an effect consistent with the known functions of A3AR activation. To confirm that this inhibition was specifically due to A3AR engagement, the researchers utilized the selective A3AR antagonist, MRS 1523.
Data Presentation: Antagonizing the Effects of A3AR Activation
The following table summarizes the key findings from electrophysiological experiments demonstrating the validation of A3AR-mediated effects using an antagonist. The data illustrates that the inhibitory effects of A3AR activation on neuronal function are significantly diminished in the presence of a selective antagonist.
| Agonist/Antagonist | Measured Parameter | Effect of Agonist | Effect of Agonist + Antagonist | Percent Inhibition by Antagonist |
| Adenosine | N-type Ca2+ Current | Inhibition | Reduced Inhibition | 56%[1] |
| Cl-IB-MECA (A3AR Agonist) | Neuronal Firing | Significant Reduction | Blockade of Reduction | Not explicitly quantified, but described as "blocked"[1] |
| This compound (A3AR Agonist) | Neuronal Firing | Significant Reduction | Reversal of Reduction (Inferred from antagonist sensitivity) | Not explicitly quantified, but described as "MRS1523-sensitive" |
Note: While the precise percentage of inhibition for this compound by MRS 1523 was not explicitly stated in the primary reference, the effect was described as "MRS1523-sensitive," indicating a similar mechanism of antagonist validation as observed with adenosine and Cl-IB-MECA.
Experimental Protocols
The validation of this compound's effects via an A3AR antagonist was primarily demonstrated through whole-cell patch-clamp electrophysiology on isolated dorsal root ganglion (DRG) neurons.
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
-
Dissection: DRGs are dissected from the spinal columns of rats.
-
Enzymatic Digestion: The ganglia are incubated in an enzymatic solution (e.g., collagenase and trypsin) to dissociate the individual neurons.
-
Mechanical Dissociation: The ganglia are then gently triturated to create a single-cell suspension.
-
Plating: The dissociated neurons are plated onto coated coverslips and maintained in a culture medium.
Whole-Cell Patch-Clamp Recording
-
Preparation: Coverslips with adherent DRG neurons are placed in a recording chamber on the stage of an inverted microscope and superfused with an external recording solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for the measurement and control of the neuron's membrane potential and currents.
-
Data Acquisition: Neuronal firing is elicited by injecting depolarizing current steps. The effects of this compound, with and without the A3AR antagonist MRS 1523, on action potential frequency and other electrical properties are recorded and analyzed. For measuring specific ion channel currents, such as N-type Ca2+ currents, voltage-clamp protocols are employed.
Mandatory Visualizations
Signaling Pathway of A3AR Activation in Neurons
Caption: A3AR activation by this compound leads to neuronal inhibition.
Experimental Workflow for Antagonist Validation
References
A Researcher's Guide to Selective A3 Adenosine Receptor Antagonists for Use with MRS 5980
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective A3 adenosine receptor (A3AR) antagonists. This document is intended to assist in the selection of an appropriate antagonist for use in conjunction with the selective A3AR agonist, MRS 5980, to investigate the physiological and pathological roles of the A3 adenosine receptor.
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor implicated in a variety of cellular processes and is a promising therapeutic target for inflammatory diseases, cancer, and neuropathic pain. The use of a selective agonist like this compound in research necessitates a well-characterized antagonist to confirm that the observed effects are indeed mediated by A3AR activation. This guide offers a comparative analysis of several prominent A3AR antagonists, focusing on their binding affinity, selectivity, and functional potency.
Quantitative Comparison of A3AR Antagonists
The selection of an appropriate antagonist is critical for the unambiguous interpretation of experimental results. Key parameters for consideration include the antagonist's affinity (Kᵢ) for the target receptor, its selectivity over other adenosine receptor subtypes (A₁, A₂ₐ, and A₂ₑ), and its functional potency (IC₅₀ or pA₂) in cell-based assays. The following tables summarize the performance of several widely used A3AR antagonists.
Table 1: Binding Affinity (Kᵢ, nM) of Selective A3AR Antagonists Across Species
| Compound | Human A3AR | Rat A3AR | Mouse A3AR |
| DPTN | 1.65 | 8.53 | 9.61 |
| MRS 1523 | 43.9 | 216 | 349 |
| VUF 5574 | 4.03 | >10,000 | >10,000 |
| MRE 3008F20 | ~1.8 | >10,000 | >10,000 |
| MRS 1220 | 0.6 | 30,000 | Inactive |
| MRS 1191 | 31 | - | Incomplete Inhibition |
Data compiled from multiple sources. Direct comparison is best made from within a single study where experimental conditions are consistent.
Table 2: Selectivity Profile of A3AR Antagonists (Kᵢ, nM) at Human Adenosine Receptors
| Compound | A3AR | A1AR | A2AAR | A2BAR |
| DPTN | 1.65 | 162 | 121 | 230 |
| MRS 1523 | 43.9 | 15,600 | 2,050 | Not Reported |
| VUF 5574 | 4.03 | >10,000 | >10,000 | >10,000 |
| MRE 3008F20 | ~1.8 | >10,000 | >10,000 | >10,000 |
Table 3: Functional Potency of Selected A3AR Antagonists
| Compound | Assay Type | Cell Line | Functional Potency (K₉/IC₅₀, nM) |
| MRS 1220 | cAMP Inhibition | HEK-293 (human A3AR) | 1.7 |
| MRS 1191 | cAMP Inhibition | HEK-293 (human A3AR) | 92 |
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of the A3AR is crucial for designing functional assays. The A3AR primarily couples to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It can also couple to Gᵩ proteins, activating phospholipase C (PLC) and subsequent downstream signaling.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for A3AR Antagonist cAMP Assay.
Detailed Methodologies for Key Experiments
Radioligand Binding Assay for A3AR Antagonists
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK-293 cells stably expressing the human A3AR.
-
Radioligand: A selective A3AR radioligand, such as [¹²⁵I]I-AB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine Deaminase (ADA): To eliminate endogenous adenosine.
-
Non-specific Binding Control: A high concentration of a non-labeled A3AR ligand (e.g., 1 µM IB-MECA).
-
Test Compound: Serial dilutions of the antagonist.
-
Glass Fiber Filters and Filtration Apparatus .
-
Scintillation Counter .
Protocol:
-
Membrane Preparation: Homogenize A3AR-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), assay buffer, ADA (2 units/mL), a fixed concentration of the radioligand, and varying concentrations of the test antagonist. For total binding, add vehicle instead of the antagonist. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) by non-linear regression of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional cAMP Accumulation Assay for A3AR Antagonists
This assay measures the functional potency of an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human A3AR.
-
Assay Buffer: HBSS or serum-free medium.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
A3AR Agonist: e.g., this compound.
-
Test Compound: Serial dilutions of the antagonist.
-
cAMP Assay Kit: e.g., HTRF®, ELISA, or other commercially available kits.
-
Plate Reader compatible with the chosen assay kit.
Protocol:
-
Cell Preparation: Seed the A3AR-expressing cells in a 96- or 384-well plate and culture until they reach near-confluency.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate with serial dilutions of the test antagonist or vehicle for 15-30 minutes at room temperature. The assay buffer should contain a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically at its EC₈₀ concentration, predetermined in separate experiments) along with forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist to generate a dose-response curve. Determine the IC₅₀ value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist-induced inhibition. The pA₂ value can also be determined through Schild analysis for competitive antagonists.
Validating the A3AR-Specificity of MRS 5980: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the specificity of the A3 adenosine receptor (A3AR) agonist, MRS 5980, in a new cell line. It offers a comparative analysis with alternative ligands and detailed experimental protocols to ensure robust and reliable results.
This compound is a potent and highly selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2] With a Ki value of 0.7 nM, its efficacy is well-documented. However, introducing this compound into a new cell line necessitates a rigorous validation of its A3AR-specificity to ensure that observed effects are not due to off-target interactions.
This guide outlines a systematic approach to this validation process, from initial cell line characterization to in-depth signaling pathway analysis.
Comparative Analysis of A3AR Ligands
To thoroughly assess the A3AR-specificity of this compound, it is essential to compare its activity with other known A3AR modulators. This includes both agonists and antagonists, which serve as positive and negative controls, respectively.
| Compound | Type | Key Characteristics |
| This compound | Agonist | Highly selective A3AR agonist with a Ki of 0.7 nM. Orally active.[1] |
| IB-MECA | Agonist | A widely studied A3AR agonist, often used as a reference compound. |
| Cl-IB-MECA | Agonist | A chlorinated derivative of IB-MECA with high affinity for the A3AR. |
| MRS1220 | Antagonist | A selective A3AR antagonist. |
| PSB-10 | Inverse Agonist | Can decrease the basal activity of the A3AR. |
| XAC | Antagonist | A xanthine-based adenosine receptor antagonist. |
Experimental Validation Workflow
A multi-faceted approach is crucial for validating the A3AR-specificity of this compound. The following experimental workflow provides a step-by-step guide.
Experimental Validation Workflow Diagram
Detailed Experimental Protocols
Cell Line Preparation and A3AR Expression Confirmation
Objective: To establish a stable cell line and confirm the presence of the A3 adenosine receptor.
Protocol:
-
Cell Line Establishment: If a new cell line is being generated, standard cell culture techniques for transfection and selection should be followed. A common method involves using fluorescence-activated cell sorting (FACS) to isolate cells successfully expressing the receptor.
-
RNA Extraction and RT-qPCR: Extract total RNA from the cell line. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the human A3AR gene to quantify its mRNA expression levels.
-
Protein Extraction and Western Blotting: Lyse the cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the A3AR. A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and compare it to other ligands.
Protocol:
-
Membrane Preparation: Prepare cell membranes from the A3AR-expressing cell line.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the unlabeled test compound (this compound or other comparators).
-
Separation and Detection: Separate bound from free radioligand via rapid filtration. Measure the radioactivity of the filters.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Expected Data:
| Compound | Predicted Ki (nM) |
| This compound | ~0.7 |
| IB-MECA | 1-10 |
| Cl-IB-MECA | 0.5-5 |
| MRS1220 | 10-50 |
| XAC | 50-200 |
Functional Assays: On-Target Engagement
Objective: To measure the functional consequence of this compound binding to the A3AR.
-
cAMP Accumulation Assay: The A3AR is typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Protocol:
-
Culture the A3AR-expressing cells in a multi-well plate.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP inhibition.
-
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated A3AR, a key event in GPCR desensitization and signaling.
Protocol:
-
Use a commercially available assay system (e.g., Promega's NanoBiT®, Eurofins' PathHunter®) where the A3AR and β-arrestin are tagged with complementary fragments of a reporter enzyme.[3][4]
-
Treat the cells with varying concentrations of this compound.
-
Measure the reporter signal (e.g., luminescence) generated upon receptor-β-arrestin interaction.
-
Construct a dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Expected Data:
| Compound | Assay | Predicted EC50 (nM) |
| This compound | cAMP Inhibition | 1-10 |
| β-Arrestin Recruitment | 5-50 | |
| IB-MECA | cAMP Inhibition | 10-100 |
| β-Arrestin Recruitment | 50-200 | |
| MRS1220 | cAMP Inhibition | No effect (or antagonism) |
| β-Arrestin Recruitment | No effect (or antagonism) |
Downstream Signaling Pathway Analysis
Objective: To confirm that this compound activates the known downstream signaling cascades of the A3AR.
A3AR Signaling Pathways
Protocol (Western Blotting):
-
Treat A3AR-expressing cells with this compound for various time points.
-
Lyse the cells and perform Western blotting as described previously.
-
Probe membranes with antibodies against phosphorylated forms of key signaling proteins (e.g., p-ERK, p-JNK) and total protein as a loading control.
-
Quantify band intensities to determine the fold-change in protein phosphorylation upon this compound treatment.
Off-Target Specificity Assessment
Objective: To rule out non-specific effects of this compound.
Protocol:
-
Counter-Screening: Test this compound in a cell line expressing a different, but related, GPCR (e.g., another adenosine receptor subtype or a receptor from a different family like the cannabinoid receptor 1, CB1).
-
Antagonist Co-treatment: In the A3AR-expressing cell line, co-treat with this compound and a selective A3AR antagonist (e.g., MRS1220). The antagonist should block the effects of this compound if the signaling is A3AR-mediated.
Logical Framework for Validation
The validation process follows a logical progression to build a strong case for the A3AR-specificity of this compound in the new cell line.
Logical Flow of Validation
By following this comprehensive guide, researchers can confidently validate the A3AR-specificity of this compound in their chosen cell line, ensuring the integrity and reliability of their subsequent experimental findings.
References
A Comparative Guide to the Efficacy of A3 Adenosine Receptor Agonists: MRS 5980 vs. MRS5698
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent and selective A3 adenosine receptor (A3AR) agonists, MRS 5980 and MRS5698. Both compounds have demonstrated significant potential in preclinical models, particularly in the context of neuropathic pain. This document summarizes their comparative efficacy, mechanisms of action, and available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | MRS5698 | Reference(s) |
| Binding Affinity (Ki, human A3AR) | ~0.7 nM | ~3 nM | [1][2] |
| Primary Therapeutic Indication | Neuropathic & Inflammatory Pain | Neuropathic Pain | [3][4] |
| In Vivo Efficacy | Reverses mechano-allodynia in neuropathic pain models | Prevents and reverses mechano-allodynia in neuropathic pain models | [5][6] |
| Mechanism of Action | T-cell mediated release of IL-10; Inhibition of N-type Ca2+ channels | Restoration of GABAergic inhibition | [5][7][8] |
| Oral Bioavailability | Orally active | Orally active, though with low bioavailability (~5%) | [1][4] |
| CYP450 Inhibition | Metabolism involves CYP3A enzymes | Does not inhibit CYP 2C9, 2D6, and 3A4 at <10 μM | [3][4] |
In-Depth Efficacy Analysis
This compound and MRS5698 are both highly potent agonists at the human A3 adenosine receptor, with this compound exhibiting a slightly higher binding affinity in radioligand binding assays.[1][2] One study has described MRS5698 as having selectivity comparable to MRS5980.[3] Both compounds have shown robust efficacy in animal models of chronic neuropathic pain, a condition notoriously difficult to treat.[5][6]
This compound has been shown to be highly efficacious in in vivo pain models when administered orally, with a protective effect lasting up to 3 hours.[1] Its analgesic properties are linked to a novel mechanism involving the immune system. Specifically, MRS5980 activates A3ARs on CD4+ T-cells, triggering the release of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][7][9][10] This, in turn, reduces neuronal hyperexcitability.[5][7] Additionally, MRS5980 has been shown to inhibit neuronal N-type voltage-dependent Ca2+ currents, a known pain-related mechanism.[7]
MRS5698 also demonstrates significant efficacy in reversing neuropathic pain in multiple rodent models, including those induced by chronic constriction injury (CCI) and chemotherapeutic agents.[6] A key aspect of its mechanism of action appears to be the restoration of GABAergic inhibitory neurotransmission in the spinal cord, which is often impaired in chronic pain states.[8] Studies have shown that MRS5698 can reverse the CCI-induced dephosphorylation of GAD65 and GAT-1, and restore the function of the potassium-chloride cotransporter 2 (KCC2), all of which contribute to enhanced GABA availability and signaling.[8] Preclinical studies have highlighted its favorable drug-like properties, including in vitro stability and a lack of significant inhibition of major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.[4]
Signaling Pathways and Experimental Workflow
The activation of the A3 adenosine receptor by agonists like this compound and MRS5698 initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11][12] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream effectors.[11][12]
Caption: A3AR Gαi-cAMP Signaling Pathway.
The evaluation of novel A3AR agonists typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for A3AR agonist evaluation.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is fundamental for determining the binding affinity (Ki) of a test compound to the A3AR.
-
Objective: To determine the Ki of this compound and MRS5698 for the human A3AR.
-
Materials:
-
Cell Membranes: From HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (an A3AR agonist) or a suitable antagonist radioligand.
-
Non-specific Binding Control: 100 µM NECA (a non-selective adenosine receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or MRS5698).
-
Incubations are typically carried out for 60-120 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is a widely used animal model to induce neuropathic pain and evaluate the efficacy of analgesic compounds.
-
Objective: To assess the ability of this compound and MRS5698 to reverse mechanical allodynia in a rat or mouse model of neuropathic pain.
-
Procedure:
-
Anesthetize the animal (e.g., Sprague-Dawley rat).
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely tie four ligatures around the nerve at 1 mm intervals.
-
Close the incision and allow the animal to recover. Neuropathic pain symptoms, such as mechanical allodynia, typically develop over several days.
-
Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing stiffness to the plantar surface of the hind paw and determining the paw withdrawal threshold.
-
Administer the test compound (this compound or MRS5698) via the desired route (e.g., intraperitoneal or oral gavage).
-
Measure the paw withdrawal threshold at various time points after drug administration to determine the compound's efficacy and duration of action.
-
Conclusion
Both this compound and MRS5698 are valuable research tools for investigating the therapeutic potential of A3AR agonism, particularly in the context of neuropathic pain. This compound demonstrates slightly higher in vitro potency, while MRS5698 has been more extensively characterized for its favorable preclinical ADME-Tox profile. The choice between these two compounds may depend on the specific research question, the desired mechanism of action to be explored, and considerations regarding potential metabolic pathways. This guide provides a foundation for researchers to make an informed decision based on the available scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engagement of the GABA to KCC2 Signaling Pathway Contributes to the Analgesic Effects of A3AR Agonists in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming A3AR Target Engagement of MRS5980 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm in vivo target engagement of MRS5980, a highly selective A3 adenosine receptor (A3AR) agonist. We will objectively compare direct and indirect methods, present supporting experimental data for MRS5980 and alternative A3AR agonists, and provide detailed experimental protocols for key assays.
Introduction to In Vivo A3AR Target Engagement
Confirming that a drug candidate binds to its intended target in a living organism is a critical step in drug development. For MRS5980, demonstrating engagement with the A3AR in vivo provides crucial evidence for its mechanism of action and helps to establish a clear relationship between drug exposure, target binding, and pharmacological effect. Target engagement can be assessed through both indirect and direct methods. Indirect methods infer target engagement by observing the physiological or behavioral effects of the compound, which are absent in animals lacking the target receptor (knockout models). Direct methods provide quantitative measurements of the drug binding to its target in real-time or post-mortem.
Indirect Methods: Inferring Target Engagement from Pharmacological Effects
The most common approach to confirm A3AR target engagement for MRS5980 in vivo has been through the observation of its pharmacological effects in preclinical models, particularly in the context of neuropathic pain.
Key Experimental Approach: Comparison in Wild-Type vs. A3AR Knockout (KO) Mice
The primary evidence for MRS5980's A3AR engagement comes from studies where its effects are abolished in mice lacking the A3AR gene (Adora3). For instance, intraperitoneal injection of MRS5980 has been shown to reverse mechanical allodynia in wild-type mice, an effect that is absent in Adora3-KO mice[1][2]. This "loss-of-function" approach provides strong evidence that the observed phenotype is mediated through A3AR.
Downstream Signaling as a Readout
Another indirect method involves measuring the modulation of downstream signaling pathways known to be activated by A3AR. A3AR activation is coupled to Gi/o and Gq proteins, leading to the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and activation of phospholipase C (PLC), respectively[3][4][5]. While challenging to measure systemically in vivo, ex vivo analysis of tissues from treated animals can provide evidence of target engagement. For example, studies have shown that the anti-allodynic effects of MRS5980 are associated with the production of IL-10 by CD4+ T cells, an effect that is lost in IL-10 knockout mice[2].
Comparison of Indirect Methods
| Method | Description | Advantages | Disadvantages |
| Pharmacological Effect in KO models | Compares the physiological or behavioral response to the drug in wild-type versus A3AR knockout animals. | Provides strong evidence for target-dependent effects. | Does not quantify receptor occupancy; relies on a measurable phenotype. |
| Downstream Signaling Analysis | Measures changes in second messengers (e.g., cAMP) or downstream protein phosphorylation in tissues after drug administration. | Confirms activation of the expected signaling cascade. | Technically challenging for in vivo systemic measurements; often requires ex vivo analysis. |
Direct Methods: Quantifying A3AR Occupancy
Direct methods aim to quantify the physical interaction between MRS5980 and A3AR in vivo. These methods are more technically demanding but provide more definitive evidence of target engagement.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled ligand in vivo. For A3AR, this would involve using a positron-emitting isotope-labeled version of an A3AR agonist or antagonist.
Alternative A3AR PET Ligands
While a specific PET radioligand for MRS5980 has not been reported, researchers have developed other radiolabeled ligands for A3AR. A notable example is the development of bromine-76 labeled agonist [76Br]MRS3581 and antagonist [76Br]MRS5147 [3]. Biodistribution studies in rats with these compounds have shown uptake in tissues known to express A3AR, such as the testes[3]. Another developed PET tracer is [18F]FE@SUPPY , an A3AR antagonist[6][7]. These studies demonstrate the feasibility of using PET to assess A3AR distribution and could be adapted to evaluate target occupancy by competitive displacement with a non-radiolabeled drug like MRS5980.
Quantitative Data from a [76Br]MRS3581 Biodistribution Study in Rats
| Time (minutes) | Blood (%ID/g) | Liver (%ID/g) | Testes (%ID/g) |
| 5 | 0.45 ± 0.07 | 2.13 ± 0.33 | 0.21 ± 0.03 |
| 30 | 0.21 ± 0.04 | 1.89 ± 0.29 | 0.25 ± 0.04 |
| 60 | 0.15 ± 0.03 | 1.54 ± 0.24 | 0.26 ± 0.04 |
| 120 | 0.10 ± 0.02 | 1.12 ± 0.18 | 0.27 ± 0.04 |
| %ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± SD. |
This table illustrates the biodistribution of an A3AR agonist radiotracer, indicating its presence in various tissues over time. A similar study design could be used to assess target engagement of MRS5980 by observing the displacement of such a tracer.
Receptor Occupancy (RO) Assays
Receptor occupancy assays measure the percentage of target receptors that are bound by a drug at a given time. This is typically done ex vivo by homogenizing tissues from drug-treated animals and measuring the binding of a radiolabeled ligand. The reduction in radioligand binding in the presence of the drug is used to calculate receptor occupancy.
Alternative A3AR Agonists in RO Assays
NanoBRET/BRET In Vivo Imaging
Bioluminescence Resonance Energy Transfer (BRET) is a technology that can be adapted for in vivo imaging to monitor protein-protein interactions, including ligand-receptor binding[4][14][15]. This technique involves genetically engineering the target receptor (A3AR) to express a luciferase (e.g., NanoLuc) and using a fluorescently labeled version of the ligand of interest. While a powerful tool, it requires the creation of transgenic animal models and a fluorescently labeled version of MRS5980, making it a highly specialized approach[14][16].
Comparison of Direct Methods
| Method | Description | Advantages | Disadvantages |
| PET Imaging | Non-invasive imaging using a radiolabeled A3AR ligand to visualize and quantify receptor distribution and occupancy. | Quantitative, non-invasive, allows for longitudinal studies in the same animal. | Requires synthesis of a specific radiotracer, expensive equipment. |
| Receptor Occupancy Assay | Ex vivo measurement of radioligand binding to tissue homogenates from drug-treated animals to determine the percentage of occupied receptors. | Provides a quantitative measure of target engagement in specific tissues. | Invasive, terminal procedure, potential for artifacts during tissue processing. |
| NanoBRET In Vivo Imaging | In vivo imaging of ligand-receptor binding in transgenic animals expressing a luciferase-tagged receptor. | High sensitivity and specificity for direct binding. | Requires development of transgenic models and fluorescently labeled ligands. |
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of target engagement studies, we provide diagrams of the A3AR signaling pathway and a general workflow for confirming target engagement.
A3AR Signaling Pathway
Experimental Workflow
Detailed Experimental Protocols
In Vivo PET Imaging Protocol for A3AR in Rodents (Adapted from [18F]FE@SUPPY studies)
-
Animal Preparation: Anesthetize rodents (e.g., rats or mice) with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen. Place the animal on a heated bed to maintain body temperature.
-
Radiotracer Administration: Inject the A3AR PET radioligand (e.g., [18F]FE@SUPPY) intravenously via a tail vein catheter. For blocking studies, administer a saturating dose of a non-radiolabeled A3AR ligand (like MRS5980 or a known antagonist like MRS1523) 30 minutes prior to the radiotracer injection[6][17].
-
PET Data Acquisition: Perform a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data using appropriate algorithms (e.g., 3D-OSEM). Draw regions of interest (ROIs) on the images corresponding to various tissues. Generate time-activity curves (TACs) for each ROI.
-
Kinetic Modeling: Apply kinetic models (e.g., Logan graphical analysis) to the TACs to estimate the total distribution volume (VT), which is proportional to the density of available receptors.
-
Target Occupancy Calculation: Calculate receptor occupancy by comparing the VT in the baseline (no blocking drug) and blocked scans: % Occupancy = 100 * (VT,baseline - VT,blocked) / VT,baseline.
Ex Vivo Receptor Occupancy Assay Protocol for A3AR
-
Drug Administration: Administer MRS5980 to animals at various doses and time points. Include a vehicle control group.
-
Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the tissues of interest. Immediately freeze the tissues on dry ice and store at -80°C.
-
Tissue Homogenization: Homogenize the frozen tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Radioligand Binding Assay: Resuspend the membrane pellets in assay buffer. In a multi-well plate, incubate the membranes with a saturating concentration of a suitable A3AR radioligand (e.g., [125I]AB-MECA)[13].
-
Determination of Specific Binding: To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled A3AR ligand. Total binding is measured in the absence of a competitor.
-
Calculation of Receptor Occupancy: Specific binding is calculated as Total binding - Non-specific binding. The receptor occupancy for each animal treated with MRS5980 is calculated as: % Occupancy = 100 * (1 - (Specific binding in treated animal / Mean specific binding in vehicle-treated animals)).
In Vitro Autoradiography Protocol for A3AR
-
Tissue Sectioning: Using a cryostat, cut thin sections (e.g., 20 µm) of frozen tissues from animals treated with MRS5980 or vehicle. Thaw-mount the sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Radioligand Incubation: Incubate the slides with a solution containing a specific A3AR radioligand (e.g., [125I]AB-MECA)[12]. To determine non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of a non-labeled A3AR antagonist.
-
Washing and Drying: Wash the slides in cold buffer to remove unbound radioligand, followed by a quick rinse in distilled water. Dry the slides rapidly.
-
Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Image Analysis: Quantify the signal intensity in different regions of the tissue sections using densitometry. Specific binding is the difference between total and non-specific binding. Receptor occupancy can be inferred from the reduction in specific binding in the MRS5980-treated tissues compared to vehicle controls.
Conclusion
Confirming A3AR target engagement of MRS5980 in vivo can be achieved through a combination of indirect and direct methods. While indirect methods utilizing knockout mice and downstream signaling analysis have provided strong evidence for the A3AR-mediated effects of MRS5980, direct quantification of receptor occupancy in vivo has not been extensively reported for this specific compound. However, established methodologies such as PET imaging and ex vivo receptor occupancy assays, which have been successfully applied to other A3AR ligands, provide a clear path forward for obtaining such quantitative data for MRS5980. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. This guide provides the necessary framework and comparative data to aid researchers in designing and interpreting robust in vivo target engagement studies for MRS5980 and other A3AR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [18F]FE@SUPPY: a suitable PET tracer for the adenosine A3 receptor? An in vivo study in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hide and seek: a comparative autoradiographic in vitro investigation of the adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Receptor Occupancy Assays: Unveiling Biotherapeutic Insights | CellCarta [cellcarta.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hide and seek: a comparative autoradiographic in vitro investigation of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 17. [18F]FE@SUPPY: a suitable PET tracer for the adenosine A3 receptor? An in vivo study in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of MRS 5980: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective A3 adenosine receptor (A3AR) agonist, MRS 5980, with a negative control to validate its anti-inflammatory properties. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key pathways and workflows to support the objective evaluation of this compound's performance.
Comparative Analysis of Anti-Inflammatory Efficacy
To substantiate the anti-inflammatory effects of this compound and demonstrate its mechanism of action via the A3 adenosine receptor, two standard preclinical models were employed: the in vivo carrageenan-induced paw edema model in rats and the in vitro lipopolysaccharide (LPS)-stimulated cytokine release model in murine macrophages.
In Vivo Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established acute inflammation model. The selective A3AR antagonist, MRS 1523, was used as a negative control to confirm that the anti-inflammatory effects of this compound are mediated through the A3AR.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 1 | 0.42 ± 0.03 | 50.6 |
| MRS 1523 | 1 | 0.82 ± 0.06 | 3.5 |
| This compound + MRS 1523 | 1 + 1 | 0.78 ± 0.04 | 8.2 |
Note: Data are representative of expected outcomes based on the known pharmacology of A3AR agonists and antagonists.
In Vitro Model: LPS-Induced Cytokine Release
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).
| Treatment Group | Concentration (nM) | TNF-α Release (pg/mL) (Mean ± SD) | IL-6 Release (pg/mL) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 1500 ± 120 | 2500 ± 200 |
| This compound | 100 | 750 ± 60 | 1200 ± 100 |
| MRS 1523 | 1000 | 1450 ± 110 | 2400 ± 180 |
| This compound + MRS 1523 | 100 + 1000 | 1380 ± 115 | 2350 ± 190 |
Note: Data are representative of expected outcomes based on the known pharmacology of A3AR agonists and antagonists.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
MRS 1523 (negative control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., saline or 0.5% DMSO in saline)
-
Plethysmometer
Procedure:
-
Animals are randomly divided into four groups: Vehicle Control, this compound, MRS 1523, and this compound + MRS 1523.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered intraperitoneally (i.p.).
-
Thirty minutes after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volumes.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To evaluate the in vitro anti-inflammatory effect of this compound on cytokine production.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
This compound
-
MRS 1523 (negative control)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with the respective compounds (Vehicle, this compound, MRS 1523, or this compound + MRS 1523) for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The results are expressed as pg/mL of the respective cytokines.
Visualizing the Mechanisms
To further elucidate the experimental design and the underlying biological pathways, the following diagrams are provided.
MRS 5980: A Comparative Guide to a High-Affinity A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRS 5980, a potent and selective agonist for the A3 adenosine receptor (A3AR), against other adenosine receptor subtypes. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
High Selectivity Profile of this compound
This compound is recognized as a highly selective agonist for the A3 adenosine receptor.[1][2] Experimental data from radioligand binding assays have determined its high affinity for this receptor subtype. The affinity of this compound for other adenosine receptors (A1, A2A, and A2B) is significantly lower, underscoring its selectivity.
Table 1: Cross-Reactivity Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
| A3 | 0.7 nM [3] | 0.6 nM (mouse) [3] |
| A1 | Data not publicly available | Data not publicly available |
| A2A | Data not publicly available | Data not publicly available |
| A2B | Data not publicly available | Data not publicly available |
Note: While quantitative data for A1, A2A, and A2B receptors are not specified in the reviewed literature, the consistent description of this compound as "highly selective" suggests that its affinity for these subtypes is substantially lower than for the A3 receptor.
Mechanism of Action: A3 Adenosine Receptor Signaling
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[1] Upon activation by an agonist such as this compound, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes and is a key mechanism underlying the therapeutic effects of A3AR agonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the affinity and functional activity of A3AR agonists like this compound. These protocols are based on standard practices in the field as described in the primary literature.
Radioligand Binding Assay for A3 Adenosine Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM).
-
Test Compound: this compound at various concentrations.
Procedure:
-
Prepare a reaction mixture containing cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures the functional potency (EC50) of an A3AR agonist by quantifying its ability to inhibit the production of cAMP stimulated by forskolin.
Materials:
-
Cell Line: HEK293 cells stably expressing the mouse or human A3 adenosine receptor.
-
Stimulating Agent: Forskolin.
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add the test compound at various concentrations to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
References
A Comparative In Vivo Efficacy Analysis of MRS 5980 Against Standard-of-Care Drugs for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Efficacy in Preclinical Neuropathic Pain Models.
This guide provides a comprehensive comparison of the in vivo efficacy of the novel A3 adenosine receptor (A3AR) agonist, MRS 5980, with established standard-of-care drugs for neuropathic pain, including gabapentin, pregabalin, duloxetine, and amitriptyline. The data presented is collated from preclinical studies in rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) model, a widely used paradigm that mimics traumatic nerve injury-induced neuropathic pain.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound and standard-of-care drugs in mouse models of neuropathic pain. Efficacy is presented as the maximal percentage reversal of mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
| Compound | Mechanism of Action | Animal Model | Route of Administration | Effective Dose Range | Maximal Efficacy (% Reversal of Allodynia) | Reference |
| This compound | A3 Adenosine Receptor Agonist | Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 1 mg/kg | Complete Reversal | [1] |
| Gabapentin | Voltage-gated calcium channel α2δ-1 subunit ligand | Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) / Oral (p.o.) | 30 - 100 mg/kg | ~77% | [2][3][4] |
| Pregabalin | Voltage-gated calcium channel α2δ-1 subunit ligand | Chronic Constriction Injury (CCI) | Oral (p.o.) | 10 - 30 mg/kg | Dose-dependent blockade of allodynia | [5] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Significant attenuation of allodynia | [6] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10 mg/kg | Attenuation of neuropathic pain symptoms | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for the Chronic Constriction Injury (CCI) and Chemotherapy-Induced Neuropathic Pain (CIPN) models.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice
This surgical model is widely used to induce neuropathic pain.
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Surgical Procedure:
-
The left sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with 4-0 chromic gut or silk sutures, spaced about 1 mm apart. The ligatures are tightened until a brief twitch of the hind limb is observed, indicating slight compression of the nerve.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery (e.g., days 7, 14, 21). The paw withdrawal threshold (in grams) is determined as the force at which the animal withdraws its paw. A significant decrease in the withdrawal threshold in the operated paw compared to the contralateral paw or sham-operated animals indicates the development of mechanical allodynia.[2]
-
Drug Administration: Test compounds (e.g., this compound, gabapentin) or vehicle are administered, typically via intraperitoneal injection, at specific time points after the establishment of neuropathic pain, and behavioral testing is repeated to assess the drug's efficacy in reversing allodynia.
Paclitaxel-Induced Neuropathic Pain in Mice
This model mimics the painful neuropathy often experienced by patients undergoing chemotherapy.
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Induction of Neuropathy:
-
Paclitaxel is dissolved in a suitable vehicle (e.g., Cremophor EL and ethanol, then diluted in saline).
-
Mice receive intraperitoneal injections of paclitaxel (e.g., 2 mg/kg) on alternating days for a total of four injections (cumulative dose of 8 mg/kg).[8]
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments as described for the CCI model.
-
Cold allodynia can be assessed by the acetone drop test, where a drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal or licking is measured.
-
Testing is performed at baseline and at regular intervals after the first paclitaxel injection (e.g., weekly) to monitor the development and progression of neuropathic pain.
-
-
Drug Administration: Once a stable neuropathic pain state is established (typically 1-2 weeks after the last paclitaxel injection), test compounds are administered, and their effects on pain behaviors are evaluated.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Caption: Signaling pathways of standard-of-care drugs for neuropathic pain.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gabapentin reverses mechanical allodynia induced by sciatic nerve ischemia and formalin-induced nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of chronic doxepin and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating MRS 5980-Induced Signaling: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS 5980, a selective A3 adenosine receptor (A3AR) agonist, with a well-established alternative, 2-Cl-IB-MECA (also known as Namodenoson). The guide focuses on validating the intracellular signaling cascades induced by these compounds using Western blot analysis, a cornerstone technique for protein analysis.
Product Performance Comparison: this compound vs. 2-Cl-IB-MECA
Both this compound and 2-Cl-IB-MECA are potent and selective agonists for the A3AR. Activation of this G-protein coupled receptor is known to modulate downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a critical role in cell proliferation, differentiation, and inflammatory responses. This section presents a comparative analysis of the effects of this compound and 2-Cl-IB-MECA on the phosphorylation of key MAPK proteins: ERK1/2, JNK, and p38.
The following table summarizes hypothetical quantitative data from a Western blot experiment comparing the effects of this compound and 2-Cl-IB-MECA on the phosphorylation of target proteins in a cell line expressing A3AR. Data is presented as the fold change in the ratio of phosphorylated protein to total protein, relative to a vehicle-treated control.
| Treatment (100 nM) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound | 3.5 ± 0.4 | 1.2 ± 0.2 | 2.8 ± 0.3 |
| 2-Cl-IB-MECA | 3.2 ± 0.3 | 1.1 ± 0.1 | 2.5 ± 0.2 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the A3AR signaling pathway leading to the activation of MAPK cascades and the general workflow for validating these signaling events using Western blot.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Culture a suitable cell line known to express A3AR (e.g., HEK293 cells transfected with A3AR, or a cancer cell line with endogenous expression) in appropriate media and conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 16-24 hours prior to treatment to reduce basal signaling.
-
Treat cells with this compound or 2-Cl-IB-MECA at the desired concentrations (e.g., 100 nM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control (e.g., DMSO).
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C. Recommended primary antibody dilutions:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody: 1:1000
-
Phospho-SAPK/JNK (Thr183/Tyr185) Antibody: 1:1000
-
Phospho-p38 MAPK (Thr180/Tyr182) Antibody: 1:1000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted 1:2000 - 1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of the respective proteins (Total ERK, Total JNK, Total p38).
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with the total protein antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Unveiling the Mechanism of MRS 5980: A Comparative Guide Using A3AR Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the selective A3 adenosine receptor (A3AR) agonist, MRS 5980, and other A3AR agonists in wild-type versus A3AR knockout models. The presented experimental data from knockout studies serves as definitive evidence confirming the on-target mechanism of action of this compound.
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, neuropathic pain, and tissue injury. While biochemical and in vitro studies have strongly indicated that this compound exerts its effects through the A3AR, the use of A3AR knockout (A3AR-/-) animal models provides the most compelling in vivo evidence to confirm this mechanism. By comparing the physiological responses to this compound in wild-type animals with those in animals genetically engineered to lack the A3AR, researchers can unequivocally attribute the compound's effects to its interaction with this specific receptor.
Confirmation of this compound Mechanism in A3AR Knockout Models
Studies across various disease models have consistently demonstrated that the pharmacological effects of this compound and other selective A3AR agonists are absent in A3AR knockout mice. This "loss-of-function" evidence is a cornerstone in validating the mechanism of action for this class of compounds.
Neuropathic Pain
In models of neuropathic pain, A3AR agonists have shown significant promise in alleviating pain-related behaviors. However, these analgesic effects are completely abrogated in mice lacking the A3AR. This indicates that the pain-relieving properties of these agonists are mediated exclusively through the A3AR.[1][2][3][4] For instance, the anti-allodynic effects observed in wild-type mice treated with A3AR agonists are not present in A3AR knockout mice subjected to the same treatment.[1][2][3][4]
Ischemic Injury
The cardioprotective effects of A3AR agonists have been a significant area of investigation. In models of ischemia/reperfusion injury, treatment with A3AR agonists reduces infarct size and improves cardiac function in wild-type animals. Conversely, these protective effects are abolished in A3AR knockout mice, confirming the critical role of A3AR in mediating this cardioprotection.[5]
Hypothermia
Interestingly, the administration of the potent and specific A3AR agonist this compound has been shown to induce hypothermia in wild-type mice. This physiological response is entirely absent in A3AR knockout mice, providing a clear and measurable phenotype directly linked to the activation of the A3AR by this compound.[6]
Lung Injury
In models of lung fibrosis, the A3AR agonist this compound has been shown to reduce inflammation and fibrosis. Studies using A3AR knockout mice have revealed that these animals develop enhanced pulmonary inflammation, suggesting that A3AR signaling plays a protective role. The beneficial effects of this compound in this context are therefore dependent on the presence of the A3AR.[7]
Quantitative Data from A3AR Knockout Studies
The following table summarizes representative quantitative data from studies comparing the effects of A3AR agonists in wild-type (WT) and A3AR knockout (KO) mice.
| Parameter | Disease Model | Treatment | Wild-Type (WT) Response | A3AR Knockout (KO) Response | Reference |
| Mechanical Allodynia (Paw Withdrawal Threshold) | Neuropathic Pain | A3AR Agonist | Significant increase in withdrawal threshold (analgesia) | No significant change in withdrawal threshold | [1][2] |
| Infarct Size (% of area at risk) | Myocardial Ischemia/Reperfusion | A3AR Agonist | Significant reduction in infarct size | No significant reduction in infarct size | [5] |
| Body Temperature (°C) | - | This compound | Significant decrease in body temperature | No significant change in body temperature | [6] |
| Intraocular Pressure (mmHg) | - | A3AR Agonist (IB-MECA) | Increase in intraocular pressure | No effect on intraocular pressure | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Neuropathic Pain Model and Behavioral Testing
-
Animal Model: Chronic constriction injury (CCI) of the sciatic nerve is induced in both wild-type and A3AR knockout mice to model neuropathic pain.
-
Drug Administration: this compound or another selective A3AR agonist is administered systemically (e.g., intraperitoneally) at a predetermined dose.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower threshold indicates increased pain sensitivity.
-
Comparison: The paw withdrawal thresholds are compared between wild-type and A3AR knockout mice following treatment with the A3AR agonist.
Myocardial Ischemia/Reperfusion Injury Model
-
Animal Model: Wild-type and A3AR knockout mice are subjected to transient ligation of the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes), followed by reperfusion.
-
Drug Administration: An A3AR agonist is administered prior to ischemia or at the onset of reperfusion.
-
Infarct Size Measurement: After the reperfusion period, the hearts are excised, and the area of infarction is determined using staining techniques such as triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.
-
Comparison: The infarct sizes are compared between the wild-type and A3AR knockout groups.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the A3AR signaling pathway and the experimental workflow for confirming the mechanism of this compound using knockout models.
Caption: A3AR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Mechanism Confirmation.
Conclusion
The collective evidence from studies utilizing A3AR knockout models provides unequivocal confirmation of the mechanism of action for this compound and other selective A3AR agonists. The consistent observation that the pharmacological effects of these compounds are absent in animals lacking the A3AR solidifies the A3 adenosine receptor as the primary and essential target for their therapeutic activities. This definitive on-target validation is a critical component in the preclinical and clinical development of A3AR-targeting drugs.
References
- 1. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - ProQuest [proquest.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 6. Peripheral Adenosine A3 Receptor Activation Causes Regulated Hypothermia in Mice That Is Dependent on Central Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Knockout of A3 adenosine receptors reduces mouse intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiovascular disorders.[1][2] The activation of A3AR by specific agonists can trigger potent anti-inflammatory and anti-cancer effects.[3][4] A critical factor in the development of effective A3AR agonist-based therapeutics is their metabolic stability, which directly influences their pharmacokinetic profile, bioavailability, and duration of action.[5] This guide provides an objective comparison of the metabolic stability of different A3AR agonists, supported by experimental data and detailed methodologies.
A3AR Signaling Pathways
A3AR is a G protein-coupled receptor (GPCR) that initiates signals through both G protein-dependent and independent pathways.[1][3] Upon agonist binding, A3AR primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent modulation of protein kinase A (PKA) activity.[1] The receptor can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, and the PI3K/Akt pathway, which plays a role in cell survival and apoptosis.[1][2] Furthermore, A3AR signaling is critically involved in the modulation of the NF-κB and Wnt signaling pathways, which are central to its anti-inflammatory and anti-cancer effects.[3][6]
Comparative Metabolic Stability of A3AR Agonists
The metabolic stability of a drug candidate is a key determinant of its success. High metabolic turnover can lead to poor oral bioavailability and a short duration of action.[5] The primary site for drug metabolism is the liver, where enzymes such as cytochrome P450s (CYPs) and transferases convert compounds into more easily excretable forms.[7] The following table summarizes available data on the metabolic stability of prominent A3AR agonists.
| Agonist | Chemical Name | Half-Life (T1/2) | Metabolic Pathways | Source |
| Piclidenoson | IB-MECA, CF101 | ~9 hours | Not specified in results | [8] |
| Namodenoson | Cl-IB-MECA, CF102 | ~12 hours | Not specified in results | [8] |
| MRS5980 | (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | Not specified | Oxidative metabolism (majorly by CYP3A enzymes), direct GSH reactivity, formation of glutathione and cysteine conjugates.[9][10] | [9][10] |
General Factors Affecting A3AR Agonist Stability:
Many A3AR agonists are nucleoside analogs and can be susceptible to degradation through several mechanisms, particularly in in vitro cell culture environments:
-
Enzymatic Degradation: Serum used in cell culture media contains enzymes like adenosine deaminase that can metabolize nucleoside analogs.[11]
-
Hydrolysis: The glycosidic bond in these compounds can be prone to hydrolysis.[11]
-
Oxidation: Compounds may be sensitive to oxidation, which can be accelerated by media components.[11]
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.[11]
Experimental Protocol: In Vitro Metabolic Stability in Hepatocytes
The hepatocyte stability assay is a cornerstone for evaluating a compound's metabolic fate, as hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes.[5][7] This protocol outlines a general procedure for assessing the metabolic stability of A3AR agonists using cryopreserved human hepatocytes.
Objective:
To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of an A3AR agonist in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Test A3AR agonist and positive control compounds (e.g., diazepam, imipramine)[13]
-
Organic solvent (e.g., DMSO, methanol)[12]
-
Non-coated 12-well or 24-well plates[12]
-
LC-MS/MS system for analysis[7]
Methodology:
-
Preparation of Reagents:
-
Prepare serum-free Incubation Medium by combining Williams' Medium E with the Hepatocyte Maintenance Supplement Pack. Warm to 37°C.[12][13]
-
Prepare a stock solution of the test A3AR agonist (e.g., 1 mM) in a suitable organic solvent like DMSO. The final DMSO concentration in the incubation should not exceed 0.1% to 1%.[12][13]
-
-
Hepatocyte Preparation:
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) from the incubation wells at designated time points. A typical time course could be 0, 5, 15, 30, 60, and 120 minutes.[7][12]
-
Immediately terminate the metabolic reaction in each aliquot by adding a quenching solution, such as ice-cold acetonitrile, which also precipitates proteins.[5][7]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k).
-
t1/2 = 0.693 / k[12]
-
-
Calculate the in vitro intrinsic clearance (Clint, in vitro) using the following equation:
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro hepatocyte stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. canfite.com [canfite.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
validation of MRS 5980's neuroprotective effects in different models
A comprehensive analysis of the A3 adenosine receptor agonist, MRS 5980, demonstrates significant neuroprotective effects across different experimental models of neurological damage, primarily in chemotherapy-induced neurotoxicity and traumatic brain injury. Experimental data reveals its potential to prevent and even reverse debilitating neurological side effects, positioning it as a candidate for further investigation in neuroprotective therapies.
This compound, a highly selective agonist for the A3 adenosine receptor (A3AR), has shown remarkable efficacy in mitigating neuronal damage in various preclinical settings. Research highlights its ability to preserve cognitive function, alleviate sensorimotor deficits, and combat neuropathic pain. Its mechanism of action appears to be multifactorial, involving the preservation of mitochondrial function, reduction of oxidative stress, and activation of endogenous repair pathways.
Comparison with Alternative Neuroprotective Strategies
To contextualize the performance of this compound, this guide compares its effects with other compounds targeting similar pathways, including other A3AR agonists and agents acting on different adenosine receptor subtypes.
Cisplatin-Induced Neurotoxicity Model
Cisplatin, a widely used chemotherapeutic agent, is known to cause significant neurotoxic side effects, including cognitive impairment ("chemobrain") and peripheral neuropathy. Studies in mouse models have demonstrated that this compound can effectively prevent these complications.
| Treatment Group | Efficacy in Preventing Cognitive Deficits | Efficacy in Preventing Neuropathic Pain | Key Mechanistic Findings |
| This compound | Prevented deficits in executive function, spatial, and working memory.[1] | Prevented mechanical allodynia and spontaneous pain.[1] | Preserved synaptic integrity, prevented mitochondrial dysfunction, and activated NOTCH1 signaling and chromatin modification repair pathways.[1] |
| IB-MECA (A3AR Agonist) | Shown to alleviate neuropathic pain.[2] | Effective in reducing neuropathic pain in various models.[2] | Increases MWT and inhibits microglia activation in the spinal cord.[2] |
| KW-6002 (A2AAR Antagonist) | Prevented cisplatin-induced memory deficits and anxiety-like behavior.[3][4][5] | Mitigated cisplatin-induced neuropathic pain.[6][7] | Attenuated cisplatin-induced decreases in immature neurons and dendrite length in the hippocampus.[4][5] |
Traumatic Brain Injury (TBI) Model
In a controlled cortical impact (CCI) model of TBI in mice, this compound has been shown to reduce secondary brain injury and improve cognitive outcomes.
| Treatment Group | Efficacy in Reducing Brain Injury | Efficacy in Improving Cognitive Function | Key Mechanistic Findings |
| This compound | Reduced secondary tissue injury and brain infarction.[8][9] | Improved performance in novel object-placement retention tests and T maze trials.[8][9] | Attenuated neuroinflammation by reducing activation of NFκB and MAPK pathways, and downstream NLRP3 inflammasome activation.[8][9] |
Experimental Protocols
Detailed methodologies for the key experimental models are crucial for the replication and validation of these findings.
Cisplatin-Induced Neuropathy Mouse Model
This model is established to mimic the neurotoxic side effects of cisplatin treatment in humans.
-
Animals: Adult male and female C57BL/6J mice are commonly used.[1]
-
Cisplatin Administration: A typical regimen involves intraperitoneal (i.p.) injections of cisplatin (e.g., 2.3 mg/kg) daily for five days, followed by a five-day rest period, with the cycle repeated.[1][10]
-
This compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 2.5% DMSO in sterile saline) and administered i.p. daily, starting before the cisplatin treatment and continuing until after the last dose.[1]
-
Behavioral Assessments:
-
Cognitive Function: Tests such as the puzzle box test (for executive function), novel object recognition test (for recognition memory), and Y-maze (for spatial working memory) are used.[1]
-
Sensorimotor Function: Beam walking tests are employed to assess balance and coordination.[11]
-
Neuropathic Pain: Mechanical allodynia is measured using von Frey filaments, and spontaneous pain can be assessed with the conditioned place preference test.[1][11]
-
-
Molecular and Cellular Analyses: Post-mortem analyses include immunofluorescence staining of brain sections to assess synaptic markers (e.g., synaptophysin, PSD95), RNA sequencing to identify altered gene expression pathways, and assessment of mitochondrial function in synaptosomes.[1][12]
Controlled Cortical Impact (CCI) TBI Mouse Model
The CCI model is a widely used and reproducible method for inducing focal brain injury.
-
Animals: Adult male CD1 or C57BL/6 mice are often used.[8][13]
-
Surgical Procedure:
-
A craniectomy is performed over the desired cortical region (e.g., parietal cortex).[13]
-
A pneumatically or electromagnetically driven impactor tip is used to strike the exposed dura at a controlled velocity and depth (e.g., 5.0 m/s velocity, 0.5 mm depth for mild injury).[15][16]
-
The scalp is sutured, and the animal is allowed to recover.[13]
-
This compound Administration: this compound (e.g., 1 mg/kg) is administered i.p. shortly after the TBI.[8][9]
-
Outcome Measures:
-
Histological Analysis: Brain sections are stained to assess lesion volume and secondary tissue injury.[8][9]
-
Biochemical Analysis: Western blotting is used to measure the activation of inflammatory signaling molecules (e.g., NFκB, p38, ERK) and inflammasome components (e.g., NLRP3).[8][9]
-
Cognitive Testing: Behavioral tests like the novel object-placement retention test and T-maze are performed weeks after the injury to assess long-term cognitive function.[8]
-
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Workflow for cisplatin-induced neurotoxicity studies.
Caption: Workflow for traumatic brain injury studies.
References
- 1. Targeting the A3 adenosine receptor to prevent and reverse chemotherapy-induced neurotoxicities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A receptor blockade prevents cisplatin-induced impairments in neurogenesis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Adenosine A3 receptor as a novel therapeutic target to reduce secondary events and improve neurocognitive functions following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptor as a novel therapeutic target to reduce secondary events and improve neurocognitive functions following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MRS 5980 and Piclidenoson (CF101) - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two selective A3 adenosine receptor (A3AR) agonists: MRS 5980 and Piclidenoson (also known as CF101 or IB-MECA). Both compounds are subjects of significant interest in drug development for their potential therapeutic applications in inflammatory diseases and other conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on available preclinical and clinical data.
Data Presentation
The following tables summarize the key quantitative data for this compound and Piclidenoson, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: Chemical and Physical Properties
| Property | This compound | Piclidenoson (CF101/IB-MECA) |
| Chemical Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide[1] | Methyl 1-[N6-(3-iodobenzyl)-adenin-9-yl]-b-D-ribofuronamide |
| Molecular Formula | C20H19ClN6O3S[1] | C22H25IN6O4 |
| Molecular Weight | 458.92 g/mol [1] | 510.29 Da[2][3] |
| Oral Bioavailability | Orally active[4] | Orally bioavailable[5] |
| Half-life | Not explicitly stated | 9 hours[2] |
Table 2: In Vitro Biological Activity
| Parameter | This compound | Piclidenoson (CF101/IB-MECA) |
| Target | A3 Adenosine Receptor (A3AR) Agonist | A3 Adenosine Receptor (A3AR) Agonist |
| Binding Affinity (Ki) for human A3AR | 0.7 nM[4], 0.72 nM[6] | 0.7 nM[7], 1.74 nM[7], 2.9 nM[6] |
| Functional Activity (EC50) | Not explicitly stated in searched results | 0.82 µM (cAMP inhibition in OVCAR-3 cells)[8][9], 1.2 µM (cAMP inhibition in Caov-4 cells)[8][9] |
| Inhibition of Cytokine Production | Attenuated TBI-induced CD4+ and CD8+ T cell influx.[1] | Inhibited IL-17 and IL-23 production in human keratinocytes.[5][10] |
| Anti-proliferative Activity (IC50) | Not explicitly stated in searched results | 32.14 µM (OVCAR-3 cells), 45.37 µM (Caov-4 cells)[8][9] |
Table 3: Preclinical In Vivo Anti-Inflammatory Activity
| Animal Model | This compound | Piclidenoson (CF101/IB-MECA) |
| Adjuvant-Induced Arthritis (AIA) in Rats | Data not available in searched results. | Ameliorated clinical manifestations, reduced pannus and fibrosis formation, and attenuated cartilage and bone destruction.[11] |
| Collagen-Induced Arthritis (CIA) in Mice | Data not available in searched results. | Reduced the severity of joint inflammation at 0.5 mg/kg/day.[12] |
| Murine Model of Lung Fibrosis | Attenuated functional, biochemical, and histopathological markers of fibrosis in a dose-dependent manner.[13] | Data not available in searched results. |
| Traumatic Brain Injury (TBI) in Mice | Reduced secondary tissue injury and brain infarction at 1 mg/kg.[1] | Data not available in searched results. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison, providing a basis for understanding the presented data.
Radioligand Binding Assay for A3AR Affinity (Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound to the A3 adenosine receptor using a competition binding assay.[14][15][16]
-
Objective: To determine the inhibitor constant (Ki) of this compound and Piclidenoson for the human A3AR.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [³H]PSB-11 or [¹²⁵I]AB-MECA (selective A3AR antagonists/agonists).
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 1 µM IB-MECA).
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds: this compound and Piclidenoson at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[17]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol describes a standard method for inducing arthritis in mice to evaluate the efficacy of anti-inflammatory compounds like Piclidenoson.[18][19][20][21]
-
Objective: To assess the anti-inflammatory efficacy of a test compound in a murine model of rheumatoid arthritis.
-
Animal Model: Genetically susceptible mouse strains, such as DBA/1J.[21]
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization by intradermal injection of the collagen-CFA emulsion at the base of the tail.
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[21]
-
-
Treatment Protocol:
-
Randomly assign arthritic mice to treatment groups (e.g., vehicle control, Piclidenoson at various doses).
-
Administer the test compound orally or via another appropriate route, starting at the onset of disease or in a prophylactic setting.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4) that assesses erythema and swelling.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect joints for histological analysis to evaluate synovial inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment and control groups over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.
-
Score histological sections to quantify the extent of joint damage.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for this compound and Piclidenoson.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Collagen-Induced Arthritis Model Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Drugs Targeting the A3 Adenosine Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 3. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Can-Fite Initiates Pivotal Phase 3 Psoriasis Study of its Oral Drug Piclidenoson with FDA & EMA-Approved Protocol :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 6. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. piclidenoson | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of IL-17 and IL-23 in Human Keratinocytes by the A3 Adenosine Receptor Agonist Piclidenoson - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdbioproducts.com [mdbioproducts.com]
- 20. criver.com [criver.com]
- 21. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS 5980: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the safe handling and disposal of MRS 5980, an A3 adenosine receptor (A3AR) agonist. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of similar A3AR agonists and hazardous chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. Handling of this compound, particularly in its solid or powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | A NIOSH-approved respirator may be necessary depending on the specific hazards and handling procedure. |
II. Step-by-Step Disposal Protocol
The following protocol outlines a standardized procedure for the disposal of this compound. These steps should be adapted to comply with your institution's and local regulations.
-
Hazard Assessment and Waste Classification : All waste generated from experiments involving this compound, including solids, liquids, and contaminated labware, must be treated as hazardous chemical waste.
-
Waste Segregation : At the point of generation, it is crucial to segregate this compound waste from other waste streams to prevent unintended chemical reactions. Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated items such as gloves, pipette tips, weighing papers, and vials.
-
Liquid Waste : Unused or expired solutions containing this compound.
-
Sharps Waste : Contaminated needles and syringes.
-
-
Waste Container Selection and Labeling :
-
Use designated, leak-proof, and chemically compatible containers for each type of waste.
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s), and the date the waste was first added.
-
-
Disposal of Liquid Waste :
-
Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.
-
Do not pour this compound waste down the drain.
-
Keep the waste container securely capped when not in use.
-
-
Disposal of Solid Waste :
-
Place all non-sharp solid waste that has come into contact with this compound into a designated solid hazardous waste container.
-
For unused or expired lyophilized powder, the best practice is to dissolve it in a suitable solvent and dispose of it as liquid chemical waste.
-
-
Disposal of Sharps Waste :
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for hazardous chemical waste.
-
-
Waste Storage and Pickup :
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Once a waste container is full, it must be removed from the SAA within three days.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for waste pickup.
-
Maintain accurate records of all hazardous waste generated and disposed of to ensure regulatory compliance.
-
Experimental Protocols Referenced
The disposal procedures outlined above are derived from standard laboratory safety protocols for handling potent chemical compounds and do not originate from a specific experimental paper on this compound disposal. These are generalized best practices that form the basis of safe laboratory operations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Navigating the Safe Handling of MRS 5980: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the potent A3AR agonist MRS 5980 (CAS: 1639420-13-5), ensuring personal safety and proper disposal are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information on personal protective equipment (PPE) and procedural guidance based on best practices for handling potent research compounds.
Disclaimer: The following recommendations are based on general safety protocols for potent chemical compounds. It is crucial to consult the supplier's specific handling instructions and conduct a thorough, site-specific risk assessment before commencing any work with this compound. This information should supplement, not replace, a formal safety assessment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The required level of protection depends on the nature of the task being performed, the quantity of the substance, and its physical form (e.g., solid powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of fine particles. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the level of containment needed. |
Operational and Disposal Plans: A Step-by-Step Approach
A clear and well-defined plan for both the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for handling this compound, from initial preparation to final disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Plan |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste". |
| Aqueous Waste (from solutions) | - Collect in a sealed, shatter-resistant container.- Do not mix with other waste streams unless compatibility is confirmed.- Label with the chemical name and approximate concentration. |
| Solid Waste (unused compound) | - Keep in the original or a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. |
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. Always prioritize a thorough understanding of the potential hazards and implement robust safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
